Product packaging for 4-Chloro-2-fluorobenzoic acid(Cat. No.:CAS No. 446-30-0)

4-Chloro-2-fluorobenzoic acid

Cat. No.: B1584855
CAS No.: 446-30-0
M. Wt: 174.55 g/mol
InChI Key: ZLPXBWMVZANJJQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzoic acid is a halogen benzoic acid. It is a non-liquid crystalline carboxylic acid derivative. It has been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound. Octanol/water partition coefficient Kow of this compound has been determined by shake-flask method.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO2 B1584855 4-Chloro-2-fluorobenzoic acid CAS No. 446-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluorobenzoic acid
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InChI

InChI=1S/C7H4ClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZLPXBWMVZANJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
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DSSTOX Substance ID

DTXSID60196236
Record name 4-Chloro-2-fluorobenzoic acid
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Molecular Weight

174.55 g/mol
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CAS No.

446-30-0
Record name 4-Chloro-2-fluorobenzoic acid
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Record name Benzoic acid, 4-chloro-2-fluoro-
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Record name 4-chloro-2-fluorobenzoic acid
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Foundational & Exploratory

4-Chloro-2-fluorobenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines key quantitative data, detailed experimental methodologies for property determination, and a logical workflow for a fundamental experimental procedure.

Core Physical Properties

This compound (CAS No. 446-30-0) is a halogenated aromatic carboxylic acid.[1] At ambient temperatures, it presents as a white to off-white crystalline solid.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom, contributes to its chemical stability and polarity.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueData Type
Molecular Formula C₇H₄ClFO₂-
Molecular Weight 174.56 g/mol Calculated
Appearance White to off-white crystalline powderExperimental
Melting Point 204-208 °CExperimental[2][3][4]
Boiling Point 274.7 ± 20.0 °CPredicted[4]
pKa 3.04 ± 0.10Predicted[1][4]
Water Solubility Insoluble/Sparingly solubleExperimental[1]
Organic Solvent Solubility Soluble in ethanol, acetone, and dimethylformamideExperimental[1]
Density 1.4016 g/cm³Estimated[4]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination by Capillary Method

The melting point of this compound is determined using the capillary melting point method, a standard procedure for crystalline solids.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.

  • Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.

Solubility Determination

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Methodology:

  • A small amount of this compound (approximately 10 mg) is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone).

  • The mixture is agitated at a constant temperature.

  • Visual observation determines if the solid dissolves completely, partially, or not at all, categorizing it as soluble, sparingly soluble, or insoluble.

Quantitative Methodology (Shake-Flask Method): The octanol (B41247)/water partition coefficient (Kow), a measure of lipophilicity, has been determined for this compound using the shake-flask method.[5]

  • Equilibration: A solution of this compound is prepared in a mixture of n-octanol and water.

  • Separation: The mixture is shaken vigorously to allow for the partitioning of the solute between the two immiscible phases and then allowed to stand for the phases to separate.

  • Concentration Analysis: The concentration of the acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Kow Calculation: The octanol/water partition coefficient is calculated as the ratio of the concentration of the acid in the octanol phase to its concentration in the aqueous phase.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be experimentally determined by potentiometric titration. This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[1]

  • Titration Setup: A calibrated pH electrode is immersed in the acidic solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectral Analysis

Spectral data is crucial for the structural elucidation and identification of this compound.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

General Protocol:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[6]

  • Data Acquisition: The NMR spectrum is recorded on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

2.4.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C-C stretches, are expected.

General Protocol (KBr Pellet):

  • Sample Preparation: A small amount of the dry sample is ground with potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the melting point of this compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_result Result start Start powder Finely powder the crystalline solid start->powder load Load powder into capillary tube powder->load place Place capillary in melting point apparatus load->place Transfer to apparatus heat Heat the sample at a controlled rate place->heat observe Observe for phase change heat->observe record_initial Record temperature at first liquid drop (T_initial) observe->record_initial record_final Record temperature at complete liquefaction (T_final) observe->record_final report Report melting range (T_initial - T_final) record_initial->report record_final->report

Caption: Workflow for Melting Point Determination.

References

4-Chloro-2-fluorobenzoic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-fluorobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details its chemical structure, properties, synthesis, and potential applications, with a focus on data and methodologies relevant to a scientific audience.

Chemical Structure and Identification

This compound is a halogenated aromatic carboxylic acid. The strategic placement of the chlorine and fluorine atoms on the benzene (B151609) ring significantly influences its chemical reactivity and utility as a building block in organic synthesis.

  • Chemical Structure: A benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and a chlorine atom at position 4.

  • CAS Number: 446-30-0[1]

  • Molecular Formula: C₇H₄ClFO₂

  • Molecular Weight: 174.56 g/mol [1]

  • Synonyms: 2-Fluoro-4-chlorobenzoic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 204-208 °C[1]
Boiling Point 274.7 °C at 760 mmHg--INVALID-LINK--
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol (B145695) and acetone.--INVALID-LINK--
pKa 3.04 ± 0.10 (Predicted)--INVALID-LINK--

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate. Below are detailed protocols for its synthesis and its conversion into amide derivatives for biological screening.

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 4-chloro-2-fluorotoluene.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, combine 2-fluoro-4-chlorotoluene (1.0 eq), cobalt(II) acetate (B1210297) tetrahydrate (0.1 eq), sodium bromide (0.1 eq), and 2,2'-azobis(isobutyronitrile) (AIBN) (0.05 eq) in acetic acid (10 volumes).[2]

  • Reaction Conditions: Heat the mixture to 130 °C and apply oxygen pressure at 1.2 MPa. Maintain these conditions for a residence time of 1.5 hours.[2]

  • Work-up:

    • Pump the reaction mixture into purified water (15 volumes).

    • Adjust the pH to 12-14 using solid sodium hydroxide.

    • Extract the aqueous phase twice with methyl tert-butyl ether (MTBE) (5 volumes each).

    • Adjust the pH of the aqueous phase to 1 with concentrated hydrochloric acid to precipitate the product.[2]

  • Isolation: Filter the solid precipitate, wash with water, and dry to obtain this compound. A typical yield for this process is around 89%.[2]

Synthesis of this compound Amide Derivatives

Amide derivatives of carboxylic acids are frequently synthesized in drug discovery programs to explore their biological activities.

General Experimental Protocol for Amide Synthesis:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base like N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes.

  • Amide Formation: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Antimicrobial Activity Screening

The synthesized amide derivatives can be screened for their antimicrobial activity using standard methods such as the tube dilution method.

Experimental Protocol for Antimicrobial Screening:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized amide derivatives in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial and Fungal Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Tube Dilution Method:

    • Prepare a series of dilutions of the test compounds in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in test tubes.

    • Inoculate the tubes with a standardized suspension of the microorganisms.

    • Incubate the tubes at 37 °C for 24 hours for bacteria and at 25-28 °C for 48-72 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Quantitative Data on Biological Activity

CompoundTest OrganismMIC (µg/mL)
Morpholino-4-fluorobenzamide Staphylococcus aureus ATCC 6538Moderate Activity
Morpholino-2-fluorobenzamide Bacillus subtilisModerate Activity
Morpholino-2-fluorobenzamide Escherichia coli ATCC 25922Moderate Activity

Note: The data presented is for fluorobenzoic acid amides and serves as an example of the type of data generated in antimicrobial screening.[4][5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and evaluation process for derivatives of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start This compound coupling Amide Coupling Reaction start->coupling amine Primary/Secondary Amine amine->coupling purification Purification coupling->purification product Amide Derivative Library purification->product screening Antimicrobial Assay (MIC Determination) product->screening data Biological Activity Data screening->data

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its derivatives, especially amides, show promise as potential antimicrobial agents. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their work. Further investigation into the specific mechanisms of action of its derivatives could lead to the discovery of novel therapeutic agents.

References

Molecular weight and formula of 4-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 4-Chloro-2-fluorobenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

Quantitative data for this compound is summarized in the table below, offering a clear reference for its fundamental properties.

PropertyValueCitations
Molecular Formula C₇H₄ClFO₂[1][2][3]
Molecular Weight 174.56 g/mol [2][4][5]
CAS Number 446-30-0[2][4]
Appearance White to off-white crystalline solid[2]
Melting Point 204-208 °C[4][6]

Experimental Protocols

Synthesis of this compound from 2-fluoro-4-chlorotoluene

A documented method for the synthesis of this compound involves the oxidation of 2-fluoro-4-chlorotoluene.[1]

Materials:

  • 2-fluoro-4-chlorotoluene (172.9 mmol, 1.0 eq)

  • 2,2'-azobis(isobutyronitrile) (AIBN) (8.6 mmol, 0.05 eq)

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O) (17.3 mmol, 0.1 eq)

  • Sodium bromide (NaBr) (17.3 mmol, 0.1 eq)

  • Acetic acid (HOAc) (250 mL)

  • Purified water

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve 25g of 2-fluoro-4-chlorotoluene, 1.4g of AIBN, 4.3g of Co(OAc)₂·4H₂O, and 1.8g of NaBr in 250 mL of acetic acid.

  • Heat the reaction mixture to 130 °C.

  • Pressurize the vessel with oxygen to 1.2 MPa.

  • Maintain the reaction for a residence time of 1.5 hours, ensuring a supply of 3 to 5 equivalents of oxygen.

  • After the reaction, transfer the mixture into 375 mL of purified water.

  • Adjust the pH of the aqueous solution to between 12 and 14 using solid NaOH.

  • Extract the aqueous phase twice with 125 mL of MTBE to remove organic impurities.

  • Adjust the pH of the aqueous phase to 1 with concentrated HCl, which will cause the product to precipitate.

  • Collect the solid precipitate by filtration to yield this compound.[1]

This process has been reported to achieve a yield of 89%.[1]

Analytical Methodologies

Characterization and purity assessment of this compound typically involve standard analytical techniques, though detailed protocols are often method-specific and require development based on the instrumentation and sample matrix.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of fluorobenzoic acids and their impurities. A typical setup might involve a C18 column with a gradient elution using a buffered mobile phase and an organic modifier, with detection by UV spectroscopy.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is a powerful tool for identification and quantification. Analysis of fluorobenzoic acids by GC-MS often requires a derivatization step to convert the carboxylic acid to a more volatile ester, for example, using BF₃·MeOH.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound, confirming the positions of the substituents on the benzene (B151609) ring.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-Cl and C-F bond vibrations.[11][12]

Visualized Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its subsequent analysis and characterization.

G cluster_synthesis Synthesis start Starting Materials (2-fluoro-4-chlorotoluene, Reagents) reaction Oxidation Reaction start->reaction 1. Combine & Heat workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract precipitation Acidification & Precipitation workup->precipitation 3. Adjust pH product Crude this compound precipitation->product 4. Filter hplc HPLC product->hplc Purity & Quantification gcms GC-MS (with derivatization) product->gcms Impurity Profiling nmr NMR (¹H, ¹³C) product->nmr Structural Elucidation ftir FTIR product->ftir Functional Group ID

Caption: Synthesis and analysis workflow for this compound.

References

The Solubility Profile of 4-Chloro-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Chloro-2-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While precise quantitative solubility data across a broad range of solvents is not extensively available in published literature, this document compiles the existing qualitative and semi-quantitative information, outlines detailed experimental protocols for determining solubility, and illustrates a critical synthetic application of this compound.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For active pharmaceutical ingredients (APIs) and their intermediates, solubility is a critical parameter influencing bioavailability, formulation development, and purification processes. This compound, a halogenated aromatic carboxylic acid, exhibits solubility characteristics typical of its structural class, with polarity playing a significant role in its interaction with various solvents.

Solubility Data for this compound

Comprehensive quantitative solubility data for this compound is limited. However, based on available chemical literature and supplier information, a qualitative and semi-quantitative solubility profile can be summarized. The compound is generally described as a white to off-white crystalline solid.[1]

SolventSolubility DescriptionQuantitative Data (at ambient temperature unless specified)
WaterSparingly soluble, Practically insoluble[1]Data not available in g/100 mL or mol/L.
N,N-Dimethylformamide (DMF)Very solubleData not available.
Dimethyl sulfoxide (B87167) (DMSO)Soluble100 mg/mL (requires sonication)[2]
MethanolSolubleData not available.
EthanolReadily soluble[1]Data for the related isomer, 2-Chloro-4-fluorobenzoic acid, is 50 mg/mL in 95% ethanol[3]. This may serve as a rough estimate.
AcetoneReadily soluble[1]Data not available.
Glacial Acetic AcidSparingly solubleData not available.
ChloroformVery slightly solubleData not available.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in a liquid solvent.

Method 1: Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature orbital shaker or water bath

  • Screw-capped vials or flasks

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a chemically resistant membrane, such as PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Measure the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with UV detection).

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Method 2: Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility that relies on the precise weighing of the dissolved solid after solvent evaporation.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus:

  • Constant temperature bath or shaker

  • Vials or flasks

  • Analytical balance

  • Evaporating dish or watch glass

  • Oven

  • Filtration apparatus

  • Pipettes

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-3 of the shake-flask method.

  • Phase Separation: Filter the saturated solution to remove any undissolved solid.

  • Sample Measurement: Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. Ensure the oven is well-ventilated.

  • Drying and Weighing: Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. Cool the dish in a desiccator before each weighing to prevent moisture absorption.

  • Calculation: The solubility is calculated by dividing the mass of the dried solid by the volume of the filtrate taken.

Visualization of a Key Synthetic Application

This compound is a crucial starting material in the synthesis of furosemide, a potent loop diuretic used to treat fluid retention (edema) and high blood pressure. The following diagram illustrates the synthetic pathway from this compound to furosemide.

Furosemide_Synthesis cluster_reagents start This compound intermediate1 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid start->intermediate1 Chlorosulfonylation & Amidation product Furosemide intermediate1->product Nucleophilic Aromatic Substitution reagent1 Chlorosulfonic Acid (ClSO3H) then Ammonia (NH3) reagent2 Furfurylamine

Caption: Synthetic pathway of Furosemide from this compound.

This workflow highlights the importance of this compound as a versatile building block in the pharmaceutical industry. The electron-withdrawing effects of the chlorine and fluorine substituents are key to the reactivity of the benzene (B151609) ring in the depicted synthetic transformations.

References

Melting point and boiling point of 4-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorobenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No. 446-30-0), a halogenated aromatic carboxylic acid.[1] This compound serves as a crucial intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

This compound exists as a white to off-white crystalline solid at room temperature.[1][2] The key physical properties are summarized in the table below.

PropertyValueSource
Melting Point 204-208 °C (lit.)[2][3][4]
Boiling Point 274.7 ± 20.0 °C (Predicted)[2][4]
Molecular Formula C₇H₄ClFO₂[1]
Molecular Weight 174.56 g/mol
Appearance White to off-white crystalline solid/powder[1][2][3]
Solubility Limited solubility in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.[1]

Experimental Protocols

While specific, detailed experimental reports for the determination of the melting and boiling points of this particular compound are not extensively published in peer-reviewed literature, the values are well-established in chemical supplier databases. The methodologies for determining these properties are standardized.

Melting Point Determination (General Protocol)

The melting point range of 204-208 °C is typically determined using the capillary method.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range (e.g., 204-208 °C) is reported as the melting point.

Boiling Point Determination (General Protocol)

The boiling point of 274.7 °C is a predicted value, likely derived from computational models due to the high temperature and potential for decomposition.[2][4] Experimental determination would typically be performed under reduced pressure (vacuum distillation) to prevent degradation. The boiling point at atmospheric pressure is then extrapolated.

  • Apparatus: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source and a manometer. A thermometer is placed so that the bulb is just below the side arm leading to the condenser.

  • Procedure: The compound is placed in the distillation flask. The system is evacuated to a specific, stable pressure.

  • Heating: The flask is heated gently. The temperature and pressure at which the liquid boils and a steady condensation is observed in the condenser are recorded.

  • Extrapolation: The boiling point at atmospheric pressure (760 mmHg) is then calculated from the observed boiling point and pressure using a nomograph or the Clausius-Clapeyron equation.

Synthetic Pathway

This compound is produced synthetically and is not known to occur naturally.[1] One common synthetic route is the oxidation of 4-chloro-2-fluorotoluene.[1] A specific protocol involves the liquid-phase oxidation of 2-fluoro-4-chlorotoluene.[5]

Example Synthesis Protocol

A mixture of 2-fluoro-4-chlorotoluene (1.0 eq), cobalt(II) diacetate tetrahydrate (0.1 eq), sodium bromide (0.1 eq), and 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq) in acetic acid is prepared.[5] The reaction is conducted at 130 °C under an oxygen pressure of 1.2 MPa for approximately 1.5 hours.[5] Following the reaction, the product is isolated through an aqueous workup. The reaction mixture is diluted with water, the pH is adjusted to be basic (pH 12-14) with NaOH, and the aqueous phase is washed with a solvent like MTBE.[5] The aqueous phase is then acidified with concentrated HCl to a pH of 1, causing the this compound product to precipitate as a solid, which is then collected by filtration.[5]

G cluster_start Starting Material & Reagents cluster_process Reaction cluster_end Workup & Product start 4-Chloro-2-fluorotoluene process Liquid-Phase Oxidation start->process reagents Reagents AIBN Co(OAc)2·4H2O NaBr Acetic Acid reagents->process workup Aqueous Workup & Acidification process->workup conditions Conditions 130 °C 1.2 MPa O2 1.5 hours conditions->process product This compound workup->product

Caption: Synthesis of this compound via oxidation.

References

Spectroscopic Analysis of 4-Chloro-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-fluorobenzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.9dNot specifiedAromatic Proton
~7.5dNot specifiedAromatic Proton
~7.3tNot specifiedAromatic Proton
~13.0br sNot applicableCarboxylic Acid Proton

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation based on available information.

¹³C NMR Data (Solvent: DMSO-d6) [1]

Chemical Shift (δ) ppmAssignment
~165C=O (Carboxylic Acid)
~161 (d)C-F
~135 (d)Aromatic CH
~132Aromatic C-Cl
~125 (d)Aromatic CH
~120 (d)Aromatic C-COOH
~118 (d)Aromatic CH

Note: The chemical shifts are approximate and based on typical values for similar structures. The "(d)" indicates a doublet splitting pattern due to coupling with the adjacent fluorine atom.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was obtained using the KBr wafer technique.[2]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1475Medium-StrongC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Carboxylic Acid)
~1100StrongC-F stretch
~850StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

m/zRelative IntensityAssignment
174/176High[M]⁺ (Molecular Ion)
157/159High[M-OH]⁺
129/131Medium[M-COOH]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • The solution was transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • The NMR spectra were acquired on a standard NMR spectrometer (e.g., Varian CFT-20 or Bruker).[3]

  • For ¹H NMR, the spectral width was set to encompass the aromatic and carboxylic acid proton regions.

  • For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum.

  • The data was processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Wafer Technique):

  • A small amount (1-2 mg) of this compound was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectrum Acquisition:

  • A background spectrum of the empty sample compartment was recorded.

  • The KBr pellet containing the sample was placed in the sample holder of an FT-IR spectrometer.

  • The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.

  • Electron Ionization (EI) was used as the ionization method.

Mass Analysis:

  • The ionized fragments were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Prepare for GC Injection Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Spectroscopic Analysis Workflow

References

Synthesis of 4-Chloro-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structural features, including the presence of both chlorine and fluorine atoms on the benzene (B151609) ring, make it a valuable building block for introducing these halogens into more complex molecules, thereby influencing their biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, comparative data, and process diagrams to assist researchers and professionals in drug development and chemical manufacturing.

Pathway 1: Oxidation of 4-Chloro-2-fluorotoluene (B1583580)

One of the most direct and high-yielding methods for the synthesis of this compound is the catalytic oxidation of 4-chloro-2-fluorotoluene. This process typically employs a cobalt catalyst in the presence of a radical initiator and an oxygen source, offering a relatively green and efficient route to the desired product.

Experimental Protocol

This protocol is adapted from a procedure described in patent literature.[3]

Materials:

  • 4-Chloro-2-fluorotoluene

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Glacial acetic acid (HOAc)

  • Oxygen (O₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Concentrated hydrochloric acid (HCl)

  • Purified water

Procedure:

  • In a suitable reaction vessel, dissolve 25 g (172.9 mmol) of 4-chloro-2-fluorotoluene, 1.4 g (8.6 mmol) of AIBN, 4.3 g (17.3 mmol) of Co(OAc)₂·4H₂O, and 1.8 g (17.3 mmol) of NaBr in 250 mL of glacial acetic acid.

  • Stir the mixture to ensure homogeneity.

  • Heat the reaction mixture to 130°C.

  • Pressurize the vessel with oxygen to 1.2 MPa.

  • Maintain these conditions for 1.5 hours.

  • After the reaction is complete, transfer the mixture into 375 mL of purified water.

  • Adjust the pH of the aqueous solution to 12-14 using solid NaOH.

  • Extract the aqueous phase twice with 125 mL of MTBE to remove any unreacted starting material and non-acidic byproducts.

  • Separate the aqueous layer and adjust its pH to 1 with concentrated HCl, which will cause the product to precipitate as a solid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Data Presentation
ParameterValueReference
Starting Material4-Chloro-2-fluorotoluene[3]
Key ReagentsAIBN, Co(OAc)₂, NaBr, O₂[3]
SolventAcetic Acid[3]
Temperature130°C[3]
Pressure1.2 MPa[3]
Reaction Time1.5 hours[3]
Yield 89% [3]

Process Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Purification Start 4-Chloro-2-fluorotoluene AIBN, Co(OAc)₂, NaBr Acetic Acid Reaction Heat to 130°C Pressurize with O₂ (1.2 MPa) Stir for 1.5h Start->Reaction Quench Transfer to Water Reaction->Quench Basify Adjust pH to 12-14 (NaOH) Quench->Basify Extract Extract with MTBE (x2) Basify->Extract Acidify Adjust pH to 1 (HCl) Extract->Acidify Isolate Filter and Dry Solid Acidify->Isolate Product This compound Isolate->Product

Caption: Workflow for the oxidation of 4-Chloro-2-fluorotoluene.

Pathway 2: Carboxylation via Ortho-metalation of 1-Chloro-3-fluorobenzene (B165101)

Another common strategy for synthesizing substituted benzoic acids is through the formation of an organometallic intermediate followed by carboxylation. In this pathway, 1-chloro-3-fluorobenzene can be selectively deprotonated at the position between the two halogen atoms (ortho-metalation) using a strong base, followed by quenching with carbon dioxide to form the carboxylic acid.

Experimental Protocol

This protocol is based on general procedures for selective lithiation and carboxylation of polyhalobenzenes.

Materials:

  • 1-Chloro-3-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 1-chloro-3-fluorobenzene in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, ensuring the internal temperature does not rise above -70°C.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the lithiated intermediate.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Rapidly transfer the cold organolithium solution via cannula into the flask containing the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the mixture with aqueous HCl to a pH of approximately 1.

  • Extract the product into diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation
ParameterValue
Starting Material1-Chloro-3-fluorobenzene
Key Reagentsn-Butyllithium, Dry Ice (CO₂)
SolventTetrahydrofuran (THF)
Temperature-78°C
Reaction Time~2-3 hours
Yield Variable (typically moderate to good)
Purity High after recrystallization

Process Diagram

G Start 1-Chloro-3-fluorobenzene in THF Lithiation Add n-BuLi -78°C, 1h Start->Lithiation Carboxylation Quench with Dry Ice (CO₂) Lithiation->Carboxylation Workup Acidic Workup Extraction Carboxylation->Workup Purification Recrystallization Workup->Purification Product 4-Chloro-2-fluorobenzoic acid Purification->Product

Caption: Ortho-metalation and carboxylation of 1-Chloro-3-fluorobenzene.

Pathway 3: Multi-step Synthesis from 2-Chloro-4-aminobromobenzene

For certain applications, a multi-step synthesis starting from a more functionalized precursor may be necessary. One such route begins with 2-chloro-4-aminobromobenzene, which undergoes diazotization and fluorination to introduce the fluorine atom, followed by conversion of the bromo group to a carboxylic acid.

Logical Relationship of Key Steps

This pathway involves a sequence of distinct chemical transformations:

  • Diazotization: The primary amine group of 2-chloro-4-aminobromobenzene is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium.

  • Fluorination (Balz-Schiemann Reaction): The diazonium salt is then treated with a fluorine source, such as tetrafluoroboric acid, followed by thermal decomposition to replace the diazonium group with a fluorine atom, yielding 2-chloro-4-fluorobromobenzene.

  • Carboxylation: The resulting aryl bromide can be converted to the carboxylic acid via two main sub-pathways:

    • Grignard Reaction: Formation of a Grignard reagent by reacting with magnesium, followed by carboxylation with CO₂.

    • Cyanation and Hydrolysis: Reaction with cuprous cyanide to form the benzonitrile, which is then hydrolyzed to the carboxylic acid.

Process Diagram

G cluster_grignard Grignard Route cluster_cyanation Cyanation Route Start 2-Chloro-4-aminobromobenzene Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Fluorination Fluorination (HBF₄, Heat) Diazotization->Fluorination Intermediate 2-Chloro-4-fluorobromobenzene Fluorination->Intermediate Grignard Grignard Formation (Mg) Intermediate->Grignard Cyanation Cyanation (CuCN) Intermediate->Cyanation Carboxylation_G Carboxylation (CO₂) Grignard->Carboxylation_G Product This compound Carboxylation_G->Product Hydrolysis Hydrolysis Cyanation->Hydrolysis Hydrolysis->Product

Caption: Multi-step synthesis of this compound from an aniline (B41778) precursor.

The synthesis of this compound can be achieved through several viable pathways. The choice of method depends on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements. The direct oxidation of 4-chloro-2-fluorotoluene offers a high-yielding and efficient route. Ortho-metalation of 1-chloro-3-fluorobenzene provides a powerful method for regioselective carboxylation. Multi-step syntheses from aniline derivatives, while more complex, offer flexibility in precursor selection. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic strategy for their needs.

References

An In-depth Technical Guide to the Potential Derivatives of 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorobenzoic acid is a versatile, halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of chemical entities with significant potential in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of its derivatives. This technical guide provides a comprehensive overview of the potential derivatives of this compound, with a focus on their synthesis, biological activities, and underlying structure-activity relationships. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of synthetic and signaling pathways to facilitate further exploration of this promising scaffold.

Core Compound Profile: this compound

This compound (CAS No: 446-30-0) is a white to off-white crystalline solid.[2] The presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom on the benzene (B151609) ring significantly influences its chemical reactivity and the properties of its derivatives.

Synthesis of this compound:

A common industrial synthesis involves the oxidation of 4-chloro-2-fluorotoluene.[2] A laboratory-scale green chemistry approach has also been reported with a high yield.[3]

Experimental Protocol: Synthesis of this compound [3]

  • Materials: 2-fluoro-4-chlorotoluene (172.9 mmol, 1.0 eq), AIBN (8.6 mmol, 0.05 eq), Co(OAc)₂·4H₂O (17.3 mmol, 0.1 eq), NaBr (17.3 mmol, 0.1 eq), Acetic Acid (HOAc, 250 mL), NaOH, concentrated HCl, MTBE.

  • Procedure:

    • Dissolve 2-fluoro-4-chlorotoluene, AIBN, Co(OAc)₂·4H₂O, and NaBr in acetic acid.

    • Heat the reaction mixture to 130 °C and adjust the coil pressure to 1.2 MPa with oxygen.

    • Maintain the reaction for a residence time of 1.5 hours with an oxygen equivalence of 3 to 5.

    • Pump the reaction mixture into purified water (375 mL).

    • Adjust the pH of the aqueous solution to 12-14 with solid NaOH.

    • Extract the aqueous phase twice with MTBE (125 mL portions).

    • Adjust the pH of the aqueous phase to 1 with concentrated HCl to precipitate the product.

    • Filter the solid to obtain this compound.

  • Yield: 89%[3]

Key Derivatives of this compound

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of amides, esters, and hydrazides. These intermediates can be further cyclized to form various heterocyclic compounds.

Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and 4-Chloro-2-fluorobenzamides are a key class of derivatives. These are typically synthesized by reacting 4-Chloro-2-fluorobenzoyl chloride (the activated form of the carboxylic acid) with a variety of primary or secondary amines.

Synthetic Workflow for Amide Derivatives

A This compound B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Activation C 4-Chloro-2-fluorobenzoyl chloride B->C D Primary or Secondary Amine (R₁R₂NH) C->D Amidation E 4-Chloro-2-fluoro-N-(substituted)benzamide D->E F Base (e.g., Triethylamine) F->D

Caption: General synthesis of amide derivatives.

Experimental Protocol: General Synthesis of 4-Chloro-2-fluorobenzamides (Adapted from a similar protocol for 4-fluorobenzoyl chloride)[4]

  • Materials: 4-Chloro-2-fluorobenzoyl chloride (1.0 equiv.), appropriate primary or secondary amine (1.0 equiv.), triethylamine (B128534) (1.1 equiv.), Cyrene™ (solvent), water.

  • Procedure:

    • To a stirred solution of 4-Chloro-2-fluorobenzoyl chloride in Cyrene™ (1 M) at 0 °C, add triethylamine followed by the amine.

    • Allow the reaction mixture to warm to room temperature over 1 hour.

    • Add water and stir until the product precipitates.

    • Filter the precipitate and wash with water to obtain the pure amide.

Biological Activity of Structurally Related Benzamides:

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Substituted BenzamidesB. subtilis6.25[5]
E. coli3.12[5]

Table 1: Antimicrobial activity of structurally related benzamide (B126) derivatives.

Hydrazide and Hydrazone Derivatives

The synthesis of 4-Chloro-2-fluorobenzohydrazide serves as a gateway to a variety of hydrazone and heterocyclic derivatives. The hydrazide is typically prepared by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303).

Synthetic Pathway to Hydrazones

A This compound B Esterification (e.g., EtOH, H₂SO₄) A->B C Ethyl 4-Chloro-2-fluorobenzoate B->C D Hydrazine Hydrate (NH₂NH₂·H₂O) C->D Hydrazinolysis E 4-Chloro-2-fluorobenzohydrazide D->E F Substituted Aldehyde/Ketone (R₁COR₂) E->F Condensation G 4-Chloro-2-fluorobenzohydrazone Derivative F->G

Caption: Synthesis of hydrazone derivatives.

Experimental Protocol: Synthesis of 4-Chloro-2-fluorobenzohydrazide and Hydrazones (Adapted from a protocol for 4-fluorobenzoic acid)[6]

  • Part 1: Synthesis of Ethyl 4-Chloro-2-fluorobenzoate

    • Materials: this compound, absolute ethanol (B145695), concentrated H₂SO₄.

    • Procedure: Reflux a solution of this compound in absolute ethanol with a catalytic amount of concentrated H₂SO₄ for 7-8 hours. Monitor the reaction by TLC. After completion, neutralize the excess acid with a 10% Na₂CO₃ solution and extract the ester.

  • Part 2: Synthesis of 4-Chloro-2-fluorobenzohydrazide

    • Materials: Ethyl 4-Chloro-2-fluorobenzoate, hydrazine hydrate, absolute ethanol.

    • Procedure: Stir a mixture of the ester and hydrazine hydrate in absolute ethanol at room temperature for 12-15 hours. The hydrazide product will precipitate and can be collected by filtration.

  • Part 3: Synthesis of Hydrazones

    • Materials: 4-Chloro-2-fluorobenzohydrazide, substituted aldehyde or ketone, ethanol, catalytic acetic acid.

    • Procedure: Reflux a mixture of the hydrazide and the carbonyl compound in ethanol with a few drops of acetic acid. The hydrazone product will precipitate upon cooling.

Biological Activity of Structurally Related Hydrazones:

Hydrazones derived from fluorinated benzoic acids have shown promising antimicrobial activity.

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Hydrazones of 4-fluorobenzoic acid hydrazideS. aureusComparable to Ceftriaxone[7]

Table 2: Antimicrobial activity of structurally related hydrazone derivatives.

1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their broad spectrum of biological activities. They can be synthesized from the corresponding benzohydrazides through cyclization reactions.

Pathway to 1,3,4-Oxadiazole Derivatives

A 4-Chloro-2-fluorobenzohydrazide B Carbon Disulfide (CS₂), KOH A->B Cyclization D Aromatic Carboxylic Acid, POCl₃ A->D Cyclization C 5-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole-2-thiol B->C E 2-Aryl-5-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole D->E

Caption: Synthesis of 1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of 2-Aryl-5-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazoles (Adapted from a protocol for a similar fluorinated compound)[8]

  • Materials: 4-Chloro-2-fluorobenzohydrazide, substituted benzoic acid, phosphorus oxychloride (POCl₃), acetonitrile (B52724) or toluene (B28343).

  • Procedure:

    • Reflux a mixture of 4-Chloro-2-fluorobenzohydrazide (1.0 M), a substituted benzoic acid (1.0 M), and phosphorus oxychloride (2.5 M) in acetonitrile or toluene at 100-110 °C for 6-7 hours.

    • Distill off the excess solvent.

    • Recrystallize the residue from a suitable solvent to obtain the pure oxadiazole derivative.

  • Yield: 65-75%[8]

Biological Activity of Structurally Related 1,3,4-Oxadiazoles:

Derivatives of 1,3,4-oxadiazole have been reported to possess significant antifungal and anticancer activities.

Compound ClassOrganism/Cell LineActivity (MIC or PGI)Reference
Fluorophenyl oxadiazolesCandida albicansSuperior to Ketoconazole[8]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)PGI = 65.12[9]
NCI-H460 (Lung Cancer)PGI = 55.61[9]

Table 3: Antifungal and anticancer activity of structurally related 1,3,4-oxadiazole derivatives.

Potential Signaling Pathways and Molecular Targets

While specific signaling pathways for derivatives of this compound are not extensively detailed in the reviewed literature, the biological activities of structurally related compounds suggest potential molecular targets. For example, the anticancer activity of some oxadiazole derivatives has been linked to the inhibition of tubulin polymerization.

Hypothesized Mechanism of Action for Anticancer Oxadiazoles

A Oxadiazole Derivative B Tubulin A->B Binds to C Inhibition of Microtubule Polymerization B->C D Cell Cycle Arrest C->D E Apoptosis D->E

Caption: Potential mechanism of anticancer activity.

Conclusion and Future Directions

This compound is a highly valuable scaffold for the development of novel bioactive molecules. Its derivatives, including amides, hydrazones, and 1,3,4-oxadiazoles, have demonstrated potential as antimicrobial, antifungal, and anticancer agents based on studies of structurally analogous compounds. This technical guide has provided an overview of the synthetic routes to these derivatives and highlighted their potential biological activities.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Detailed structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds against specific molecular targets. Further investigation into their mechanisms of action will be essential for their advancement as potential therapeutic agents. The detailed experimental protocols and compiled biological data presented herein aim to provide a solid foundation for these future research endeavors.

References

4-Chloro-2-fluorobenzoic Acid: A Technical Guide to Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-Chloro-2-fluorobenzoic acid (CAS No. 446-30-0), a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail its chemical and physical properties, comprehensive safety and handling protocols, and emergency procedures, tailored for a professional laboratory and drug development environment.

Chemical Identification and Properties

This compound is a halogenated aromatic carboxylic acid.[1] It presents as a white to off-white or light yellow crystalline solid or powder at room temperature.[2][3] Its structure, featuring a benzene (B151609) ring substituted with carboxylic acid, chlorine, and fluorine groups, makes it a valuable building block in organic synthesis.[1][2] It is particularly noted as a crucial starting material for the synthesis of pharmaceuticals like the diuretic Furosemide (B1674285), as well as for various fungicides and herbicides.[4][5]

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below. It is characterized by a high melting point and insolubility in water, but it is more soluble in polar organic solvents such as ethanol (B145695) and acetone.[1][2]

PropertyValueCitation(s)
CAS Number 446-30-0[6][7]
Molecular Formula C₇H₄ClFO₂[6][7]
Molecular Weight 174.56 g/mol [7][8]
Appearance Off-white to white powder/solid[2][4]
Melting Point 204-208 °C[4][7]
Boiling Point 274.7 °C at 760 mmHg[4]
Flash Point 119.9 °C
Density ~1.477 - 1.5 g/cm³[9]
Water Solubility Insoluble[4]
Vapor Pressure 0.00259 mmHg at 25°C[9]
pKa 3.04 ± 0.10 (Predicted)[2]
Octanol/Water Partition Coefficient (XLogP3) 2.3[6][9]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[6][10] Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The Globally Harmonized System (GHS) classifications for this chemical are detailed below.

Hazard ClassCategoryGHS CodeDescriptionCitation(s)
Skin Corrosion/Irritation2H315Causes skin irritation[6][10]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[6][10]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[6][10]
Acute Toxicity, Oral (Not fully harmonized)4H302Harmful if swallowed[2]

Signal Word: Warning [6][7]

Hazard Pictogram:

alt text

Toxicological Data

Experimental and Handling Protocols

The following protocols are based on best practices for handling hazardous, solid chemical compounds in a research environment. A thorough, substance-specific risk assessment should be conducted before commencing any work.

General Laboratory Handling Protocol

This workflow outlines the critical steps for safely handling this compound powder.

G Diagram 1: General Handling Workflow prep Preparation & PPE env Work Environment Setup (Fume Hood, Ventilated Area) prep->env Ensure safety gear is on weigh Weighing & Dispensing (Use anti-static weigh boat) env->weigh Verify hood function transfer Transfer & Reaction Setup (Use spatula, avoid dust) weigh->transfer Handle carefully cleanup Decontamination & Cleaning transfer->cleanup Post-experiment storage Secure Storage (Cool, dry, sealed container) transfer->storage Store unused chemical waste Waste Disposal (Segregated hazardous waste) cleanup->waste

Caption: General workflow for safe laboratory handling of this compound.

Protocol Steps:

  • Preparation and Personal Protective Equipment (PPE): Before handling, all personnel must wear appropriate PPE.[7] This includes:

    • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[12]

    • Body Protection: A lab coat or chemical-resistant suit.[13]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is required.[7][13]

  • Work Environment: All handling of the solid compound must occur within a certified chemical fume hood or a well-ventilated area to minimize inhalation risk.[3][10] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Dispensing and Weighing:

    • Use a dedicated, clean spatula for dispensing.

    • To prevent dust generation, do not pour the powder. Gently scoop the required amount.

    • Weigh the chemical on an analytical balance, preferably within a ventilated enclosure or using an anti-static weighing dish.

  • Handling and Use:

    • Avoid all personal contact with the substance.[8]

    • Do not eat, drink, or smoke in the handling area.[8]

    • Keep the container tightly closed when not in use.[2]

    • Wash hands thoroughly with soap and water after handling is complete.[2][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][10] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Emergency Response Protocols

Rapid and correct response to exposure or spills is critical.

First-Aid Measures:

Exposure RouteFirst-Aid ProtocolCitation(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][14]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2][10]
Ingestion Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention or call a poison control center. Never give anything by mouth to an unconscious person.[2][15]

Accidental Release (Spill) Protocol:

The following workflow details the appropriate response to a laboratory spill.

G Diagram 2: Spill Response Workflow spill Spill Occurs evacuate Evacuate & Secure Area Restrict access spill->evacuate ppe Don Appropriate PPE (Incl. respiratory protection) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Avoid generating dust) ventilate->contain cleanup Clean Up Spill (Sweep/shovel into container) contain->cleanup Use dry methods decon Decontaminate Area cleanup->decon dispose Dispose of Waste (As hazardous material) decon->dispose

Caption: Logical workflow for responding to an accidental spill of this compound.

Protocol Steps:

  • Evacuate and Secure: Immediately alert others in the vicinity. Evacuate non-essential personnel and secure the area to prevent entry.[9][10]

  • Personal Protection: Before re-entering, don the appropriate PPE as described in section 3.1, ensuring respiratory protection is used.[3]

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Containment and Cleanup:

    • Avoid creating dust.[10] Do not use a dry brush.

    • Carefully sweep or shovel the spilled solid into a suitable, labeled container for hazardous waste disposal.[2][14] A HEPA-filter vacuum can also be used for cleanup.[9]

    • Do not let the chemical enter drains or the environment.[5][10]

  • Decontamination: Once the bulk material is collected, decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Disposal: Dispose of the container with the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[2]

Fire and Reactivity Data

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][10]

  • Specific Hazards: The material is combustible but does not ignite readily.[5][9] In a fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and gaseous hydrogen fluoride (B91410) (HF).[2][10]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[2][3]

Stability and Reactivity
  • Reactivity: The substance is stable under normal storage and handling conditions.[2][10]

  • Conditions to Avoid: Avoid the formation of dust.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10][14]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[2][10]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[2]

Role in Drug Development and Synthesis

This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its structure allows for the strategic introduction of halogen atoms, which can enhance metabolic stability and binding affinity in drug candidates.[2]

Synthesis of Furosemide

One of the most prominent uses of this compound is as a precursor in the synthesis of the diuretic drug Furosemide. While the full synthesis is a multi-step process, a key transformation involves the reaction of a derivative, 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid, with furfurylamine.[1][16]

G Diagram 3: Furosemide Synthesis Pathway start This compound (or derivative) step1 Chlorosulfonylation & Ammonolysis start->step1 intermediate 4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid step1->intermediate step2 Condensation Reaction intermediate->step2 reagent Furfurylamine reagent->step2 product Furosemide step2->product

Caption: Simplified reaction pathway showing the role of a this compound derivative in Furosemide synthesis.

Precursor for Autotaxin (ATX) Inhibitors

This compound also serves as a building block for the synthesis of autotaxin (ATX) inhibitors. ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in various cellular processes.[13][14] The ATX-LPA signaling axis is a key target in drug development, particularly for chronic inflammatory and fibrotic diseases.[13][15]

G Diagram 4: Autotaxin (ATX)-LPA Signaling Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalyzes conversion LPAR LPA Receptors (GPCRs) LPA->LPAR Binds to Response Downstream Cellular Responses (e.g., Fibrosis, Inflammation) LPAR->Response Activates Inhibitor ATX Inhibitors (Synthesized from precursors like This compound) Inhibitor->ATX Blocks activity

Caption: The ATX-LPA signaling pathway and the therapeutic target site for inhibitors derived from precursors like this compound.

References

Commercial Suppliers and Technical Guide for 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorobenzoic acid, with the CAS number 446-30-0, is a key chemical intermediate in the pharmaceutical, agrochemical, and materials science industries. Its unique molecular structure, featuring both chlorine and fluorine substituents on the benzoic acid ring, makes it a versatile building block for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis and key applications.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The table below summarizes key information from a selection of commercial suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Sigma-Aldrich 98%446-30-0C₇H₄ClFO₂174.56204-208
ChemScene ≥98%446-30-0C₇H₄ClFO₂174.56Not Specified
Home Sunshine Pharma Not Specified446-30-0Not SpecifiedNot Specified204-208
Strem Chemicals min. 98%446-30-0ClC₆H₃(F)CO₂H174.46Not Specified
NINGBO INNO PHARMCHEM CO.,LTD. Not Specified446-30-0C₇H₄ClFO₂174.56168-172
MedchemExpress Not Specified446-30-0Not SpecifiedNot SpecifiedNot Specified
Hangzhou KieRay Chem Co.,LTD. Industrial Grade/98%Not SpecifiedNot SpecifiedNot Specified152-156
HANGZHOU TIANYE CHEMICALS CO., LTD Industrial Grade/98%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is generally insoluble in water but soluble in various organic solvents.[2] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄ClFO₂[3]
Molecular Weight 174.56 g/mol [3]
Melting Point 168-208 °C[3][4]
Boiling Point 274.7 °C at 760 mmHg[4]
Density 1.477 g/cm³[4]
Flash Point 119.9 °C[4]
Appearance White crystalline solid[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-chloro-2-fluorotoluene (B1583580).[3]

Materials:

  • 4-chloro-2-fluorotoluene

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Sodium bromide

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Acetic acid

  • Oxygen

  • Sodium hydroxide

  • Hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a suitable reactor, dissolve 4-chloro-2-fluorotoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.1 eq), sodium bromide (0.1 eq), and AIBN (0.05 eq) in acetic acid.

  • Heat the mixture to 130°C under an oxygen atmosphere (1.2 MPa).

  • After the reaction is complete (approximately 1.5 hours), cool the mixture and add water.

  • Adjust the pH to 12-14 with sodium hydroxide.

  • Extract the aqueous phase with MTBE to remove any unreacted starting material.

  • Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.

Synthesis_of_4_Chloro_2_fluorobenzoic_acid start 4-Chloro-2-fluorotoluene reagents Co(OAc)₂, NaBr, AIBN, O₂ Acetic Acid, 130°C start->reagents product This compound reagents->product

Figure 1. Synthesis of this compound.

Synthesis of Furosemide (B1674285)

This compound is a key starting material for the synthesis of the diuretic drug furosemide.[5][6] The synthesis involves a multi-step process.

Step 1: Chlorosulfonylation

  • React this compound with chlorosulfonic acid.

  • The resulting 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid is then isolated.

Step 2: Ammonolysis

  • The chlorosulfonylated intermediate is treated with aqueous ammonia (B1221849) to form 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.

Step 3: Condensation with Furfurylamine (B118560)

  • The sulfamoylbenzoic acid derivative is then condensed with furfurylamine to yield furosemide.

Synthesis_of_Furosemide start This compound step1 Chlorosulfonylation (Chlorosulfonic acid) start->step1 intermediate1 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid step1->intermediate1 step2 Ammonolysis (Aqueous Ammonia) intermediate1->step2 intermediate2 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid step2->intermediate2 step3 Condensation (Furfurylamine) intermediate2->step3 product Furosemide step3->product

Figure 2. Synthetic pathway to Furosemide.

Applications in Agrochemicals and Materials Science

Herbicidal Isoxazolecarboxamides

This compound serves as a precursor for the synthesis of novel herbicidal isoxazolecarboxamides. These herbicides are designed for enhanced selectivity and reduced environmental impact. The synthesis typically involves the conversion of the benzoic acid to an acid chloride, followed by reaction with a substituted amine to form the final amide product.

Liquid Crystals

The preparation of potential liquid crystals is another application of this compound. The rigid aromatic structure and the presence of polar substituents make it a suitable core for designing molecules with liquid crystalline properties. Synthesis often involves esterification or amidation reactions to introduce long alkyl chains or other mesogenic groups.

Key Reaction Mechanisms

The reactivity of this compound and its derivatives allows for a variety of useful chemical transformations, including Suzuki-Miyaura coupling and Grignard reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A derivative of this compound (e.g., an aryl halide) can be coupled with a boronic acid to synthesize more complex biaryl structures, which are common motifs in pharmaceuticals and liquid crystals.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂) pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Forms reactants R¹-X + R²-B(OR)₂

Figure 3. Suzuki-Miyaura cross-coupling reaction.

Grignard Reaction

Grignard reagents, formed from the reaction of an organohalide with magnesium, are potent nucleophiles. A Grignard reagent derived from a halogenated precursor related to this compound can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, or esters.

Grignard_Reaction start R-X mg Mg (Ether) start->mg grignard R-MgX mg->grignard electrophile Electrophile (e.g., C=O) grignard->electrophile workup Acidic Workup electrophile->workup product R-C-OH workup->product

Figure 4. General workflow for a Grignard reaction.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug development, agrochemical synthesis, and materials science. Its commercial availability from a range of suppliers, coupled with well-established synthetic protocols, makes it an accessible and important building block for researchers and scientists in these fields. The ability to undergo a variety of chemical transformations, including the formation of key pharmacophores and liquid crystalline structures, ensures its continued relevance in the development of new technologies and therapies.

References

The Ubiquitous Presence of Halogenated Benzoic Acids in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Halogenated benzoic acids, a class of aromatic compounds bearing one or more halogen substituents, are increasingly recognized for their widespread natural occurrence and diverse biological activities. Once primarily considered anthropogenic pollutants, a growing body of evidence reveals their synthesis by a remarkable range of organisms, from marine algae and invertebrates to terrestrial microbes and even their presence in extraterrestrial materials. This technical guide provides an in-depth exploration of the natural occurrence of these compounds, detailing their sources, biosynthesis, and the analytical methodologies employed for their detection and quantification. Furthermore, it elucidates key signaling pathways influenced by these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

The presence of halogens—primarily chlorine, bromine, and iodine—imparts unique physicochemical properties to organic molecules, often enhancing their biological potency. Halogenated benzoic acids and their derivatives are no exception, exhibiting a spectrum of activities including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding their natural origins is crucial for distinguishing between biogenic and anthropogenic sources, for exploring their ecological roles, and for harnessing their potential in pharmaceutical and biotechnological applications. This guide consolidates current knowledge on the natural occurrence of halogenated benzoic acids, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways to serve as a comprehensive resource for the scientific community.

Natural Sources and Quantitative Data

Halogenated benzoic acids are found across diverse natural environments, from the marine realm to terrestrial ecosystems and even in meteorites. Marine organisms, in particular, are prolific producers of brominated and chlorinated compounds due to the high concentration of halides in seawater.

Marine Environment

Marine algae, sponges, fungi, and bacteria are significant sources of halogenated benzoic acids and their derivatives. Red algae of the genus Asparagopsis, for instance, are known to produce substantial quantities of halogenated metabolites as a chemical defense mechanism.

Table 1: Concentration of Halogenated Acetic Acids in the Red Alga Asparagopsis armata

CompoundConcentration (% of Dry Weight)Source OrganismReference
Bromoform0.58 - 4.3Asparagopsis armata[1]
Dibromoacetic acid0.02 - 2.6Asparagopsis armata[1]

While specific concentrations for a wide range of halogenated benzoic acids are not always available in the literature, numerous derivatives have been isolated from various marine organisms. Marine-derived fungi and actinomycetes, for example, produce a variety of complex halogenated molecules, some of which incorporate a benzoic acid moiety.

Terrestrial Environment

In terrestrial ecosystems, halogenated benzoic acids are primarily of microbial origin, arising from the degradation of natural and anthropogenic compounds. Soil microorganisms play a crucial role in both the formation and degradation of these molecules. Additionally, certain plants have been shown to contain halogenated benzoic acids, although this is less common than in marine organisms.

Table 2: Concentration of Chlorinated Benzoic Acids in Contaminated Soil

CompoundTotal Concentration (µg/g of dry soil)EnvironmentReference
Chlorobenzoic acid isomers3.1Historically PCB-contaminated soil
Extraterrestrial Sources

Intriguingly, chlorinated benzoic acids have been identified in carbonaceous meteorites, suggesting their formation in prebiotic environments. Analysis of meteorites like Murchison has revealed the presence of these compounds, raising questions about the primordial origins of halogenated organic molecules.

Table 3: Concentration of Adsorbable Organic Halogens (AOX) in Carbonaceous Meteorites

MeteoriteAOX Concentration (µg Cl/g d.w.)Reference
Cold Bokkeveld124 - 209[2]
Murray124 - 209[2]
Murchison124 - 209[2]
Orgueil124 - 209[2]

Biosynthesis and Signaling Pathways

The natural production of halogenated benzoic acids is primarily an enzyme-mediated process. Understanding the biosynthetic pathways and the subsequent biological activities of these compounds is critical for drug discovery and development.

Biosynthesis of Benzoic Acids in Plants

While not always halogenated, the biosynthesis of the parent benzoic acid structure is well-characterized in plants. It serves as a precursor for a wide range of secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps.

plant_benzoic_acid_biosynthesis phe Phenylalanine cinnamate Cinnamic Acid phe->cinnamate PAL cinnamoyl_coa Cinnamoyl-CoA cinnamate->cinnamoyl_coa 4CL benzoate Benzoic Acid cinnamoyl_coa->benzoate Multiple Steps (β-oxidative pathway)

Caption: Biosynthesis of benzoic acid from phenylalanine in plants.

Enzymatic Halogenation

The introduction of a halogen atom onto a benzoic acid scaffold is catalyzed by a class of enzymes known as halogenases. These enzymes utilize a halide ion (Cl⁻, Br⁻, or I⁻) and an oxidizing agent to generate a reactive halogenating species. This process is a key step in the biosynthesis of many bioactive natural products.

enzymatic_halogenation_workflow substrate Benzoic Acid (or derivative) reactive_intermediate [Enzyme-Halogen] Reactive Intermediate substrate->reactive_intermediate Binds to enzyme Halogenase Enzyme enzyme->reactive_intermediate halide Halide Ion (Cl-, Br-, I-) halide->enzyme oxidant Oxidizing Agent (e.g., H2O2, O2) oxidant->enzyme product Halogenated Benzoic Acid reactive_intermediate->product Halogen Transfer

Caption: General workflow of enzymatic halogenation of benzoic acid.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic compounds, including some benzoic acid derivatives, are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction can trigger a cascade of downstream events, leading to the expression of various genes, including those involved in xenobiotic metabolism.

ahr_signaling_pathway ligand Halogenated Benzoic Acid (Ligand) ahr_complex_cytosol AhR-Hsp90-XAP2 Complex (Cytosol) ligand->ahr_complex_cytosol Binds ahr_ligand_complex AhR-Ligand Complex ahr_complex_cytosol->ahr_ligand_complex Conformational Change nucleus Nucleus ahr_ligand_complex->nucleus Translocation ahr_arnt_complex AhR-ARNT-Ligand Complex ahr_ligand_complex->ahr_arnt_complex Dimerizes with arnt ARNT arnt->ahr_arnt_complex xre Xenobiotic Response Element (XRE) on DNA ahr_arnt_complex->xre Binds to gene_expression Target Gene Expression (e.g., CYP1A1) xre->gene_expression Induces

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Accurate identification and quantification of halogenated benzoic acids from complex natural matrices require robust analytical methods. The following sections detail common experimental protocols.

Extraction from Marine Organisms (e.g., Algae)

Objective: To extract halogenated benzoic acids from algal tissue.

Materials:

  • Fresh or freeze-dried algal tissue

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Homogenizer (e.g., tissue grinder or blender)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenize a known weight of the algal tissue in methanol or ethanol.

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant and repeat the extraction of the pellet twice more.

  • Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.

  • Partition the resulting aqueous residue with dichloromethane.

  • Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.

  • For further purification, redissolve the extract in a suitable solvent and apply it to an SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove lipids and other interferences.

  • Elute the halogenated benzoic acids with a more polar solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify halogenated benzoic acids.

Derivatization (Required for GC analysis of acidic compounds):

  • To the dried extract, add a derivatizing agent such as diazomethane (B1218177) or a silylating agent (e.g., BSTFA).

  • Incubate the reaction mixture according to the reagent manufacturer's instructions to convert the carboxylic acids to their more volatile methyl or silyl (B83357) esters.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate, identify, and quantify halogenated benzoic acids without derivatization.

HPLC-MS Conditions:

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Conclusion and Future Perspectives

The study of naturally occurring halogenated benzoic acids is a rapidly evolving field. This guide has provided a comprehensive overview of their sources, biosynthesis, and analytical determination. The presented quantitative data highlights the significant concentrations of these compounds in certain organisms, while the detailed protocols offer practical guidance for researchers. The visualization of key biochemical pathways provides a conceptual framework for understanding their biological relevance.

Future research should focus on expanding the quantitative analysis to a broader range of halogenated benzoic acids across a wider variety of natural sources. The development of high-throughput analytical methods will be crucial for this endeavor. Furthermore, elucidating the specific ecological roles and the full spectrum of biological activities of these compounds will undoubtedly open new avenues for drug discovery and biotechnology. The continued exploration of nature's halogenated chemical diversity promises to yield exciting scientific discoveries and valuable applications.

References

The Discovery and Development of Fluorinated Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into benzoic acid scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, have led to the development of a diverse array of fluorinated benzoic acid derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the historical discovery, key synthetic milestones, and the evolution of fluorinated benzoic acids as potent agents in drug discovery. We will delve into their mechanisms of action, supported by detailed signaling pathway diagrams, present quantitative data on their biological activities, and provide established experimental protocols for their synthesis and evaluation.

A Historical Perspective: From Early Discoveries to Modern Applications

The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the development of practical methods for introducing fluorine into aromatic systems took several more decades.

A pivotal moment arrived in 1927 when German chemists Günther Balz and Günther Schiemann reported a reliable method for the synthesis of aryl fluorides.[1][2][3] The Balz-Schiemann reaction , which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, became the first widely applicable method for producing fluorinated aromatic compounds, including fluorobenzoic acids.[1][2] This reaction remains a fundamental tool in the synthesis of these compounds.[1] For instance, 4-fluorobenzoic acid can be prepared from 4-aminobenzoic acid via this classic transformation.[4]

Subsequent advancements in fluorination chemistry, including nucleophilic aromatic substitution (SNAr) and, more recently, transition-metal-catalyzed C-H fluorination, have greatly expanded the synthetic toolbox for accessing a vast chemical space of fluorinated benzoic acid derivatives with diverse substitution patterns. The development of methods for introducing fluorine-18 (B77423), a positron-emitting isotope, has been particularly significant for the application of these compounds in Positron Emission Tomography (PET) imaging.[5]

Synthetic Strategies and Methodologies

The synthesis of fluorinated benzoic acids can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing benzoic acid core and the construction of the benzoic acid ring from a fluorinated precursor.

The Balz-Schiemann Reaction

As mentioned, the Balz-Schiemann reaction is a cornerstone in the synthesis of fluoroaromatics. The general workflow involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_final Product Aminobenzoic_acid Aminobenzoic Acid Diazonium_salt Diazonium Tetrafluoroborate Aminobenzoic_acid->Diazonium_salt Diazotization NaNO2 NaNO2, HBF4 Fluorobenzoic_acid Fluorobenzoic Acid Diazonium_salt->Fluorobenzoic_acid Thermal Decomposition (Δ)

A simplified workflow of the Balz-Schiemann reaction.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another powerful method, particularly for the synthesis of fluorinated benzoic acids with electron-withdrawing groups. This approach involves the displacement of a suitable leaving group (e.g., nitro or chloro) by a fluoride (B91410) ion. This method is also crucial for the introduction of fluorine-18 for PET imaging applications.[5]

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acids have demonstrated a wide range of biological activities, with prominent applications in oncology and infectious diseases.

Anticancer Activity: Induction of Apoptosis

Many fluorinated benzoic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of a cascade of cysteine proteases known as caspases. Key executioner caspases, such as caspase-3, -6, and -9, are often activated, leading to the cleavage of cellular substrates and ultimately, cell death. The expression of pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.

cluster_intrinsic Intrinsic Pathway cluster_caspase_cascade Caspase Cascade FBA Fluorinated Benzoic Acid Derivative Bcl2 Bcl-2 FBA->Bcl2 Inhibits Bax Bax FBA->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by a fluorinated benzoic acid derivative.
Antibacterial Activity: Inhibition of Fatty Acid Biosynthesis

A key mechanism of antibacterial action for certain fluorinated benzoic acid derivatives is the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway. This pathway is essential for the integrity of the bacterial cell membrane and is distinct from the mammalian fatty acid synthesis (FAS-I) system, making it an attractive target for selective antibacterial agents. A crucial enzyme in this pathway is enoyl-acyl carrier protein reductase (FabI), which is a validated target for drug discovery.[6][7][8]

cluster_FASII Bacterial Fatty Acid Biosynthesis (FAS-II) FBA Fluorinated Benzoic Acid Derivative FabI FabI (Enoyl-ACP Reductase) FBA->FabI Inhibits Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Elongation_Cycle Fatty Acid Elongation Cycle Malonyl_CoA->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP Enoyl_ACP->FabI Acyl_ACP Acyl-ACP FabI->Acyl_ACP Acyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids

Inhibition of the bacterial FAS-II pathway by a fluorinated benzoic acid derivative.

Quantitative Data

The following tables summarize key quantitative data for representative fluorinated benzoic acids and their derivatives.

Table 1: Physicochemical and Spectroscopic Data of Isomeric Fluorobenzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogP13C NMR (DMSO-d6, δ ppm)Mass Spectrum (m/z)
2-Fluorobenzoic acidC7H5FO2140.11123-1253.271.8-140 (M+), 123, 95
3-Fluorobenzoic acidC7H5FO2140.111233.862.16-140 (M+), 123, 95
4-Fluorobenzoic acidC7H5FO2140.111844.142.07166.7, 164.1, 132.5, 127.8, 116.0140 (M+), 123, 95

Data sourced from publicly available databases and may vary depending on experimental conditions.[9][10][11][12]

Table 2: In Vitro Anticancer Activity of Selected Benzoic Acid Derivatives

Compound ClassCell LineIC50 ValueReference Drug
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. 1MCF-7 (Breast Cancer)5.9 µg/mL-
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. 2MDA-MB-468 (Breast Cancer)3.7 µg/mL-
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical Cancer)17.84 µM5-Fluorouracil
Phenyl-thiazolyl-benzoic acid derivativeNB4 (APL Cells)0.001–1 µM-
3aA549 (Lung Carcinoma)5.988 ± 0.12 µM-
4dMDA-MB-231 (Breast Cancer)35.1 µM-

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[13]

Table 3: In Vitro Antibacterial Activity of a Pyrazole-Containing Fluorinated Benzoic Acid Derivative

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292130.25
Staphylococcus epidermidis ATCC 122280.5
Enterococcus faecalis ATCC 292121
Escherichia coli ATCC 25922>64

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fluorinated benzoic acids.

Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

Objective: To synthesize 4-fluorobenzoic acid from 4-aminobenzoic acid.

Materials:

Procedure:

  • Diazotization: Dissolve 4-aminobenzoic acid in aqueous HCl and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10 °C.

  • Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add a cold solution of fluoroboric acid. The diazonium tetrafluoroborate will precipitate.

  • Isolation and Decomposition: Filter the precipitate, wash with cold water, ethanol, and diethyl ether, and dry it. Mix the dry salt with sand and heat gently to initiate decomposition. The decomposition is an exothermic reaction that yields crude ethyl 4-fluorobenzoate.

  • Hydrolysis: Reflux the crude ester with an ethanolic solution of potassium hydroxide to hydrolyze the ester to the potassium salt of 4-fluorobenzoic acid.

  • Purification: After hydrolysis, filter the hot solution and acidify the filtrate with concentrated HCl to precipitate 4-fluorobenzoic acid. The product can be further purified by recrystallization.[14]

In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of a fluorinated benzoic acid derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated benzoic acid derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoic acid derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][15][16]

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Methodological & Application

Application Notes and Protocols: The Use of 4-Chloro-2-fluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, and a fluorine atom, imparts specific reactivity and properties that are leveraged in the development of pharmaceuticals, agrochemicals, and materials. The presence of the electron-withdrawing halogen atoms influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a valuable synthon for medicinal and materials chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key target molecules.

Key Applications of this compound

This compound is a key starting material in the synthesis of various commercially important compounds. Its applications include:

  • Pharmaceuticals: It is a precursor for the synthesis of diuretics such as furosemide (B1674285).[2]

  • Agrochemicals: It is used in the preparation of novel herbicidal isoxazolecarboxamides.[2]

  • Fine Chemicals: It serves as a reactant for the synthesis of 4'-chloro-2'-fluoroacetophenone, a useful intermediate.[2]

  • Materials Science: It has potential applications in the preparation of liquid crystals.[2]

The following sections provide detailed protocols for some of these key applications.

Application 1: Synthesis of Furosemide Intermediate

Furosemide is a potent loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease. A key step in its synthesis involves the preparation of a sulfamoyl-substituted benzoic acid derivative from this compound. This intermediate is then reacted with furfurylamine (B118560) to yield furosemide. The first two steps, chlorosulfonylation and ammonolysis, are critical for introducing the sulfamoyl group.

Experimental Protocol: Synthesis of 5-(Aminosulfonyl)-4-chloro-2-fluorobenzoic acid

This protocol describes the chlorosulfonylation of this compound followed by ammonolysis to yield the key furosemide intermediate.

Step 1: Chlorosulfonylation of this compound

  • Reaction Setup: In a clean, dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), place this compound (1.0 eq).

  • Reagent Addition: Carefully add chlorosulfonic acid (5.0 eq) dropwise to the flask via the dropping funnel at room temperature with constant stirring.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The product, 4-chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid, will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water. Dry the product under vacuum.

Step 2: Ammonolysis of 4-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask, add the dried 4-chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 eq) to an excess of concentrated aqueous ammonia (B1221849) (e.g., 10-15 eq) at 0-5 °C (ice bath).

  • Reaction: Stir the mixture vigorously at low temperature for 1-2 hours.

  • Work-up: After the reaction is complete, acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. This will cause the product, 5-(aminosulfonyl)-4-chloro-2-fluorobenzoic acid, to precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data
ParameterValue
Starting MaterialThis compound
Key ReagentsChlorosulfonic acid, Aqueous Ammonia
Reaction Temperature (Step 1)70-80 °C
Reaction Time (Step 1)2-3 hours
Reaction Temperature (Step 2)0-5 °C
Reaction Time (Step 2)1-2 hours
Overall Yield (approximate)Poor total yields have been reported for this route.

Note: Yields can vary significantly based on reaction scale and conditions.

Workflow Diagram

Furosemide_Intermediate_Synthesis start This compound step1 Chlorosulfonylation (Chlorosulfonic acid, 70-80 °C) start->step1 intermediate 4-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid step1->intermediate step2 Ammonolysis (Aqueous Ammonia, 0-5 °C) intermediate->step2 product 5-(Aminosulfonyl)-4-chloro-2-fluorobenzoic acid step2->product

Caption: Synthesis of the Furosemide Intermediate.

Application 2: Synthesis of 4'-Chloro-2'-fluoroacetophenone

4'-Chloro-2'-fluoroacetophenone is a valuable intermediate in the synthesis of various organic compounds. It can be prepared from this compound via conversion to the corresponding acyl chloride followed by a Friedel-Crafts acylation reaction. A more direct approach, though potentially lower-yielding for this specific substrate, is a Friedel-Crafts acylation of an activated aromatic ring. For the purpose of this protocol, we will focus on a common method for the synthesis of similar acetophenones.

Experimental Protocol: Friedel-Crafts Acylation for Acetophenone Synthesis

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar aromatic compounds and outlines a plausible route to 4'-chloro-2'-fluoroacetophenone.

  • Preparation of Acyl Chloride (Optional but Recommended):

    • In a round-bottom flask, treat this compound (1.0 eq) with thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

    • Reflux the mixture for 1-2 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-chloro-2-fluorobenzoyl chloride.

  • Friedel-Crafts Acylation:

    • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane.

    • Reagent Addition: Cool the suspension in an ice bath. Add a solution of 4-chloro-2-fluorobenzoyl chloride (1.0 eq) in the same dry solvent dropwise via the dropping funnel.

    • Reaction: After the addition is complete, add a suitable acetylating agent like acetyl chloride (1.1 eq) dropwise at 0 °C. Then, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extraction: Separate the organic layer. Extract the aqueous layer with two portions of the organic solvent.

    • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Key ReagentsThionyl chloride, Aluminum chloride, Acetyl chloride
SolventDichloromethane or 1,2-dichloroethane
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
YieldModerate to high (substrate dependent)

Workflow Diagram

Acetophenone_Synthesis start This compound step1 Acyl Chloride Formation (Thionyl Chloride) start->step1 intermediate 4-Chloro-2-fluorobenzoyl chloride step1->intermediate step2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) intermediate->step2 product 4'-Chloro-2'-fluoroacetophenone step2->product

Caption: Synthesis of 4'-Chloro-2'-fluoroacetophenone.

Application 3: Synthesis of Herbicidal Isoxazolecarboxamides

Isoxazolecarboxamides are a class of compounds known for their herbicidal activity. A general strategy for their synthesis involves the reaction of an isoxazole (B147169) carboxylic acid with an appropriate aniline (B41778). This compound can be a precursor to the aniline part of the molecule. This protocol outlines a plausible multi-step synthesis.

Experimental Protocol: A Plausible Route to an Isoxazolecarboxamide Precursor

This protocol describes the conversion of this compound to an aniline derivative, which can then be used to synthesize isoxazolecarboxamides.

Step 1: Curtius Rearrangement for Amine Synthesis

  • Acyl Chloride Formation: Convert this compound to 4-chloro-2-fluorobenzoyl chloride as described in Application 2, Protocol Step 1.

  • Acyl Azide (B81097) Formation:

    • Dissolve the 4-chloro-2-fluorobenzoyl chloride (1.0 eq) in a suitable solvent like acetone (B3395972) or THF.

    • Add a solution of sodium azide (NaN₃) (1.2 eq) in water dropwise at 0 °C.

    • Stir the mixture for 1-2 hours at 0 °C.

  • Curtius Rearrangement:

    • Carefully extract the acyl azide into a non-polar solvent like toluene (B28343). Caution: Acyl azides can be explosive and should be handled with care.

    • Heat the toluene solution to reflux (around 110 °C). The acyl azide will rearrange to an isocyanate with the evolution of nitrogen gas.

  • Hydrolysis to Amine:

    • Cool the reaction mixture and add an aqueous acid solution (e.g., HCl).

    • Reflux the mixture to hydrolyze the isocyanate to the corresponding aniline, 4-chloro-2-fluoroaniline (B1294793).

    • Neutralize the solution with a base (e.g., NaOH) and extract the aniline product with an organic solvent.

  • Amide Coupling to form Isoxazolecarboxamide:

    • The resulting 4-chloro-2-fluoroaniline can then be coupled with a suitable isoxazole carboxylic acid using standard amide coupling reagents (e.g., DCC, EDC/HOBt, or conversion of the carboxylic acid to an acyl chloride).

Quantitative Data
ParameterValue
Starting MaterialThis compound
Key ReagentsThionyl chloride, Sodium azide, Isoxazole carboxylic acid
Key ReactionCurtius Rearrangement, Amide Coupling
Reaction TemperatureVaries by step (0 °C to reflux)
YieldMulti-step synthesis, overall yield varies

Logical Relationship Diagram

Isoxazolecarboxamide_Synthesis cluster_aniline Aniline Synthesis cluster_coupling Amide Coupling start This compound acyl_chloride Acyl Chloride Formation start->acyl_chloride acyl_azide Acyl Azide Formation acyl_chloride->acyl_azide rearrangement Curtius Rearrangement acyl_azide->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis aniline 4-Chloro-2-fluoroaniline hydrolysis->aniline coupling Amide Bond Formation aniline->coupling isoxazole_acid Isoxazole Carboxylic Acid isoxazole_acid->coupling product Herbicidal Isoxazolecarboxamide coupling->product

Caption: Synthesis of Herbicidal Isoxolecarboxamides.

Application 4: Synthesis of Potential Liquid Crystals

Benzoic acid derivatives are widely used in the synthesis of liquid crystals due to their rigid core structure, which promotes the formation of ordered mesophases.[3][4][5] this compound can be functionalized to create rod-like molecules that may exhibit liquid crystalline properties.

Experimental Protocol: Synthesis of a Benzoic Acid-Based Liquid Crystal Precursor

This protocol outlines a general method for the esterification of this compound with a phenolic compound containing a flexible alkyl chain, a common strategy in liquid crystal synthesis.

  • Acyl Chloride Formation: Convert this compound to 4-chloro-2-fluorobenzoyl chloride as described in Application 2, Protocol Step 1.

  • Esterification:

    • Reaction Setup: In a round-bottom flask, dissolve a long-chain alkylphenol (e.g., 4-octyloxyphenol) (1.0 eq) and a base such as pyridine (B92270) or triethylamine (B128534) (1.2 eq) in a dry solvent like dichloromethane or THF under a nitrogen atmosphere.

    • Reagent Addition: Cool the solution in an ice bath and add a solution of 4-chloro-2-fluorobenzoyl chloride (1.0 eq) in the same dry solvent dropwise.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Work-up: Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final liquid crystalline compound.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Key ReagentsThionyl chloride, Long-chain alkylphenol, Base
Key ReactionEsterification
Reaction Temperature0 °C to room temperature
Reaction Time12-24 hours
YieldHigh (typically)

Workflow Diagram

Liquid_Crystal_Synthesis start This compound acyl_chloride Acyl Chloride Formation start->acyl_chloride esterification Esterification with Alkylphenol acyl_chloride->esterification product Potential Liquid Crystal esterification->product

Caption: Synthesis of a Potential Liquid Crystal.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions. Yields and reaction conditions may need to be optimized for specific substrates and scales.

References

4-Chloro-2-fluorobenzoic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Chloro-2-fluorobenzoic Acid in Medicinal Chemistry

Publication ID: AN-CFBA-2025 Version: 1.0 Topic: this compound as a Versatile Building Block in Medicinal and Agrochemical Chemistry

Introduction

This compound (CAS No. 446-30-0) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure, featuring a strategically positioned chlorine and fluorine atom on the benzoic acid scaffold, imparts unique chemical properties that are highly valuable in drug discovery and agrochemical development. The electron-withdrawing nature of the halogens enhances the molecule's reactivity and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active ingredient, such as metabolic stability and target binding affinity.[1] These characteristics make it a sought-after building block for creating diverse and potent bioactive compounds.[2]

This document outlines the application of this compound in the synthesis of a prominent pharmaceutical, the diuretic Furosemide (B1674285), and a class of potent herbicides, the isoxazole-based HPPD inhibitors. Detailed experimental protocols and relevant biological data are provided for researchers, scientists, and professionals in drug development.

Application 1: Synthesis of the Diuretic Furosemide

This compound is a key starting material in the synthesis of Furosemide , a potent loop diuretic used to treat edema and hypertension.[3][4] The synthesis involves the introduction of a sulfamoyl group (-SO₂NH₂) ortho to the fluorine atom, followed by a nucleophilic aromatic substitution reaction with furfurylamine. The resulting intermediate, 5-(aminosulfonyl)-4-chloro-2-fluorobenzoic acid, is the direct precursor to Furosemide.[5][6]

Mechanism of Action: Inhibition of Na-K-2Cl Cotransporter

Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle within the kidney's nephrons.[1][7] This transporter is responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride ions from the tubular fluid back into the body.[8][9] By blocking NKCC2, Furosemide prevents this ion reabsorption, causing an increase in the luminal concentration of these ions. This leads to a powerful osmotic effect, retaining water within the tubule and resulting in a substantial increase in the excretion of water, sodium, chloride, and other electrolytes.[7][10]

Furosemide_Mechanism cluster_lumen Tubular Lumen cluster_cell Tubular Epithelial Cell cluster_interstitium Interstitium (Blood) Lumen_Ions Na⁺, K⁺, 2Cl⁻ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Lumen_Ions->NKCC2 Transport Reabsorption Ion Reabsorption NKCC2->Reabsorption Furosemide Furosemide Furosemide->NKCC2 Inhibition

Caption: Mechanism of Furosemide action on the NKCC2 transporter.
Quantitative Biological Data: Diuretic Effect of Furosemide

The clinical efficacy of Furosemide is well-documented and can be quantified by measuring its impact on urine output and electrolyte excretion.

ParameterObserved EffectCondition / DosageCitation(s)
Peak Diuresis Rate ~25 mL/minHealthy volunteers, oral tablet
24h Urine Volume Median increase of 400 mLCAPD patients, 2 g dose
24h Sodium Excretion Median increase of 54 mmolCAPD patients, 2 g dose
Sodium Excretion 200 - 250 mmol in 3-4 L of urineHealthy individuals, 40 mg IV dose[8]
Onset of Action (IV) 5 minutesHealthy individuals[8]
Onset of Action (Oral) 1 - 1.5 hoursHealthy individuals[8]
Experimental Protocols

Protocol 1: Synthesis of 5-(Aminosulfonyl)-4-chloro-2-fluorobenzoic acid

This two-step protocol describes the conversion of this compound to its sulfamoyl derivative, a key Furosemide precursor.

Step A: Chlorosulfonylation

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Add chlorosulfonic acid (50 mL) to the flask and cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add this compound (10.0 g, 57.3 mmol) in small portions to the cooled chlorosulfonic acid over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 60-70°C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with stirring. A white precipitate of 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

Step B: Ammonolysis

  • Reaction Setup: Suspend the crude 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid from the previous step in 100 mL of dichloromethane (B109758) in a round-bottom flask.

  • Reagent Addition: Cool the suspension in an ice bath and add it portion-wise to a beaker containing 150 mL of concentrated ammonium (B1175870) hydroxide, stirring vigorously. Maintain the temperature below 10°C.

  • Reaction: Stir the biphasic mixture for 1 hour at 0-5°C.

  • Work-up: Separate the aqueous layer and acidify it to pH 2 with concentrated HCl. A white precipitate will form.

  • Isolation: Collect the solid product, 5-(aminosulfonyl)-4-chloro-2-fluorobenzoic acid, by vacuum filtration. Wash the filter cake with cold water and dry to yield the final product.

Application 2: Synthesis of Isoxazole-Based Herbicides

The 4-chloro-2-fluorophenyl moiety is a valuable pharmacophore in the design of agrochemicals, particularly herbicides. This building block can be incorporated into heterocyclic scaffolds like isoxazoles to create potent inhibitors of plant-specific enzymes. Many 5-aryl isoxazole (B147169) derivatives function as herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7]

Mechanism of Action: Inhibition of HPPD

HPPD is a critical enzyme in the tyrosine catabolism pathway in plants.[7] This pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. Plastoquinone is a vital cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the carotenoid biosynthesis pathway. Carotenoids are pigments that protect chlorophyll (B73375) from photo-oxidation. By inhibiting HPPD, isoxazole herbicides prevent the formation of these essential molecules. The resulting deficiency in carotenoids leads to the destruction of chlorophyll by sunlight, causing the characteristic "bleaching" symptom in susceptible weeds and ultimately leading to plant death.[8]

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone HPPD->HGA Catalysis Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoid->Chlorophyll Protects Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photo-oxidation Herbicide Isoxazole Herbicide Herbicide->HPPD Inhibition

Caption: Inhibition of the HPPD enzyme by isoxazole herbicides.
Quantitative Biological Data: HPPD Inhibitor Potency

CompoundTargetActivity MetricValueCitation(s)
NTBC Rat Liver HPPDIC₅₀~40 nM[8]
Experimental Protocol

Protocol 2: Representative Synthesis of a 5-(4-chloro-2-fluorophenyl)isoxazole Derivative

This protocol outlines a general and modern approach for synthesizing a 3,4,5-trisubstituted isoxazole core, demonstrating the utility of the building block in forming this herbicidal scaffold. The synthesis proceeds via a [3+2] cycloaddition.

Step A: Synthesis of 4-chloro-2-fluorobenzaldehyde (B1630973)

  • Acyl Chloride Formation: In a fume hood, add this compound (10.0 g, 57.3 mmol) to a 100 mL round-bottom flask with a magnetic stir bar. Add thionyl chloride (15 mL, 206 mmol) and a catalytic amount of DMF (2-3 drops).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture gently to 70°C for 2 hours. The evolution of gas (SO₂ and HCl) will be observed.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-2-fluorobenzoyl chloride.

  • Reduction (Rosenmund): Dissolve the crude acyl chloride in dry toluene (B28343) (100 mL). Add palladium on barium sulfate (B86663) catalyst (5% Pd, 1.0 g). Bubble hydrogen gas through the stirred suspension at room temperature until TLC indicates the consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the toluene under reduced pressure to yield 4-chloro-2-fluorobenzaldehyde.

Step B: Synthesis of 5-(4-chloro-2-fluorophenyl)-3-phenyl-isoxazole-4-carboxylate

  • Oxime Formation: To a solution of 4-chloro-2-fluorobenzaldehyde (5.0 g, 31.5 mmol) in a 1:1 mixture of ethanol/water (50 mL), add sodium acetate (B1210297) (2.8 g, 34.7 mmol) and hydroxylamine (B1172632) hydrochloride (2.4 g, 34.7 mmol). Stir the mixture at room temperature for 4 hours. Extract the product with ethyl acetate and concentrate to obtain the crude oxime.

  • Hydroximoyl Chloride Formation: Dissolve the crude oxime in DMF (30 mL). Cool to 0°C and add N-chlorosuccinimide (NCS) (4.2 g, 31.5 mmol) portion-wise. Stir for 2 hours at 0°C to form the corresponding hydroximoyl chloride.

  • Cycloaddition: In a separate flask, dissolve ethyl benzoylacetate (5.9 mL, 31.5 mmol) in a 95:5 water/methanol mixture (150 mL). Add the freshly prepared 4-chloro-2-fluorophenyl hydroximoyl chloride solution, followed by dropwise addition of a base like triethylamine (B128534) (13.2 mL, 94.5 mmol).

  • Reaction: Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Isolation: Once complete, extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the target isoxazole derivative.

Caption: Synthetic utility of this compound.

References

Application Notes: 4-Chloro-2-fluorobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Chloro-2-fluorobenzoic acid (CAS: 446-30-0) as a key intermediate in the synthesis of modern agrochemicals. The unique substitution pattern of this molecule, featuring both chlorine and fluorine atoms on the benzoic acid ring, makes it a valuable building block for creating complex and highly active herbicidal and fungicidal compounds.

Introduction to Agrochemical Applications

This compound is a versatile precursor primarily utilized in the development of advanced fungicides and herbicides.[1] Its structure allows for the creation of derivatives with enhanced metabolic stability and biological efficacy. The most prominent application is its role as a starting material for the synthesis of novel herbicidal amides, particularly isoxazolecarboxamides, which are a significant class of modern crop protection agents.[2][3]

The general synthetic strategy involves the activation of the carboxylic acid group, typically by converting it to an acid chloride, followed by an amide coupling reaction with a suitable amine moiety that forms the core of the final active ingredient.

Core Synthesis Pathway: From Acid to Herbicidal Amide

The primary pathway for utilizing this compound in agrochemical synthesis is a two-step process. First, the carboxylic acid is converted into the more reactive 4-Chloro-2-fluorobenzoyl chloride. This intermediate is then coupled with a specific amine (e.g., an amino-isoxazole derivative) to form the target herbicidal amide.

G A This compound B 4-Chloro-2-fluorobenzoyl Chloride A->B C Amine Moiety (e.g., Amino-isoxazole) D Herbicidal Isoxazolecarboxamide B->D C->D

Caption: General synthesis pathway for herbicidal amides.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps.

Protocol 1: Preparation of 4-Chloro-2-fluorobenzoyl Chloride (Intermediate)

This protocol describes the conversion of this compound to its corresponding acid chloride, a crucial reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq.) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Monitor the reaction completion by TLC or by quenching a small aliquot with methanol (B129727) and analyzing via GC-MS.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Chloro-2-fluorobenzoyl chloride is typically a light-yellow oil or low-melting solid and can be used in the next step without further purification.

Protocol 2: Synthesis of a Novel Herbicidal Isoxazolecarboxamide

This protocol outlines a general method for the amide coupling reaction between 4-Chloro-2-fluorobenzoyl chloride and a representative amine to produce a final agrochemical product.[4]

Materials:

  • 4-Chloro-2-fluorobenzoyl chloride (from Protocol 1)

  • Substituted amino-isoxazole (or other desired amine)

  • Triethylamine (B128534) (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flask, dissolve the desired amine (e.g., 3-amino-5-methylisoxazole, 1.0 eq.) and a base such as triethylamine (1.1-1.2 eq.) in an anhydrous solvent (e.g., THF).

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 4-Chloro-2-fluorobenzoyl chloride (1.0 eq.) in anhydrous THF and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours.[4]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, add water to the reaction mixture to precipitate the crude product or to quench the reaction.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the final herbicidal amide.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the amide coupling step (Protocol 2).

ParameterValue / ConditionReference / Note
Acid Chloride 4-Chloro-2-fluorobenzoyl chloride (1.0 eq.)-
Amine Primary or Secondary Amine (1.0 eq.)e.g., Amino-isoxazole
Base Triethylamine (1.1 eq.)Acts as an acid scavenger
Solvent Anhydrous THF, DCM, or Cyrene™Cyrene™ is a bio-alternative solvent.[4]
Temperature 0°C to Room TemperatureInitial cooling controls reactivity.
Reaction Time 1 - 24 hoursSubstrate dependent.[4]
Work-up Aqueous quench, extractionStandard procedure for amide synthesis.[4]
Typical Yield 70% - 95%Highly dependent on amine substrate.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for synthesizing a herbicidal amide from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acid Prepare 4-Chloro-2-fluorobenzoyl Chloride (Protocol 1) reaction Amide Coupling: Add Acid Chloride to Amine Solution at 0°C prep_acid->reaction prep_amine Prepare Amine Solution (in Anhydrous Solvent + Base) prep_amine->reaction monitor Stir and Monitor Reaction (TLC / LC-MS) reaction->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization / Chromatography) dry->purify analysis Characterize Final Product (NMR, MS, etc.) purify->analysis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and comparative data for the Suzuki-Miyaura cross-coupling reaction utilizing 4-chloro-2-fluorobenzoic acid. This versatile building block is of significant interest in the pharmaceutical and agrochemical industries for the synthesis of complex biaryl compounds.[1][2][3] The following protocols and data are designed to serve as a comprehensive guide for laboratory execution and optimization.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4][5] While aryl chlorides, such as this compound, are known to be less reactive than their bromide or iodide counterparts, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[6]

Experimental Protocols

This section details a representative experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid. The conditions are adapted from established procedures for similar halogenated benzoic acids.[7][8][9]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453), anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and a bulky phosphine (B1218219) ligand like SPhos (0.04 mmol, 4 mol%).[8] Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.[6][9]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the reaction mixture via syringe. The use of a co-solvent is common in Suzuki reactions.[9]

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at a temperature between 80-110 °C.[5][6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[7]

  • Acidification and Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to ensure the product is in its carboxylic acid form.[8] Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired biphenyl-2-carboxylic acid derivative.[7][8]

Data Presentation

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes conditions used for Suzuki-Miyaura couplings of various aryl halides, providing a comparative basis for optimizing the reaction with this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Substrate TypeReference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80HighAryl Bromide[8]
Pd(OAc)₂SPhosK₃PO₄Toluene/WaterRT - 10090-98Aryl Bromide[8]
Pd(OAc)₂PCy₃·HBF₄K₂CO₃1,4-Dioxane110GoodAryl Bromide[8]
Pd/C-Na₂CO₃MeOH/H₂OReflux82 (overall)Aryl Bromide[10]
PdCl₂(NH₂CH₂COOH)₂GlycineK₂CO₃WaterRoom Temp>90Aryl Halide (with COOH)[11]

Visualizations

Diagrams are provided below to illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.

G reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Catalyst System (Palladium Source + Ligand) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat and Stir (e.g., 80-110°C) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Acidify & Extract) monitor->workup purify 8. Purify Product (Chromatography / Recrystallization) workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ borate_complex [Ar'-B(OH)₃]⁻ boronic_acid->borate_complex base Base base->boronic_acid product Ar-Ar' product->transmetalation_complex borate_complex->pd_complex halide_salt X⁻ halide_salt->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

Application Notes and Protocols for Amidation Reactions of 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amidation of 4-chloro-2-fluorobenzoic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and the protocols outlined herein describe three common and effective methods for this transformation. The information is intended to guide researchers in the synthesis of novel amide derivatives of this compound, a valuable building block in the preparation of pharmaceuticals and agrochemicals.

Introduction to Amidation Reactions

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Direct reaction is generally not feasible due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. This document details protocols using three distinct classes of activating agents: carbodiimides (EDC/HOBt), aminium salts (HATU), and conversion to an acyl chloride using thionyl chloride (SOCl₂). Each method offers advantages depending on the substrate scope, desired scale, and sensitivity of the functional groups present in the reacting molecules.

Data Presentation: A Comparative Overview of Amidation Protocols

The following table summarizes the key parameters for the three detailed amidation protocols for this compound. This allows for a quick comparison to aid in method selection based on specific experimental needs.

ParameterProtocol 1: EDC/HOBt CouplingProtocol 2: HATU CouplingProtocol 3: Thionyl Chloride Method
Coupling Reagents EDC, HOBtHATUSOCl₂
Base DIPEA or Et₃NDIPEA or Et₃NPyridine (B92270) or Et₃N (for amine coupling)
Solvent DMF, DCM, or ACNDMF or ACNToluene or DCM (for acyl chloride), DCM (for amidation)
Reaction Temperature 0 °C to Room TemperatureRoom TemperatureReflux (for acyl chloride), 0 °C to RT (for amidation)
Reaction Time 12-24 hours2-18 hours1-3 hours (for acyl chloride), 1-2 hours (for amidation)
Work-up Aqueous wash, extractionAqueous wash, extractionRemoval of excess SOCl₂, then aqueous work-up
Typical Yield Good to ExcellentHigh to ExcellentGood to High

Experimental Protocols

Protocol 1: Amidation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

This method utilizes a water-soluble carbodiimide (B86325) (EDC) to activate the carboxylic acid, with the addition of HOBt to suppress side reactions and improve efficiency.[1][2][3]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1.1 - 1.5 equivalents)

  • HOBt (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt (1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Protocol 2: Amidation using HATU

HATU is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher yields, especially for hindered substrates.[4]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • DIPEA or Et₃N (2.0 - 3.0 equivalents)

  • Anhydrous DMF or ACN

  • Ethyl acetate (EtOAc)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent, add DIPEA (2.0-3.0 equivalents).

  • Add HATU (1.1-1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amidation via Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with the amine.[5][6][7][8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2.0 - 5.0 equivalents)

  • Anhydrous Toluene or DCM

  • Amine (1.0 - 1.2 equivalents)

  • Pyridine or Et₃N (1.1 - 1.5 equivalents)

  • Anhydrous DCM

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Step 1: Formation of 4-Chloro-2-fluorobenzoyl chloride

  • In a fume hood, add this compound (1.0 equivalent) to a round-bottom flask equipped with a reflux condenser.

  • Add thionyl chloride (2.0-5.0 equivalents), either neat or in an anhydrous solvent like toluene.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap to capture the corrosive vapors. The resulting crude 4-chloro-2-fluorobenzoyl chloride is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 4-chloro-2-fluorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) and pyridine or Et₃N (1.1-1.5 equivalents) in anhydrous DCM.

  • Slowly add the amine solution to the cooled acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each amidation protocol.

EDC_HOBt_Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Amidation Reaction cluster_workup Work-up & Purification start Dissolve this compound, Amine, & DIPEA in Solvent cool Cool to 0°C start->cool add_reagents Add HOBt & EDC cool->add_reagents stir Stir at RT for 12-24h add_reagents->stir dilute Dilute with EtOAc stir->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end Final Amide Product purify->end

Caption: Workflow for EDC/HOBt mediated amidation.

HATU_Amidation_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start Combine Acid, Amine, & DIPEA in Solvent add_hatu Add HATU start->add_hatu stir Stir at RT for 2-18h add_hatu->stir dilute Dilute with EtOAc stir->dilute wash Aqueous Washes (NaHCO₃, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify end Final Amide Product purify->end

Caption: Workflow for HATU mediated amidation.

SOCl2_Amidation_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation start React Acid with SOCl₂ reflux Reflux for 1-3h start->reflux remove_excess Remove Excess SOCl₂ reflux->remove_excess acyl_chloride Crude Acyl Chloride remove_excess->acyl_chloride dissolve_acyl Dissolve Acyl Chloride in DCM acyl_chloride->dissolve_acyl cool Cool to 0°C dissolve_acyl->cool add_amine Add Amine & Base Solution cool->add_amine stir Stir at RT for 1-2h add_amine->stir workup Aqueous Work-up stir->workup purify Purify workup->purify end Final Amide Product purify->end

Caption: Workflow for Thionyl Chloride mediated amidation.

References

Application Notes and Protocols for the Analysis of 4-Chloro-2-fluorobenzoic Acid by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chloro-2-fluorobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction

This compound is a halogenated aromatic carboxylic acid. It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies involving this compound. This document outlines validated methods for both HPLC and GC analysis, catering to different laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable method for the direct analysis of this compound without the need for derivatization. The method described below provides a rapid and reliable means for the quantification of the analyte.

Experimental Protocol: HPLC

1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (or other suitable acid modifier)

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The mobile phase composition may be adjusted to optimize the retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

Data Presentation: HPLC Method Performance

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are based on typical performance for similar aromatic carboxylic acids and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (min)4 - 7
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)~0.1
Limit of Quantification (LOQ) (µg/mL)~0.3
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography (GC) Method

Due to the low volatility of this compound, a derivatization step is necessary for its analysis by GC. Esterification to its methyl ester is a common and effective approach.

Experimental Protocol: GC

1. Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v) or other suitable esterification reagent

  • Anhydrous methanol and hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Glass vials with PTFE-lined caps

2. Derivatization (Methyl Esterification):

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample containing this compound into a glass vial.

  • Reagent Addition: Add 1 mL of anhydrous methanol followed by 0.5 mL of 14% BF3-MeOH solution.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract is ready for injection into the GC.

3. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature (FID): 280°C

Data Presentation: GC Method Performance

The following table summarizes the expected quantitative data for the GC analysis of the methyl ester of this compound. These values are estimates based on typical performance for derivatized aromatic carboxylic acids.

ParameterExpected Value
Retention Time (min)10 - 15
Linearity Range (µg/mL)0.5 - 50
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (µg/mL)~0.05
Limit of Quantification (LOQ) (µg/mL)~0.15
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample and Reference Standard start->weigh dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Prepare Working Standards & Sample Solution dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

GC_Derivatization_Workflow cluster_derivatization Derivatization Protocol cluster_gc_analysis GC Analysis start_gc Start weigh_gc Weigh Sample into Vial start_gc->weigh_gc add_reagents Add Methanol and BF3-Methanol Reagent weigh_gc->add_reagents react Heat at 60°C for 30 min add_reagents->react extract Liquid-Liquid Extraction with Hexane react->extract dry Dry Hexane Layer with Anhydrous Na2SO4 extract->dry inject_gc Inject into GC System dry->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc detect_gc FID or MS Detection separate_gc->detect_gc quantify_gc Data Analysis and Quantification detect_gc->quantify_gc end_gc End quantify_gc->end_gc

Caption: Workflow for the GC analysis of this compound via esterification.

References

Application Notes and Protocols for the Synthesis of Furosemide Utilizing 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic pathway to the potent loop diuretic, furosemide (B1674285), starting from 4-Chloro-2-fluorobenzoic acid. While alternative, higher-yielding industrial syntheses exist, this document outlines the chemical principles and a representative protocol for this specific route. The information is intended to guide laboratory-scale synthesis and further research.

Introduction

Furosemide, chemically known as 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, is a widely prescribed diuretic for treating edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its synthesis is a topic of significant interest in medicinal and process chemistry. One potential, though less common, synthetic route involves the use of this compound as a starting material. This pathway proceeds through three key transformations: chlorosulfonylation, ammonolysis, and a final condensation with furfurylamine (B118560). It is important to note that while chemically feasible, this route has been reported to result in poor overall yields, making other precursors more favorable for large-scale production.[1] Nevertheless, understanding this pathway can provide valuable insights for medicinal chemists exploring novel analogs and synthetic strategies.

Synthetic Pathway Overview

The synthesis of furosemide from this compound can be conceptually divided into three main stages:

  • Chlorosulfonylation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of this compound.

  • Ammonolysis: Conversion of the chlorosulfonyl group to a sulfonamide group (-SO₂NH₂) by reaction with ammonia (B1221849).

  • Condensation: Nucleophilic aromatic substitution of the fluorine atom with furfurylamine to yield the final furosemide product.

Materials and Reagents

  • This compound

  • Chlorosulfonic acid

  • Thionyl chloride (optional)

  • Aqueous ammonia (e.g., 30% solution)

  • Furfurylamine

  • Dichloromethane

  • Glacial acetic acid

  • Ethanol (B145695)

  • Deionized water

  • Ice

  • Sodium hydroxide

  • Hydrochloric acid

  • Anhydrous sodium sulfate

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid (Representative Protocol)

This protocol is a generalized procedure for the chlorosulfonylation of an activated benzoic acid derivative.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), cautiously add an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).

  • Addition of Reactant: Cool the chlorosulfonic acid in an ice-salt bath to 0-5 °C. Slowly add this compound (1 molar equivalent) in small portions over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid. The crude 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid can be dried under vacuum.

Step 2: Synthesis of 4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid (Representative Protocol)

This protocol outlines a general method for the ammonolysis of a sulfonyl chloride.

  • Reaction Setup: Dissolve the crude 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid from the previous step in a suitable solvent like dichloromethane.

  • Ammonolysis: Add this solution dropwise to a stirred, ice-cooled concentrated aqueous ammonia solution (e.g., 30%), maintaining the temperature below 10 °C.[2]

  • Reaction: Stir the mixture vigorously for 1-2 hours at a low temperature.

  • Work-up: Separate the organic layer. The aqueous layer contains the ammonium (B1175870) salt of the product.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with a suitable acid (e.g., 30% H₂SO₄) to precipitate the product.[1][2]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The purity of the resulting 4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid is reported to be in the range of 94-97%.[1]

Step 3: Synthesis of Furosemide (4-Chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid)

This final step is a well-documented condensation reaction.

  • Reaction Setup: In a stainless steel reactor or a suitable round-bottom flask equipped with a stirrer and a reflux condenser, add 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (1 molar equivalent) and an excess of freshly distilled furfurylamine (e.g., 5 molar equivalents), which also acts as the solvent.[3]

  • Reaction: Heat the mixture to 95 °C with stirring for a period of 2 hours.[3]

  • Work-up: After cooling, pour the reaction mixture into a larger volume of water (e.g., 1 liter for a 0.20 mol scale reaction).[3]

  • Precipitation: Acidify the aqueous mixture to approximately pH 4.0 with glacial acetic acid to precipitate the crude furosemide.[3]

  • Isolation and Purification: Collect the crystallized product by filtration and wash with water.[3] Recrystallize the crude product from ethanol to obtain pure furosemide.[2][3]

Data Presentation

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
14-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acidThis compound1 : 4-5 (Chlorosulfonic acid)None0-502-4Low (Not specified)-
24-Chloro-2-fluoro-5-sulfamoyl-benzoic acid4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid1 : Excess (Ammonia)Dichloromethane/Water< 101-2Low (Not specified)94-97[1]
3Furosemide4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid1 : 5 (Furfurylamine)Furfurylamine952~94[3]> 99.2[3]

Note: The yields for steps 1 and 2 are reported to be generally poor for this specific synthetic route.

Mandatory Visualizations

Furosemide_Synthesis A This compound B 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid A->B  Chlorosulfonylation  (ClSO3H) C 4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid B->C  Ammonolysis  (NH3) D Furosemide C->D  Condensation  (Furfurylamine)

Caption: Synthetic pathway of furosemide from this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Condensation A1 React 4-Chloro-2-fluorobenzoic acid with Chlorosulfonic acid A2 Quench on ice A1->A2 A3 Filter and wash A2->A3 B1 React sulfonyl chloride with aq. Ammonia A3->B1 Intermediate B2 Acidify to precipitate B1->B2 B3 Filter and wash B2->B3 C1 React sulfonamide with Furfurylamine B3->C1 Intermediate C2 Pour into water and acidify C1->C2 C3 Recrystallize from Ethanol C2->C3

References

Application Notes and Protocols: 4-Chloro-2-fluorobenzoic Acid as a Versatile Starting Material for Novel Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide detailed protocols and data on the utilization of 4-chloro-2-fluorobenzoic acid as a key intermediate in the synthesis of novel herbicides and fungicides. The strategic incorporation of the chloro- and fluoro-substituents on the phenyl ring of this starting material can impart desirable physicochemical properties and potent biological activity in the resulting agrochemicals.

Herbicide Application: Synthesis of Isoxazole (B147169) Carboxamide Derivatives

This compound is a valuable precursor for the synthesis of isoxazole carboxamide herbicides. These compounds are known to exhibit potent herbicidal activity, often through the inhibition of key plant enzymes. The following protocol outlines the synthesis of a representative N-aryl-isoxazole carboxamide herbicide.

Logical Workflow for Herbicide Synthesis

A This compound B Chlorination (e.g., with Thionyl Chloride) A->B Step 1 C 4-Chloro-2-fluorobenzoyl chloride B->C E Amide Coupling Reaction C->E Step 2 D Amine Intermediate (e.g., 5-amino-3-methylisoxazole) D->E F N-(4-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxamide (Herbicidal Product) E->F G Purification (e.g., Recrystallization) F->G Step 3 H Characterization (NMR, MS, etc.) G->H I Biological Activity Testing (Herbicidal Assay) H->I

Caption: Synthetic workflow for an isoxazole carboxamide herbicide.

Experimental Protocol: Synthesis of a Herbicidal Isoxazole Carboxamide

Step 1: Synthesis of 4-Chloro-2-fluorobenzoyl chloride

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene, add thionyl chloride (1.2 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-chloro-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(5-methylisoxazol-3-yl)-4-chloro-2-fluorobenzamide

  • Dissolve 5-amino-3-methylisoxazole (B44965) (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) containing a base such as triethylamine (B128534) or pyridine (B92270) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-2-fluorobenzoyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure N-(5-methylisoxazol-3-yl)-4-chloro-2-fluorobenzamide.

Herbicidal Activity Data

The herbicidal activity of isoxazole carboxamide derivatives is typically evaluated against a panel of common weeds. The data is often presented as percent inhibition at a given concentration or as an IC50 value (the concentration required to inhibit growth by 50%).

Compound IDTarget WeedApplication Rate (g/ha)Inhibition (%)Reference
I-05Echinochloa crusgalli150Excellent[1]
I-05Abutilon theophrasti150Excellent[1]
I-26Portulaca oleracea10 mg/L100[1]
I-26Abutilon theophrasti10 mg/L100[1]

Fungicide Application: Synthesis of Benzamide (B126) Derivatives

This compound can also be employed as a starting material for the synthesis of benzamide fungicides. The presence of the halogenated phenyl ring is often associated with enhanced antifungal activity. The following outlines the general synthesis and biological evaluation of such compounds.

Logical Workflow for Fungicide Synthesis

A This compound B Activation (e.g., to Acid Chloride) A->B Step 1 C 4-Chloro-2-fluorobenzoyl chloride B->C E Amide Bond Formation C->E Step 2 D Amine Intermediate with Antifungal Pharmacophore D->E F Novel Benzamide Derivative (Fungicidal Candidate) E->F G Purification F->G Step 3 H Structural Elucidation G->H I Antifungal Activity Assay H->I

Caption: General synthetic route for benzamide-based fungicides.

Experimental Protocol: General Synthesis of Fungicidal Benzamides

The synthesis of fungicidal benzamides from 4-chloro-2-fluorobenzoyl chloride follows a similar amide coupling procedure as described for the herbicides. The key difference lies in the choice of the amine intermediate, which would contain a known or novel antifungal pharmacophore.

Step 1: Preparation of 4-Chloro-2-fluorobenzoyl chloride

This step is identical to Step 1 in the herbicide synthesis protocol.

Step 2: Amide Coupling with a Bioactive Amine

  • Select an amine intermediate known to contribute to antifungal activity (e.g., a substituted aminotriazole or another nitrogen-containing heterocycle).

  • Following the general procedure outlined in Step 2 of the herbicide synthesis, react the chosen amine with 4-chloro-2-fluorobenzoyl chloride in the presence of a base to form the corresponding benzamide.

Step 3: Purification and Characterization

  • Purify the resulting benzamide derivative using standard techniques such as recrystallization or column chromatography.

  • Confirm the structure of the final compound using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Antifungal Activity Data

The antifungal efficacy of the synthesized benzamides is assessed against a range of phytopathogenic fungi. The results are typically reported as EC50 values (the effective concentration to inhibit 50% of fungal growth).

Compound IDFungal SpeciesEC50 (µg/mL)Reference
6hAlternaria alternata1.77[2]
6kVarious fungi0.98 - 6.71[2]
6eAlternaria solani1.90[2]
6iAlternaria solani5.44[2]

Note: The compound IDs in the table refer to N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives where the benzamide moiety is substituted. The data indicates that chloro and fluoro substitutions on the benzene (B151609) ring can enhance antifungal activity.[2]

Conclusion

This compound serves as a readily available and versatile starting material for the development of novel herbicides and fungicides. The synthetic routes to isoxazole carboxamide herbicides and benzamide fungicides are straightforward, primarily involving the conversion of the carboxylic acid to an acid chloride followed by an amide coupling reaction. The resulting compounds have demonstrated significant biological activity, making this starting material a valuable building block for researchers and professionals in the agrochemical industry. Further derivatization and optimization based on the provided protocols can lead to the discovery of new and more effective crop protection agents.

References

Application of 4-Chloro-2-fluorobenzoic Acid in the Development of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: 4-Chloro-2-fluorobenzoic acid is a versatile halogenated benzoic acid derivative that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its strategic placement of chlorine and fluorine atoms influences its reactivity and makes it a key intermediate in the development of novel therapeutics, particularly in the realm of anti-inflammatory drugs.[1] This document outlines the application of this compound as a precursor for the synthesis of potent and selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: The primary anti-inflammatory effect of drugs derived from this compound is the inhibition of the COX-2 enzyme.[2] COX-2 is an inducible enzyme that is overexpressed during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation.[2][3] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs can reduce inflammation with a lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[4] Beyond COX-2 inhibition, some derivatives have been shown to modulate other inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[5][6]

Synthetic Strategy: A primary application of this compound in this context is its conversion into a substituted hydrazine (B178648), which is a key intermediate for the synthesis of pyrazole-based COX-2 inhibitors like celecoxib (B62257) and its analogues. The general synthetic approach involves the following key steps:

  • Conversion to an Acid Chloride: this compound is first activated by converting it to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride.

  • Formation of a Hydrazide: The acid chloride is then reacted with hydrazine hydrate (B1144303) to form 4-chloro-2-fluorobenzohydrazide (B2608408).

  • Condensation to form Pyrazole (B372694) Ring: The hydrazide is subsequently condensed with a 1,3-dicarbonyl compound to form the core pyrazole heterocyclic ring structure, which is characteristic of many selective COX-2 inhibitors.[4]

This synthetic route allows for the introduction of the 4-chloro-2-fluorophenyl moiety into the final drug molecule, which can contribute to its binding affinity and selectivity for the COX-2 enzyme.

Quantitative Data

The following tables summarize the in vitro and in vivo anti-inflammatory activity of various pyrazole-based COX-2 inhibitors, analogous to compounds that could be synthesized using this compound as a starting material.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Celecoxib13.020.4926.57[7]
Analogue 1a>1000.049>2040[8]
Analogue 1h>1000.049>2040[8]
Analogue 1i>1000.057>1754[8]
Analogue 1l>1000.054>1851[8]
Analogue 1p>1000.049>2040[8]
Thiazolyl-hydrazine Derivative 3a>300.140>214[9]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Edema Inhibition (%) at 3hReference
Indomethacin555-65[1][10]
Celecoxib1045-55[8]
Analogue 1h1052.3[8]
Analogue 1p1050.8[8]

Experimental Protocols

Protocol 1: Synthesis of a this compound-derived Pyrazole Analogue

This protocol is a representative example of how this compound can be utilized to synthesize a pyrazole-based potential anti-inflammatory agent.

Step 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide

  • To a solution of this compound (1 eq.) in dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude 4-chloro-2-fluorobenzoyl chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a solution of hydrazine hydrate (2 eq.) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-fluorobenzohydrazide.

Step 2: Synthesis of the Pyrazole Analogue

  • Reflux a mixture of 4-chloro-2-fluorobenzohydrazide (1 eq.) and a suitable 1,3-diketone (e.g., 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione) (1.1 eq.) in ethanol (B145695) for 8 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyrazole analogue.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity and selectivity of a test compound.[7][12]

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer. Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Inhibitor Preparation: Dissolve the test compound (synthesized pyrazole analogue) and reference compounds (e.g., celecoxib, indomethacin) in DMSO to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a further 10 minutes at 37 °C.

    • Stop the reaction by adding a solution of hydrochloric acid.

  • Detection: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a colorimetric or fluorometric ELISA kit.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[7]

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard acute inflammation model to evaluate the in vivo anti-inflammatory activity of a compound.[1][2]

  • Animals: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water.

  • Compound Administration: Administer the test compound (suspended in 0.5% carboxymethylcellulose) orally or intraperitoneally at various doses. Administer the vehicle and a reference drug (e.g., indomethacin) to control groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of increase in paw volume for each group compared to the initial volume. The percentage of inhibition of edema for the treated groups is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Visualizations

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach lining protection, Platelet aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitor 4-Chloro-2-fluorobenzoic acid derivative (Selective COX-2 Inhibitor) COX2_Inhibitor->COX2 Experimental_Workflow Start This compound Synthesis Chemical Synthesis (Hydrazide formation, Pyrazole cyclization) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Purification->InVitro InVivo In Vivo Testing (Carrageenan-Induced Paw Edema) InVitro->InVivo Active & Selective Compounds Lead Lead Compound Identification InVivo->Lead NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Gene_Expression Celecoxib_Analogue Celecoxib Analogue Celecoxib_Analogue->NFkB Inhibits Nuclear Translocation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Chloro-2-fluorobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Recovery After Recrystallization The compound is significantly soluble in the cold recrystallization solvent.- Ensure the minimum amount of hot solvent was used for dissolution.- Cool the solution slowly to allow for maximum crystal formation.- Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
The compound was lost during transfer or filtration.- Ensure all crystals are transferred from the flask to the filter.- Wash the crystals with a minimal amount of ice-cold solvent.
Oiling Out During Recrystallization The melting point of the crude material is below the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of a co-solvent in which the compound is more soluble.
The crude material is highly impure.- Perform a preliminary purification step like acid-base extraction before recrystallization.
Colored Impurities in Final Product Presence of colored by-products from the synthesis.- Add a small amount of activated charcoal to the hot solution during recrystallization and perform a hot filtration.
Oxidation of impurities.- Handle the crude material and purified product under an inert atmosphere if sensitive to oxidation.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.- Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation of spots (Rf of the product around 0.3-0.5).
Column overloading.- Reduce the amount of crude material loaded onto the column.
Tailing of the acidic compound on silica (B1680970) gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.
Incomplete Precipitation in Acid-Base Extraction The pH of the aqueous solution is not sufficiently acidic.- Ensure the pH is lowered to at least 1-2 with a strong acid (e.g., concentrated HCl) to fully protonate the carboxylate.
The compound has some solubility in the acidic aqueous solution.- After acidification, cool the solution in an ice bath to minimize solubility.- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 4-chloro-2-fluorotoluene, reagents from the synthesis, and by-products formed during the reaction. One common synthetic route involves the oxidation of 4-chloro-2-fluorotoluene, so residual starting material is a likely impurity.[1] Other potential impurities could be isomers or over-oxidized products.

Q2: What is the best single solvent for recrystallizing this compound?

A2: Based on its solubility profile, ethanol (B145695) is a good starting point for recrystallization.[1] The compound is soluble in hot ethanol and less soluble in cold ethanol. For a less polar option, a mixture of solvents like ethyl acetate/hexanes or toluene (B28343) can also be effective.

Q3: How can I remove neutral impurities from my crude this compound?

A3: Acid-base extraction is a highly effective method for removing neutral impurities.[2][3][4][5][6] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic this compound will move into the aqueous layer as its water-soluble salt, leaving neutral impurities in the organic layer. The pure acid can then be recovered by acidifying the aqueous layer.

Q4: My purified this compound has a melting point lower than the reported 204-208 °C. What does this indicate?

A4: A lower and broader melting point range is a strong indication of the presence of impurities. Further purification steps, such as another recrystallization or column chromatography, are recommended to improve the purity.

Q5: Can I use distillation to purify this compound?

A5: While distillation is a common purification technique, it is generally not suitable for high-melting-point solids like this compound (m.p. 204-208 °C).[5] At the temperatures required for distillation, even under vacuum, there is a significant risk of decomposition.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a single solvent recrystallization.

Methodology:

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data (Example):

ParameterValue
Crude Material10.0 g
Recrystallization SolventEthanol
Volume of Hot Solvent~50 mL
Yield of Purified Product8.5 g
Purity (by HPLC)>99%
Melting Point205-207 °C
Protocol 2: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is effective for removing neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate and shake the funnel, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium 4-chloro-2-fluorobenzoate (B8447827) into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2. This compound will precipitate as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration, washing with cold deionized water.

  • Recrystallization: Further purify the solid by recrystallization as described in Protocol 1.

Protocol 3: Purification by Column Chromatography

This method is suitable for separating impurities with similar polarities to the product.

Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is common. For acidic compounds, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve separation and reduce tailing.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data (Example):

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexanes:Ethyl Acetate (7:3) + 0.5% Acetic Acid
Crude Material Loaded1.0 g
Yield of Purified Product0.8 g
Purity (by HPLC)>99.5%

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_end Final Product Crude Crude 4-Chloro-2- fluorobenzoic Acid Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase ColumnChrom Column Chromatography Crude->ColumnChrom Pure Pure 4-Chloro-2- fluorobenzoic Acid Recrystallization->Pure AcidBase->Pure ColumnChrom->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Crude Product Recrystallization Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield OilingOut Oiling Out Problem->OilingOut ColoredProduct Colored Product Problem->ColoredProduct Solution1 Check Solvent Volume & Cooling Rate LowYield->Solution1 Solution2 Change Solvent Lower Boiling Point OilingOut->Solution2 Solution3 Use Activated Charcoal ColoredProduct->Solution3

Caption: Troubleshooting logic for recrystallization issues.

AcidBase_Extraction_Pathway start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (Neutral/Basic Impurities) separate1->organic_layer aqueous_layer Aqueous Layer (Sodium 4-chloro-2-fluorobenzoate) separate1->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Pure Acid acidify->precipitate isolate Isolate by Filtration precipitate->isolate pure_product Pure 4-Chloro-2- fluorobenzoic Acid isolate->pure_product

Caption: Signaling pathway for acid-base extraction purification.

References

Identifying common impurities in 4-Chloro-2-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent laboratory and industrial synthesis method is the oxidation of 4-chloro-2-fluorotoluene (B1583580).[1] Alternative routes include the carbonylation of 1-chloro-3-fluoro-4-iodobenzene and multi-step syntheses starting from other precursors, though these are less common.[1]

Q2: What are the likely impurities I might encounter in my synthesis of this compound?

A2: Impurities in this compound are typically process-related. They can include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed. For the common oxidation route from 4-chloro-2-fluorotoluene, potential impurities are listed in the table below.

Q3: How can I detect and quantify impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for analyzing the purity of this compound and quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile organic impurities, such as residual solvents.

Q4: What is a typical purity level for commercially available this compound?

A4: Commercially available this compound is often supplied at a purity of ≥98% or ≥99% as determined by HPLC.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Oxidation Ensure the oxidizing agent is fresh and used in the correct stoichiometric ratio. Reaction time and temperature are critical; monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
Suboptimal Reaction Temperature For the oxidation of 4-chloro-2-fluorotoluene, maintaining the recommended reaction temperature (e.g., 130°C) is crucial for driving the reaction to completion.[3]
Poor Quality Starting Material Verify the purity of the 4-chloro-2-fluorotoluene starting material. Impurities in the starting material can inhibit the reaction or lead to unwanted side products.
Losses during Work-up During the aqueous work-up and extraction, ensure the pH is adjusted correctly to fully precipitate the carboxylic acid product. Multiple extractions with a suitable organic solvent can help maximize recovery.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Possible Cause Troubleshooting and Prevention
Unreacted 4-chloro-2-fluorotoluene Incomplete oxidation reaction.Increase reaction time, temperature, or the amount of oxidizing agent. Monitor the reaction to ensure it goes to completion.
Isomeric Impurities (e.g., other chloro-fluorobenzoic acids) Impurities in the starting material or side reactions during synthesis.Use high-purity starting materials. Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Purification by recrystallization or column chromatography may be necessary.
Residual Solvents (e.g., Acetic Acid) Inadequate removal during the drying process.Dry the final product under vacuum at an appropriate temperature for a sufficient duration. The absence of residual solvents can be confirmed by GC-MS.

Data Presentation: Common Impurities

The following table summarizes the common potential impurities in the synthesis of this compound via the oxidation of 4-chloro-2-fluorotoluene.

Impurity Name Chemical Structure Molar Mass ( g/mol ) Typical Origin Analytical Detection Method
4-chloro-2-fluorotolueneC₇H₆ClF144.58Unreacted Starting MaterialHPLC, GC-MS
4-chloro-2-fluorobenzaldehydeC₇H₄ClFO158.56Reaction IntermediateHPLC, GC-MS
Isomeric Chloro-fluorobenzoic acidsC₇H₄ClFO₂174.56Starting Material Impurity or Side ReactionHPLC
Acetic AcidC₂H₄O₂60.05Residual SolventGC-MS

Experimental Protocols

Synthesis of this compound by Oxidation

This protocol is based on the oxidation of 4-chloro-2-fluorotoluene.[3]

Materials:

  • 4-chloro-2-fluorotoluene

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Glacial acetic acid (HOAc)

  • Oxygen (O₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Purified water

Procedure:

  • In a suitable reactor, combine 4-chloro-2-fluorotoluene (1.0 eq), Co(OAc)₂·4H₂O (0.1 eq), NaBr (0.1 eq), and AIBN (0.05 eq) in glacial acetic acid.

  • Heat the reaction mixture to 130°C.

  • Pressurize the reactor with oxygen to 1.2 MPa.

  • Maintain the reaction at these conditions for approximately 1.5 hours.

  • After the reaction is complete, cool the mixture and transfer it to a separation funnel containing purified water.

  • Adjust the pH of the aqueous solution to 12-14 with a concentrated NaOH solution.

  • Extract the aqueous phase twice with MTBE to remove organic, non-acidic impurities.

  • Adjust the pH of the aqueous phase to 1 with concentrated HCl to precipitate the this compound.

  • Filter the solid product, wash with purified water, and dry under vacuum.

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method adaptable for the analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient elution may be required to separate all impurities. A starting point could be a gradient from 30% B to 90% B over 20 minutes.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general method for the detection of volatile organic compounds like residual solvents.

Instrumentation:

  • GC-MS system with a headspace autosampler

GC Conditions:

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 220°C

  • Oven Program: Start at 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Sample Preparation:

  • Accurately weigh a sample of this compound into a headspace vial.

  • Add a suitable dissolution solvent (e.g., DMSO).

  • Seal the vial and heat in the headspace autosampler to allow volatile compounds to partition into the gas phase before injection.

Visualizations

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation 4-Chloro-2-fluorotoluene 4-Chloro-2-fluorotoluene Oxidation Oxidation 4-Chloro-2-fluorotoluene->Oxidation [O] Starting_Material_Impurity Starting_Material_Impurity 4-Chloro-2-fluorotoluene->Starting_Material_Impurity Contains Isomers 4-Chloro-2-fluorobenzoic_acid 4-Chloro-2-fluorobenzoic_acid Oxidation->4-Chloro-2-fluorobenzoic_acid Incomplete_Reaction Incomplete_Reaction Oxidation->Incomplete_Reaction Incomplete Unreacted_Starting_Material Unreacted 4-Chloro-2-fluorotoluene Incomplete_Reaction->Unreacted_Starting_Material Intermediate 4-Chloro-2-fluorobenzaldehyde Incomplete_Reaction->Intermediate Isomeric_Impurities Isomeric Chloro-fluorobenzoic acids Starting_Material_Impurity->Isomeric_Impurities

Caption: Synthesis pathway of this compound and potential impurity formation.

Start Start Synthesis Perform Synthesis Reaction Start->Synthesis Workup Aqueous Work-up and Extraction Synthesis->Workup Isolation Precipitation and Filtration Workup->Isolation Drying Drying of Crude Product Isolation->Drying Purity_Analysis Purity Check (HPLC/TLC) Drying->Purity_Analysis Purification Recrystallization or Column Chromatography Purity_Analysis->Purification Purity < Specification Final_Analysis Final Purity and Impurity Profile (HPLC, GC-MS) Purity_Analysis->Final_Analysis Purity > Specification Purification->Drying Final_Product Final Product Final_Analysis->Final_Product Fail Fail Pass Pass

Caption: General experimental workflow for synthesis and purification.

References

How to optimize reaction conditions for 4-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and use of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Oxidation of 4-Chloro-2-fluorotoluene (B1583580)

This is a frequently employed industrial method for the synthesis of this compound.

Common Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient temperature or pressure. 3. Poor quality radical initiator. 4. Presence of inhibitors in the starting material.1. Ensure the cobalt salt is not hydrated beyond its specified form (e.g., use Co(OAc)₂·4H₂O if specified). Consider using a fresh batch of catalyst and initiator (e.g., AIBN). 2. Gradually increase the reaction temperature within the recommended range (e.g., 100-150°C). Ensure the pressure of the oxygen or air source is maintained at the desired level (e.g., up to 1.2 MPa). 3. Use a freshly opened or properly stored radical initiator. 4. Purify the 4-chloro-2-fluorotoluene by distillation if impurities are suspected.
Formation of Benzaldehyde Intermediate as Main Product 1. Insufficient reaction time. 2. Low oxidant concentration. 3. Catalyst deactivation.1. Extend the reaction time and monitor the progress by TLC or GC-MS until the aldehyde spot/peak disappears. 2. Ensure a continuous and sufficient flow of oxygen or air into the reaction mixture. 3. Check for the presence of catalyst poisons. An increased catalyst loading might be necessary in some cases.
Low Yield of Desired Product 1. Over-oxidation and degradation of the product. 2. Sub-optimal ratio of catalyst/initiator/promoter. 3. Inefficient work-up procedure.1. Avoid excessively high temperatures or prolonged reaction times after the starting material is consumed. 2. Optimize the molar ratios of the cobalt salt, sodium bromide, and AIBN. 3. During work-up, ensure the pH is adjusted correctly to precipitate the product fully (typically pH 1-2). Wash the crude product with cold water to minimize loss.
Product Contamination with Starting Material Incomplete reaction.Increase reaction time, temperature, or catalyst loading as described above. Consider purification by recrystallization from a suitable solvent system like ethanol/water.
Route 2: Carboxylation via Organometallic Intermediates (Grignard or Organolithium)

This route involves the formation of a Grignard or organolithium reagent from a suitable halo-aromatic precursor, followed by quenching with carbon dioxide.

Common Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Failure to Form Grignard/Organolithium Reagent 1. Wet glassware or solvent. 2. Inactive magnesium turnings (for Grignard). 3. Low-quality organolithium reagent. 4. Starting material is not reactive enough.1. Flame-dry all glassware under vacuum and use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). 2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing. 3. Titrate the organolithium solution before use to determine its exact molarity. 4. For Grignard formation, consider using a more reactive halide (I > Br > Cl).
Low Yield of Carboxylic Acid 1. Reaction of the organometallic reagent with CO₂ in the air. 2. Insufficiently dried CO₂ source. 3. Formation of ketone byproduct by reaction with the carboxylic acid product. 4. Wurtz coupling side reaction.1. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Use freshly crushed, high-quality dry ice or pass CO₂ gas through a drying tube. 3. Add the organometallic reagent to a slurry of excess dry ice in anhydrous ether/THF to minimize contact between the reagent and the newly formed carboxylate. 4. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling.
Incorrect Regioisomer Formed (Organolithium Route) Directed ortho-lithiation is influenced by the directing groups on the ring. For 1-chloro-3-fluorobenzene (B165101), lithiation can occur at C2 or C6.The fluorine atom is a stronger ortho-directing group than chlorine. Lithiation is expected to occur primarily at the C2 position, ortho to the fluorine. To enhance regioselectivity, consider using a bulky lithium amide base like LDA or LTMP at low temperatures (-78 °C).
Biphenyl (B1667301) Formation Coupling of the Grignard reagent with unreacted aryl halide.This is favored by higher temperatures and concentrations of the aryl halide. Ensure slow addition of the aryl halide and maintain a moderate reaction temperature. Biphenyl can typically be removed during the basic extraction in the work-up.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the oxidation of 4-chloro-2-fluorotoluene?

A1: The optimal temperature typically ranges from 100°C to 150°C.[2] It is advisable to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress to avoid over-oxidation and byproduct formation.

Q2: Which solvent is best for Grignard reagent formation in the carboxylation route?

A2: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents. THF is often preferred as it can help stabilize the Grignard reagent.[3] It is crucial that the solvent is completely dry, as any moisture will quench the Grignard reagent.[1][4][5]

Q3: My lithiation of 1-chloro-3-fluorobenzene is not regioselective. How can I improve this?

A3: Regioselectivity in ortho-lithiation is a common challenge. The fluorine atom directs lithiation to the adjacent position (C2). Using a sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) can improve selectivity by favoring deprotonation at the most acidic site, which is ortho to the fluorine.

Q4: How can I effectively remove unreacted starting material from my final product?

A4: For the oxidation route, if unreacted 4-chloro-2-fluorotoluene remains, it can be removed during the work-up. After basifying the reaction mixture to dissolve the carboxylic acid as its salt, the neutral starting material can be extracted with an organic solvent like MTBE.[6] For the carboxylation route, unreacted aryl halide can be removed similarly. Final purification can be achieved by recrystallization of the carboxylic acid from a solvent system such as ethanol/water.

Q5: What are the main byproducts to expect in the Grignard carboxylation synthesis?

A5: The primary byproduct is often a biphenyl compound, formed from the coupling of the Grignard reagent with the starting aryl halide.[1] Additionally, if two equivalents of the organometallic reagent react with the carboxylic acid product, a ketone can be formed. To minimize this, a large excess of carbon dioxide is used, and the Grignard reagent is added to the dry ice.

Q6: Can I use other oxidizing agents besides KMnO₄ or Co/O₂ for the oxidation of 4-chloro-2-fluorotoluene?

A6: Yes, other oxidizing agents can be used. For instance, nitric acid under atmospheric pressure has been reported for the oxidation of toluenes with electronegative substituents.[7] Another method involves using molecular oxygen and catalytic hydrobromic acid under photoirradiation.[8] However, the efficiency and selectivity may vary, and optimization for this specific substrate would be required.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Chloro-2-fluorotoluene

This protocol is adapted from a general procedure for the cobalt-catalyzed aerobic oxidation of substituted toluenes.[6]

Materials:

  • 4-Chloro-2-fluorotoluene (1.0 eq)

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O) (0.1 eq)

  • Sodium bromide (NaBr) (0.1 eq)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (0.05 eq)

  • Glacial Acetic Acid (10 volumes)

  • Oxygen gas

  • Sodium hydroxide (B78521) (solid)

  • Concentrated hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Purified water

Procedure:

  • To a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, add 4-chloro-2-fluorotoluene, glacial acetic acid, Co(OAc)₂·4H₂O, NaBr, and AIBN.

  • Seal the reactor and purge with oxygen.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Pressurize the reactor with oxygen to 1.2 MPa and maintain this pressure throughout the reaction.

  • Allow the reaction to proceed for 1.5-3 hours, monitoring the consumption of the starting material by GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture to a beaker and dilute with purified water (15 volumes).

  • Adjust the pH of the mixture to 12-14 with solid NaOH to dissolve the carboxylic acid as its sodium salt.

  • Extract the aqueous phase twice with MTBE to remove any unreacted starting material and non-acidic byproducts.

  • Cool the aqueous phase in an ice bath and acidify to pH 1 with concentrated HCl to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold purified water, and dry under vacuum. A yield of approximately 89% can be expected.[6]

Protocol 2: Synthesis of this compound via Grignard Carboxylation

This protocol is a general procedure for the synthesis of benzoic acids via Grignard reagents. All glassware must be rigorously dried, and anhydrous solvents must be used.

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene (B27433) (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂) (large excess)

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Place the magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • Dissolve the 1-bromo-4-chloro-2-fluorobenzene in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, place a generous amount of freshly crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with gentle stirring. A viscous slurry will form.

  • Allow the excess dry ice to sublime, then slowly add 6M HCl until the solid dissolves and the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution.

  • To purify, extract the combined organic layers with saturated sodium bicarbonate solution. This will convert the carboxylic acid to its water-soluble salt.

  • Separate the aqueous bicarbonate layer, cool it in an ice bath, and carefully acidify with concentrated HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Visualizations

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: - 4-Chloro-2-fluorotoluene - Acetic Acid - Co(OAc)₂·4H₂O - NaBr - AIBN B Heat to 130°C A->B Start C Pressurize with O₂ (1.2 MPa) B->C D Stir for 1.5-3h C->D E Cool & Vent D->E Completion F Dilute with H₂O E->F G Basify with NaOH (pH 12-14) F->G H Extract with MTBE G->H I Acidify with HCl (pH 1) H->I J Filter & Dry I->J K Final Product: This compound J->K troubleshooting_grignard start Grignard/Lithiation Reaction Failure q1 Is glassware perfectly dry? start->q1 sol1 Flame-dry all glassware under vacuum. q1->sol1 No q2 Is the solvent anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use freshly distilled anhydrous solvent. q2->sol2 No q3 Is the Mg surface activated? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Activate Mg with I₂, 1,2-dibromoethane, or mechanical crushing. q3->sol3 No success Successful Reagent Formation q3->success Yes a3_yes Yes a3_no No sol3->q3

References

Troubleshooting common issues in 4-Chloro-2-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-Chloro-2-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals to navigate challenges in their experimental work.

I. Troubleshooting Guides & FAQs

This section is organized by reaction type, addressing specific problems with potential causes and recommended solutions.

Amide Coupling Reactions

Amide bond formation is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals.[1] However, coupling this compound with amines can present challenges due to steric hindrance and the electronic nature of the starting material.

Q1: My amide coupling reaction is showing low to no product formation. What are the possible causes and solutions?

A1: Low or no yield in amide coupling reactions is a frequent issue. The underlying causes can range from incomplete activation of the carboxylic acid to the use of inappropriate reagents or conditions.

Troubleshooting Low Amide Coupling Yield

Potential CauseRecommended Solutions
Incomplete activation of the carboxylic acid Increase the equivalents of the coupling reagent (e.g., HATU, EDC) to 1.1-1.5 equivalents. Ensure the coupling reagent is fresh and has been stored correctly. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes at 0 °C before adding the amine.
Deactivation of the amine Ensure a stoichiometric amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is used to prevent protonation of the amine starting material.[2]
Hydrolysis of the activated ester intermediate Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Dry solvents over molecular sieves if necessary.[2]
Sterically hindered or electron-deficient amine Increase the reaction temperature and/or reaction time. Consider using a more potent coupling reagent like HATU.[2] For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride (B91410) in situ may be effective.[3]
Poor solubility of starting materials Choose a solvent in which all reactants are fully soluble. Common solvents for amide coupling include DMF, DCM, and THF.

Q2: I am observing a significant byproduct with a mass corresponding to the starting amine. What is happening?

A2: This observation suggests that the intended amide coupling is not occurring efficiently and the unreacted amine is being recovered. Refer to the troubleshooting table above to address potential causes for low reactivity.

Q3: My purification is difficult due to the presence of unreacted this compound. How can I remove it?

A3: Unreacted carboxylic acid can often be removed with an aqueous basic wash during the work-up.

Purification Strategy: Removing Unreacted Acid

StepProcedure
1. Extraction After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
2. Aqueous Wash Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). This will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer. Be cautious of CO₂ evolution if using bicarbonate.
3. Separation Separate the aqueous layer. The organic layer, now free of the acid, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.
Esterification Reactions

Esterification of this compound is another common reaction, often accomplished through Fischer-Speier or Steglich esterification. Challenges can arise from steric hindrance and the presence of other sensitive functional groups.[4]

Q4: My Fischer esterification is giving a low yield. How can I improve it?

A4: Fischer esterification is an equilibrium-driven reaction. To maximize the yield of the ester, the equilibrium must be shifted towards the products.

Troubleshooting Low Fischer Esterification Yield

Potential CauseRecommended Solutions
Equilibrium not favoring the product Use a large excess of the alcohol, which also serves as the solvent.[5] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[5]
Insufficient catalysis Ensure an adequate amount of a strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid, is used.[6]
Steric hindrance from the ortho-fluoro group Increase the reaction temperature to reflux and prolong the reaction time.[7] Monitor the reaction progress by TLC or HPLC.
Incomplete reaction Ensure the reaction is heated to a sufficient temperature (reflux) and allowed to proceed for an adequate amount of time (can be several hours).[4]

Q5: I am trying to esterify a derivative of this compound that also contains an aldehyde. The aldehyde is reacting. How can I prevent this?

A5: The aldehyde group is sensitive to acidic conditions and can form an acetal (B89532) in the presence of excess alcohol.[4]

Protecting an Aldehyde During Esterification

StrategyDescription
Use milder reaction conditions The Steglich esterification is a milder alternative to the Fischer-Speier method. It is performed at room temperature using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine), which are compatible with the aldehyde functionality.[4]
Control stoichiometry In a Fischer esterification, avoid a large excess of the alcohol to minimize acetal formation. Focus on removing water to drive the reaction.[4]
Suzuki Coupling Reactions

Suzuki coupling is a versatile method for forming carbon-carbon bonds. When using derivatives of this compound, side reactions can occur.

Q6: In my Suzuki coupling reaction, I am seeing a byproduct that is my starting material without the halogen. What is this and how can I avoid it?

A6: This byproduct is the result of a side reaction called protodehalogenation (or hydrodehalogenation), where the halide is replaced by a hydrogen atom.[8]

Troubleshooting Protodehalogenation in Suzuki Coupling

Potential CauseRecommended Solutions
Source of hydride This can be promoted by certain bases or protic solvents like alcohols.[8]
Base selection Use a non-nucleophilic, anhydrous base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of hydroxides or alkoxides.[8]
Solvent choice Use anhydrous aprotic solvents like dioxane, THF, or toluene.[8]
Catalyst and ligand choice The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, thereby suppressing this side reaction.[8]

II. Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with an amine using HATU as the coupling reagent.

Reagents and Materials:

  • This compound

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and HATU (1.1 eq).[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Fischer-Speier Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol.

Reagents and Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.05-0.1 eq).[4]

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove unreacted carboxylic acid.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation if applicable.

III. Visualizations

Experimental Workflows

Amide_Coupling_Workflow Amide Coupling Workflow (HATU) start Start reactants Combine this compound, amine, and HATU in anhydrous DMF start->reactants cool Cool to 0 °C reactants->cool add_base Add DIPEA dropwise cool->add_base react Warm to RT and stir for 2-16h add_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with water, extract with ethyl acetate, and perform aqueous washes monitor->workup Complete purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Workflow for Amide Coupling using HATU.

Fischer_Esterification_Workflow Fischer-Speier Esterification Workflow start Start dissolve Dissolve this compound in excess alcohol start->dissolve add_catalyst Add catalytic H₂SO₄ or p-TsOH dissolve->add_catalyst reflux Heat to reflux for several hours add_catalyst->reflux monitor Monitor by TLC/GC-MS reflux->monitor monitor->reflux Incomplete cool_and_concentrate Cool to RT and remove excess alcohol monitor->cool_and_concentrate Complete workup Dissolve in organic solvent and perform aqueous washes cool_and_concentrate->workup purify Dry, concentrate, and purify workup->purify end End purify->end

Caption: Workflow for Fischer-Speier Esterification.

Logical Relationships in Troubleshooting

Troubleshooting_Amide_Coupling Troubleshooting Low Yield in Amide Coupling start Low or No Product check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Check Reaction Conditions start->check_conditions sol_activation Increase coupling reagent equivalents. Pre-activate the acid. check_activation->sol_activation sol_amine Ensure stoichiometric non-nucleophilic base. check_amine->sol_amine sol_conditions Use anhydrous solvents. Increase temperature/time for hindered substrates. check_conditions->sol_conditions

Caption: Troubleshooting Logic for Low Amide Coupling Yield.

References

Strategies to improve the yield of 4-Chloro-2-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several common synthetic routes are employed, each with its own advantages and challenges. The primary methods include:

  • Oxidation of 4-chloro-2-fluorotoluene (B1583580): This is a widely used method that can achieve high yields.[1][2][3]

  • Hydrolysis of 2-chloro-4-fluorobenzonitrile (B42565): This route also offers high yields and is a viable alternative.[4]

  • Diazotization of an appropriate amino precursor (Balz-Schiemann reaction): While a classic method for introducing fluorine, it can be costly and produce hazardous byproducts.[3]

  • Grignard reaction of a suitable haloaromatic with carbon dioxide: This method is also a potential synthetic pathway.[4]

  • Palladium-catalyzed carbonylation: This is another alternative method for the synthesis.[2]

Q2: What is a realistic expected yield for the synthesis of this compound?

A2: The expected yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. Yields ranging from 85% to over 95% have been reported in the literature for optimized processes.[1][3][4][5] For instance, the oxidation of 4-chloro-2-fluorotoluene has been reported to achieve yields as high as 92%.[3]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters to control for maximizing yield include:

  • Purity of starting materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction temperature: Precise temperature control is often crucial for preventing the formation of byproducts.

  • Catalyst selection and concentration: The choice and amount of catalyst can significantly impact reaction rate and selectivity.

  • Reaction time: Both insufficient and excessive reaction times can negatively affect the yield.

  • pH control during workup: Proper pH adjustment is critical for the effective isolation and purification of the final product.[1]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the impurities present. Common techniques also include washing the crude product with water to remove inorganic salts and adjusting the pH to precipitate the acid from its salt solution.[1][4] The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.[6]

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive or insufficient catalyst.- Ensure the catalyst is fresh and active. - Consider increasing the catalyst loading incrementally.
Incorrect reaction temperature.- Verify the internal reaction temperature with a calibrated thermometer. - Optimize the temperature based on literature procedures or small-scale experiments.
Insufficient reaction time.- Monitor the reaction progress using TLC or HPLC. - Extend the reaction time until the starting material is consumed.
Formation of multiple byproducts Reaction temperature is too high.- Lower the reaction temperature to improve selectivity.
Incorrect stoichiometry of reagents.- Carefully check the molar ratios of all reactants and reagents.
Presence of impurities in starting materials.- Purify starting materials before use.
Product loss during workup Incomplete precipitation of the product.- Ensure the pH is adjusted correctly for complete precipitation. - Cool the solution in an ice bath to maximize precipitation.
Product is soluble in the wash solvent.- Use a solvent for washing in which the product has low solubility. - Minimize the volume of the wash solvent.
Problem 2: Impure Product
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product Incomplete reaction.- Increase reaction time or temperature as needed, while monitoring for byproduct formation. - Consider adding a slight excess of one of the reagents.
Discolored product Formation of colored impurities due to side reactions.- Perform a recrystallization step. - Consider treatment with activated carbon to remove colored impurities.
Oxidation of the product or intermediates.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Broad melting point range Presence of impurities.- Recrystallize the product until a sharp melting point is obtained. - Utilize column chromatography for purification if recrystallization is ineffective.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey Reagents/CatalystsReported YieldReference
Oxidation4-chloro-2-fluorotolueneCo(OAc)₂, Mn(OAc)₂, O₂92%[3]
Oxidation2-fluoro-4-chlorotolueneAIBN, Co(OAc)₂, NaBr, O₂89%[1]
Hydrolysis2-chloro-4-fluorobenzonitrilePotassium hydroxide (B78521)92.51%[4]
Multi-step Synthesism-chloroanilineVarious≥ 85%[5]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 4-chloro-2-fluorotoluene

This protocol is adapted from a high-yield procedure.[3]

Materials:

  • 4-chloro-2-fluorotoluene

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • tert-Butyl hydroperoxide

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid

  • Oxygen

Procedure:

  • In a suitable autoclave, charge 4-chloro-2-fluorotoluene, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, tert-butyl hydroperoxide, 48% HBr, and glacial acetic acid.

  • Pressurize the autoclave with oxygen.

  • Heat the reaction mixture to 130-160°C for 3 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • The white solid product will precipitate.

  • Collect the solid by suction filtration.

  • Wash the solid with water.

  • Dry the product in a vacuum oven at 60°C overnight to obtain this compound.

Protocol 2: Synthesis via Hydrolysis of 2-chloro-4-fluorobenzonitrile

This protocol is based on a patented method.[4]

Materials:

  • 2-chloro-4-fluorobenzonitrile

  • 10% Potassium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add 2-chloro-4-fluorobenzonitrile and 10% potassium hydroxide solution.

  • Heat the mixture to 70°C and stir for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous phase with ethyl acetate to remove any unreacted starting material. Discard the organic phase.

  • Adjust the pH of the aqueous phase to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the white solid by filtration.

  • Wash the solid with water and dry to yield this compound.

Visualizations

experimental_workflow_oxidation start Start reactants Charge Autoclave: - 4-chloro-2-fluorotoluene - Catalysts (Co, Mn) - Acetic Acid start->reactants reaction Pressurize with O₂ Heat to 130-160°C 3 hours reactants->reaction workup Cool and Quench in Ice Water reaction->workup filtration Filter Precipitate workup->filtration wash_dry Wash with Water Dry in Vacuum Oven filtration->wash_dry product This compound wash_dry->product

Caption: Experimental workflow for the oxidation of 4-chloro-2-fluorotoluene.

troubleshooting_low_yield start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete high_conversion High Conversion check_conversion->high_conversion Complete optimize_reaction Optimize Reaction: - Temperature - Time - Catalyst low_conversion->optimize_reaction check_byproducts Analyze for Byproducts high_conversion->check_byproducts check_workup Review Workup Procedure check_byproducts->check_workup No Major Byproducts purify_reagents Purify Starting Materials check_byproducts->purify_reagents Byproducts Present optimize_workup Optimize Workup: - pH Adjustment - Solvent Choice check_workup->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Methods for removing byproducts in 4-Chloro-2-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial scale synthetic routes for this compound include:

  • Oxidation of 2-fluoro-4-chlorotoluene: This method involves the oxidation of the methyl group of 2-fluoro-4-chlorotoluene to a carboxylic acid using strong oxidizing agents.[1]

  • Multi-step synthesis from m-chloroaniline: This route involves a sequence of reactions starting with m-chloroaniline, which may include diazotization and Sandmeyer-type reactions.

Q2: What are the typical byproducts I might encounter in the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route employed:

  • From oxidation of 2-fluoro-4-chlorotoluene:

    • Unreacted starting material: 2-fluoro-4-chlorotoluene

    • Incomplete oxidation product: 4-chloro-2-fluorobenzaldehyde

  • From synthesis using m-chloroaniline:

    • Isomeric chlorinated anilines

    • Other halogenated aromatic compounds resulting from side reactions during diazotization and subsequent steps.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable mobile phase for analyzing the reaction mixture would be a mixture of ethyl acetate (B1210297) and n-hexane.[2] The disappearance of the starting material spot and the appearance of the product spot, which will have a different retention factor (Rf), indicate the progression of the reaction.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis and purification of this compound.

Problem 1: My final product is contaminated with unreacted 2-fluoro-4-chlorotoluene.

Cause: Incomplete oxidation of the starting material.

Solution:

An acid-base extraction is a highly effective method to separate the acidic product, this compound, from the neutral, unreacted starting material.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic this compound will react with the base to form its water-soluble sodium salt (sodium 4-chloro-2-fluorobenzoate), which will move to the aqueous layer. The unreacted, non-acidic 2-fluoro-4-chlorotoluene will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer containing the unreacted starting material can be discarded or the solvent evaporated to recover the starting material for future use.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic to litmus (B1172312) paper (pH ~2). This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove any remaining salts, and dry it thoroughly.

Problem 2: My product contains the intermediate aldehyde, 4-chloro-2-fluorobenzaldehyde.

Cause: Incomplete oxidation of the intermediate aldehyde to the carboxylic acid.

Solution:

Recrystallization is an effective method for purifying this compound from the less polar aldehyde byproduct. The choice of solvent is crucial for successful separation. This compound is soluble in polar organic solvents like ethanol (B145695), acetone, and dimethylformamide.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water is a good choice. The product is soluble in hot ethanol and less soluble in cold water, while the aldehyde byproduct may have different solubility characteristics.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvents.

Quantitative Data: Solubility

CompoundSolventSolubility
This compoundWaterLimited
This compoundEthanolSoluble[1]
This compoundAcetoneSoluble[1]
This compoundDimethylformamideSoluble[1]
This compoundDMSO100 mg/mL (requires sonication)[3]

This table summarizes the solubility of the target compound in various solvents, which is critical for selecting an appropriate recrystallization solvent system.

Problem 3: The final product is contaminated with colored impurities, likely from aniline-based starting materials.

Cause: Formation of colored byproducts from side reactions of aniline (B41778) derivatives, which are common in syntheses involving diazotization.

Solution:

A combination of treatment with activated carbon and recrystallization can be effective in removing colored impurities. For more persistent impurities, column chromatography may be necessary.

Experimental Protocol: Decolorization and Recrystallization

  • Dissolution: Dissolve the crude product in a suitable hot solvent (e.g., ethanol).

  • Decolorization: Add a small amount of activated carbon to the hot solution and swirl the mixture for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration to remove the activated carbon. It is crucial to use fluted filter paper to speed up the filtration and prevent premature crystallization in the funnel.

  • Recrystallization: Proceed with the recrystallization as described in the protocol for removing the aldehyde byproduct (Problem 2).

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica (B1680970) gel (40-63 µm particle size) as the stationary phase.

  • Mobile Phase: A gradient elution system of ethyl acetate in hexanes is a good starting point. The polarity of the mobile phase can be gradually increased to elute the more polar product after the less polar impurities have been washed off the column. Adding a small amount of acetic acid (0.5-5%) to the mobile phase can help reduce tailing of the acidic product.[4]

  • Column Packing: The column can be packed using either a "wet-packing" or "dry-packing" method, ensuring a bubble-free and channel-free column bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction quench Reaction Quenching reaction->quench extraction Initial Extraction quench->extraction acid_base Acid-Base Extraction extraction->acid_base Neutral Impurities recrystallization Recrystallization acid_base->recrystallization Acidic Product chromatography Column Chromatography recrystallization->chromatography For High Purity final_product Pure Product recrystallization->final_product chromatography->final_product analysis Purity Analysis (TLC, NMR, etc.) final_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_methods Purification Method start Crude Product Analysis neutral Neutral Impurities (e.g., Unreacted Toluene Derivative) start->neutral aldehyde Aldehyde Byproduct start->aldehyde colored Colored Impurities (e.g., Aniline Byproducts) start->colored acid_base Acid-Base Extraction neutral->acid_base recrystallization Recrystallization aldehyde->recrystallization activated_carbon Activated Carbon + Recrystallization colored->activated_carbon chromatography Column Chromatography activated_carbon->chromatography If impurities persist

Caption: Decision-making flowchart for selecting a purification method based on identified impurities.

References

Unwanted side reactions in the synthesis of 4-Chloro-2-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides (Question & Answer Format)

This section directly addresses specific problems you may encounter during the synthesis of this compound and its derivatives.

Issue 1: Low Yield in the Oxidation of 4-Chloro-2-fluorotoluene (B1583580)

Q1: I am attempting to synthesize this compound by oxidizing 4-chloro-2-fluorotoluene with potassium permanganate (B83412), but my yields are consistently low. What are the possible causes and how can I improve the yield?

A1: Low yields in this oxidation reaction are a common issue and can be attributed to several factors:

  • Incomplete Reaction: The oxidation of the methyl group to a carboxylic acid is a multi-step process. Incomplete reaction can lead to the formation of intermediate products such as 4-chloro-2-fluorobenzyl alcohol or 4-chloro-2-fluorobenzaldehyde.

    • Troubleshooting:

      • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic approach to optimizing the temperature is recommended.

      • Ensure Sufficient Oxidant: A molar excess of potassium permanganate is typically required. Ensure you are using an adequate amount, and consider adding it portion-wise to control the reaction exotherm.

  • Side Reactions: Over-oxidation and decarboxylation can occur, especially at elevated temperatures, leading to the formation of unwanted byproducts.[1]

    • Troubleshooting:

      • Control Temperature: Maintain a consistent and optimal reaction temperature. Use a water or oil bath for better temperature regulation.

      • pH Control: The reaction is typically performed under alkaline conditions. Maintaining the appropriate pH throughout the reaction is crucial to prevent side reactions.

  • Product Isolation: The workup procedure is critical for obtaining a good yield. This compound is soluble in alkaline solutions and precipitates upon acidification.

    • Troubleshooting:

      • Proper Acidification: After the reaction, the mixture should be filtered to remove manganese dioxide, and the filtrate should be carefully acidified with a strong acid like HCl to a pH of around 1-2 to ensure complete precipitation of the product.[2]

      • Efficient Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) to maximize recovery.

Issue 2: Formation of Amide Impurity during Nitrile Hydrolysis

Q2: I am preparing this compound by hydrolyzing 4-chloro-2-fluorobenzonitrile. My final product is contaminated with the corresponding amide. How can I prevent this?

A2: The formation of 4-chloro-2-fluorobenzamide (B1364601) as a byproduct is a classic example of incomplete hydrolysis.[3] The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4][5]

  • Driving the Reaction to Completion:

    • Troubleshooting:

      • Prolonged Reaction Time and/or Increased Temperature: Both acidic and alkaline hydrolysis often require heating under reflux for several hours to ensure complete conversion to the carboxylic acid.[4][6] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amide intermediate.

      • Stronger Acid/Base Concentration: Increasing the concentration of the acid or base can accelerate the hydrolysis of the amide. However, be cautious as harsh conditions can sometimes promote other side reactions.

  • Choice of Hydrolysis Conditions:

    • Troubleshooting:

      • Acidic Hydrolysis: Heating the nitrile with a strong acid like sulfuric acid or hydrochloric acid will yield the carboxylic acid directly.[7][8]

      • Alkaline Hydrolysis: Using an aqueous solution of a strong base like sodium hydroxide (B78521) will initially form the carboxylate salt.[4] Subsequent acidification of the reaction mixture is necessary to obtain the carboxylic acid.[4] This two-step process can sometimes offer better control and cleaner reaction profiles.

Issue 3: Decarboxylation of the Product at High Temperatures

Q3: During the purification of this compound by distillation or when running reactions at high temperatures, I am observing the formation of 1-chloro-3-fluorobenzene. What is happening and how can I avoid it?

A3: The loss of carbon dioxide from a carboxylic acid is known as decarboxylation.[9][10] Aromatic carboxylic acids can undergo decarboxylation, especially at high temperatures, to form the corresponding arene.[1] In this case, this compound decarboxylates to 1-chloro-3-fluorobenzene.

  • Minimizing Decarboxylation:

    • Troubleshooting:

      • Avoid Excessive Heat: If possible, avoid unnecessarily high temperatures during reaction workup and purification. For purification, consider recrystallization instead of distillation if the melting point of the compound is suitable.

      • Use of a Catalyst for Decarboxylation (to be aware of): Certain metal catalysts, particularly those based on copper, can promote decarboxylation at lower temperatures.[1] Be mindful of any potential catalytic impurities in your reaction mixture.

      • Reaction Conditions: When synthesizing derivatives of this compound that require high temperatures, consider if alternative, milder reaction conditions are available.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-chloro-2-fluorotoluene, which can be oxidized to the desired product, and 2-chloro-4-fluorobenzonitrile (B42565), which can be hydrolyzed.[8][11] Another route involves the palladium-catalyzed carbonylation of 1-chloro-3-fluoro-4-iodobenzene.[11] Synthesis can also start from m-chloroaniline through a multi-step process.[12]

Q2: How can I purify crude this compound?

A2: The most common method for purifying crude this compound is recrystallization from a suitable solvent system.[8] The choice of solvent will depend on the impurities present. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, acetic acid, water, or mixtures thereof.

Q3: What are the safety precautions I should take when working with reagents for the synthesis of this compound derivatives?

A3: Many of the reagents used in these syntheses are hazardous. For example, when preparing 4-chloro-2-fluorobenzoyl chloride from the corresponding carboxylic acid, reagents like thionyl chloride or oxalyl dichloride are often used.[13][14] These are corrosive and react violently with water.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I form the acid chloride from this compound, and what are the potential side reactions?

A4: Yes, 4-Chloro-2-fluorobenzoyl chloride can be synthesized from this compound using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[14] A potential side reaction, especially if the reaction temperature is not controlled, is the formation of the corresponding acid anhydride. It is also crucial to perform the reaction under anhydrous conditions, as the acid chloride will readily hydrolyze back to the carboxylic acid in the presence of water.[15]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialKey ReagentsTypical Yield (%)Reference
4-chloro-2-fluorotolueneO₂, Co(OAc)₂, NaBr, AIBN in HOAc89%[2]
2-chloro-4-fluorobenzonitrile90% H₂SO₄90-92%[8]
4-amino-2-chlorobenzoic acidH₂O₂, KF, catalyst95-97%[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Chloro-2-fluorotoluene [2]

  • Reaction Setup: In a suitable reactor, dissolve 2-fluoro-4-chlorotoluene (1.0 eq), AIBN (0.05 eq), Co(OAc)₂·4H₂O (0.1 eq), and NaBr (0.1 eq) in acetic acid (10 volumes).

  • Reaction Conditions: Heat the reaction mixture to 130°C. Pressurize the reactor with oxygen to 1.2 MPa.

  • Reaction Time: Maintain these conditions for a residence time of 1.5 hours.

  • Workup:

    • Transfer the reaction mixture into purified water (15 volumes).

    • Adjust the pH of the aqueous solution to 12-14 using solid NaOH.

    • Extract the aqueous phase twice with methyl tert-butyl ether (MTBE) (5 volumes each) to remove unreacted starting material and non-acidic byproducts.

    • Adjust the pH of the aqueous phase to 1 with concentrated HCl, which will cause the product to precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry to obtain this compound.

Protocol 2: Synthesis of this compound via Hydrolysis of 2-Chloro-4-fluorobenzonitrile [8]

  • Reaction Setup: In a round-bottom flask, add 2-chloro-4-fluorobenzonitrile (1.0 eq) to a 90% sulfuric acid solution (10 eq).

  • Reaction Conditions: Heat the reaction mixture to 90°C.

  • Reaction Time: Stir the reaction for 12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (8 volumes).

    • Extract the product with dichloromethane (B109758) (3 x 8 volumes).

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route 4-Chloro-2-fluorotoluene 4-Chloro-2-fluorotoluene 4-Chloro-2-fluorobenzoic acid_ox This compound 4-Chloro-2-fluorotoluene->4-Chloro-2-fluorobenzoic acid_ox Oxidation Oxidizing Agent (e.g., KMnO4 or O2/Catalyst) Oxidizing Agent (e.g., KMnO4 or O2/Catalyst) Oxidizing Agent (e.g., KMnO4 or O2/Catalyst)->4-Chloro-2-fluorobenzoic acid_ox 4-Chloro-2-fluorobenzonitrile 4-Chloro-2-fluorobenzonitrile 4-Chloro-2-fluorobenzoic acid_hyd This compound 4-Chloro-2-fluorobenzonitrile->4-Chloro-2-fluorobenzoic acid_hyd Hydrolysis Acid or Base Acid or Base Acid or Base->4-Chloro-2-fluorobenzoic acid_hyd

Caption: Common synthetic routes to this compound.

Troubleshooting_Nitrile_Hydrolysis start Problem: Amide impurity in final product check_conditions Review reaction conditions: - Reaction time - Temperature - Reagent concentration start->check_conditions incomplete_hydrolysis Incomplete Hydrolysis of Amide Intermediate check_conditions->incomplete_hydrolysis solution1 Increase reaction time and/or temperature. Monitor reaction by TLC/LC-MS. incomplete_hydrolysis->solution1 solution2 Increase concentration of acid or base. incomplete_hydrolysis->solution2 outcome Pure this compound solution1->outcome solution2->outcome

Caption: Troubleshooting amide formation during nitrile hydrolysis.

References

Challenges in scaling up the production of 4-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis and scale-up of 4-Chloro-2-fluorobenzoic acid (CAS No. 446-30-0). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a halogenated benzoic acid derivative, typically appearing as a white to light yellow crystalline powder.[1][2] It is a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Key applications include its use as a starting reagent for the synthesis of pharmaceuticals like furosemide, novel herbicidal isoxazolecarboxamides, and as a building block for advanced fungicides and liquid crystal materials.[3][4][5]

Q2: What are the most common synthesis routes for scaling up production of this compound? A2: Several routes are employed for synthesis, with the choice often depending on the scale, cost of raw materials, and required purity. Common methods include:

  • Oxidation of 4-chloro-2-fluorotoluene (B1583580): This method uses a readily available starting material and can produce high yields.[6][7]

  • Grignard Reaction: This involves forming a Grignard reagent from a suitable brominated precursor (like 2-chloro-4-fluorobromobenzene) and reacting it with carbon dioxide.[8][9]

  • Hydrolysis of 4-chloro-2-fluorobenzonitrile: This is another viable pathway to the carboxylic acid.[9]

  • Lithiation: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes followed by carboxylation is also a documented method.[10]

Q3: How is the purity of the final product typically assessed? A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound, with suppliers typically aiming for purity levels of ≥99.0%.[1] Other analytical techniques like 13C NMR may also be used for structural confirmation.[11]

Q4: What are the critical safety precautions when handling this compound? A4: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13] When handling this chemical, it is imperative to:

  • Use in a well-ventilated area.[14]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and lab coats.[12][14]

  • Avoid breathing dust by using a suitable respirator if dust is generated.

  • Wash hands and any exposed skin thoroughly after handling.[14]

  • Store in a tightly closed container in a dry, well-ventilated place.[14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Yield in Grignard Reaction Pathway

  • Question: My Grignard reaction to synthesize this compound is failing to initiate or giving very low yields. What are the likely causes and solutions?

  • Answer:

    • Potential Cause 1: Inactive Magnesium. The surface of magnesium turnings can oxidize, rendering them unreactive.

      • Solution: Use fresh, high-quality magnesium turnings. Gently crush or polish the magnesium surface under an inert atmosphere before use to expose a fresh surface.[15]

    • Potential Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to protic solvents like water, which will quench the reaction.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents (typically ethers like THF or diethyl ether) and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the entire process.[16]

    • Potential Cause 3: Difficulty in Initiation. Aryl halides, such as the precursors for this synthesis, can be less reactive and difficult to initiate.[15]

      • Solution: A small crystal of iodine can be added to activate the magnesium surface. Gentle heating or sonication can also help initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling.

Issue 2: Product Contamination with Isomers

  • Question: My final product is contaminated with isomers, leading to low purity. How can I improve the regioselectivity of the synthesis and purify the final product?

  • Answer:

    • Potential Cause 1: Non-selective Reaction. Certain synthetic routes, such as Friedel-Crafts reactions or some lithiation methods, can produce a mixture of ortho- and para-isomers which are difficult to separate.[15][17]

      • Solution: Carefully select a highly regioselective synthesis route. For instance, the oxidation of a pure 4-chloro-2-fluorotoluene starting material will yield only the desired product. If using a less selective route, optimize reaction conditions (e.g., temperature, Lewis acid catalyst, solvent) to favor the formation of the desired isomer.

    • Potential Cause 2: Ineffective Purification. Simple filtration may not be sufficient to remove structurally similar isomers.

      • Solution: Employ multi-step purification techniques. An acid-base extraction is highly effective: dissolve the crude product in a basic aqueous solution (e.g., NaOH), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid.[6] Further purification can be achieved by recrystallization from a suitable solvent system.

Issue 3: Incomplete Reaction during Oxidation of 4-chloro-2-fluorotoluene

  • Question: The oxidation of 4-chloro-2-fluorotoluene to this compound is stalling, leaving significant amounts of unreacted starting material. What adjustments can be made?

  • Answer:

    • Potential Cause 1: Sub-optimal Reaction Conditions. The temperature, pressure, or reaction time may not be sufficient for the reaction to go to completion.

      • Solution: The oxidation often requires elevated temperatures (e.g., 130-160°C) and oxygen pressure (e.g., 300 psi or 1.2 MPa).[6][7] Ensure your equipment can safely handle these conditions and consider extending the reaction time, monitoring progress by TLC or HPLC.

    • Potential Cause 2: Catalyst Deactivation or Insufficient Amount. The catalyst (e.g., cobalt or manganese salts) may be deactivated or present in insufficient quantities for a large-scale reaction.[6][7]

      • Solution: Ensure the catalyst is active and used in the correct molar ratio. The presence of initiators like AIBN and additives like NaBr can also be critical for reaction efficiency.[6]

    • Potential Cause 3: Inefficient Mass Transfer. In a scaled-up reaction, inefficient mixing can limit the interaction between the gaseous oxygen and the liquid-phase reactants.

      • Solution: Ensure vigorous and effective stirring throughout the reaction to maximize the gas-liquid interface and improve reaction rates.

Data Presentation

Table 1: Comparison of Key Synthesis Routes for this compound

ParameterOxidation RouteGrignard RouteHydrolysis Route
Starting Material 4-chloro-2-fluorotoluene2-chloro-4-fluorobromobenzene2-chloro-4-fluorobenzonitrile
Key Reagents O₂, Co(OAc)₂, NaBr, Acetic AcidMg, CO₂, Anhydrous Ether/THF[9]Cuprous Cyanide, Acid/Base[9]
Typical Yield ~89-92%[7]~60-70%~83% (for nitrile formation)[9]
Purity >98% after purification>95% after purification>97% after purification[9]
Key Challenges Requires high pressure/temperatureStrict anhydrous conditions requiredUse of toxic cyanide reagents
Scale-up Suitability Good, often used in industryModerate, requires careful controlGood, but with significant safety considerations

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 4-chloro-2-fluorotoluene This protocol is adapted from published literature and should be performed by qualified personnel with appropriate safety measures in place, including the use of a high-pressure reactor.

  • Reactor Setup: Charge a suitable high-pressure autoclave with 4-chloro-2-fluorotoluene (1.0 eq), cobalt(II) acetate (B1210297) tetrahydrate (0.1 eq), sodium bromide (0.1 eq), and glacial acetic acid (approx. 10 volumes).[6]

  • Reaction Initiation: Add a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) (0.05 eq).[6]

  • Pressurization and Heating: Seal the reactor, purge with oxygen, and then pressurize to approximately 1.2 MPa (174 psi) with oxygen. Begin vigorous stirring and heat the reaction mixture to 130°C.

  • Reaction Monitoring: Maintain the temperature and pressure for approximately 1.5-3 hours.[6][7] The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and cooling) and analyzing them by HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. Pour the reaction mixture into purified water (approx. 15 volumes), which will cause the product to precipitate.[6][7]

  • Purification:

    • Filter the crude solid product.

    • To purify, dissolve the solid in an aqueous solution of sodium hydroxide (B78521) (NaOH) to form the sodium salt.[6]

    • Wash the basic aqueous solution with an organic solvent (e.g., MTBE) to remove any unreacted starting material or non-acidic byproducts.[6]

    • Separate the aqueous layer and acidify it with concentrated HCl to a pH of 1. This will precipitate the purified this compound.[6]

    • Filter the white solid, wash with cold water, and dry under vacuum at 60°C.[7]

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_product Final Product start 4-Chloro-2-fluorotoluene reaction High-Pressure Reactor (Autoclave) start->reaction  1. Acetic Acid, Co(OAc)₂, NaBr, AIBN  2. Heat to 130°C  3. Pressurize with O₂ (1.2 MPa)   product 4-Chloro-2-fluorobenzoic Acid reaction->product  1. Aqueous Work-up  2. Acid-Base Extraction  3. Precipitation & Drying  

Caption: Synthesis pathway for this compound via oxidation.

Troubleshooting_Workflow start Low Product Yield or Purity Detected q1 Is the reaction a Grignard reaction? start->q1 Check Reaction Type q2 Is the reaction an oxidation? start->q2 q3 Is the final product impure? start->q3 ans1_yes Check for moisture. Ensure anhydrous solvents. Use fresh, activated Mg. Consider initiator (I₂). q1->ans1_yes Yes ans2_yes Verify temperature & pressure. Check catalyst activity/amount. Ensure vigorous stirring. q2->ans2_yes Yes ans3_yes Perform acid-base extraction. Recrystallize from a suitable solvent. Analyze purity with HPLC. q3->ans3_yes Yes

References

Safe disposal and waste management of 4-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe disposal and waste management of 4-Chloro-2-fluorobenzoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound (CAS No: 446-30-0) is a halogenated aromatic carboxylic acid.[1] It appears as a white to off-white crystalline solid.[1][2] This compound is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

2. What are the main hazards associated with this compound?

The primary hazards include:

  • Skin irritation [4][5]

  • Serious eye irritation [4][5]

  • May cause respiratory irritation [4][5]

  • Harmful if swallowed [3][6]

It is classified as an irritant (Xi) and harmful (Xn).[2][3]

3. What are the proper storage conditions for this compound?

Store the compound in a cool, dry, and well-ventilated area.[1][5][6][7][8] The container should be tightly sealed and light-resistant.[1] It should be stored away from strong bases, oxidizing agents, and reducing agents.[1][9]

4. What personal protective equipment (PPE) should be worn when handling this chemical?

When handling this compound, the following PPE is recommended:

  • Protective gloves[8][10][11]

  • Safety goggles or eyeshields[1][10][11]

  • A lab coat or protective clothing[1][8]

  • A dust mask (type N95 or equivalent) when handling the solid form to avoid inhalation of dust.[10][11]

5. How should I dispose of waste this compound?

Waste material must be disposed of in accordance with national and local regulations. It is recommended to dispose of the contents and container at an approved waste disposal plant.[5][8][9] You should contact a licensed professional waste disposal service to dispose of this material.[12] Do not let the product enter drains.[7][12]

6. Is this compound soluble in water?

No, it is sparingly soluble or insoluble in water.[1][2][8] It is more readily soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.[1]

7. What are the environmental effects of this compound?

Due to its chemical structure, this compound should be handled with caution to prevent environmental contamination.[1] Halogenated aromatic compounds can persist in the environment.[1] While some microorganisms can degrade fluorobenzoic acids, the process can be slow.[13] It is crucial to prevent the chemical from entering drains or waterways.[7][12]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 446-30-0[4][10]
Molecular Formula C₇H₄ClFO₂[4]
Molecular Weight 174.56 g/mol [10][11]
Appearance White to off-white crystalline solid/powder[1][2][3]
Melting Point 204-208 °C[2][3][10]
Boiling Point 274.7 °C at 760 mmHg[2][8]
Water Solubility Insoluble[2][8]
Density 1.477 g/cm³[2]
Flash Point 119.9 °C[2]
Vapor Pressure 0.00259 mmHg at 25 °C[2][8]

Troubleshooting Guide

Q1: What should I do in case of an accidental spill?

A1:

  • Evacuate : Evacuate non-essential personnel from the immediate area.[7]

  • Ventilate : Ensure adequate ventilation.[7]

  • Contain : Prevent the spill from spreading and from entering drains.[7][12]

  • Personal Protection : Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[10][11]

  • Clean-up : For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[14] Avoid generating dust.[7][14]

  • Decontaminate : Clean the spill area thoroughly.

  • Disposal : Dispose of the collected waste and contaminated materials through a licensed professional waste disposal service.[12]

Q2: I've noticed skin or eye irritation after handling the compound. What is the first aid procedure?

A2:

  • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][9]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water.[5][9] If skin irritation occurs, get medical advice.[5]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[5][8] If the person feels unwell, call a poison center or doctor.[5]

  • Ingestion : Rinse the mouth with water.[5] Call a poison center or doctor if you feel unwell.[5]

Q3: The material has changed color or consistency in storage. What does this mean?

A3: A change in appearance could indicate contamination or degradation. This compound should be a white to off-white crystalline solid.[1][2] If it has changed significantly, it should not be used for experimental purposes. It should be treated as chemical waste and disposed of according to the proper protocols outlined in this guide.

Q4: Can I neutralize small amounts of this compound with a base for disposal?

A4: While chemically it is an acid and will react with a base, self-neutralization for disposal in a laboratory setting is not recommended without a validated and approved institutional protocol. The reaction can be exothermic, and improper handling could create additional hazards. The recommended and safest method of disposal is to collect the waste in a designated, properly labeled container and have it managed by a professional waste disposal service.[5][8][9][12]

Experimental Protocols

Protocol: Waste Collection and Preparation for Professional Disposal

This protocol outlines the standard procedure for collecting and preparing waste this compound for collection by a licensed disposal company.

1. Materials Required:

  • Designated chemical waste container (clearly labeled, compatible material)
  • Waste label
  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

2. Procedure:

  • Designate a Waste Container : Use a container specifically designated for halogenated organic solid waste. Ensure the container is clean, dry, and has a secure lid.
  • Wear Appropriate PPE : Before handling the waste, put on all required PPE.
  • Transfer Waste : Carefully transfer the waste this compound (e.g., unused chemical, contaminated consumables like weighing paper or gloves) into the designated waste container.
  • Avoid creating dust when transferring the solid.[7]
  • Do not mix with other incompatible waste streams.[1]
  • Secure the Container : Tightly close the container lid to prevent spills or the release of dust.[5][7][8]
  • Label the Container : Affix a completed waste label to the container. The label must include:
  • The full chemical name: "Waste this compound"
  • CAS Number: 446-30-0
  • Associated hazards (e.g., "Irritant," "Harmful")[4][5]
  • Approximate quantity of waste
  • Date of accumulation
  • Storage Pending Disposal : Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.[1][5][8] This area should be away from general laboratory traffic and incompatible materials.[1]
  • Arrange for Disposal : Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[12]

Visualizations

WasteManagementWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal Generate Waste Generation (e.g., unused reagent, contaminated materials) Segregate Segregate Waste (Halogenated Organic Solid) Generate->Segregate Container Place in Labeled, Approved Waste Container Segregate->Container Store Store in Designated Waste Accumulation Area Container->Store ContactEHS Contact EHS or Licensed Disposal Company Store->ContactEHS Periodically Pickup Professional Waste Pickup ContactEHS->Pickup Dispose Approved Disposal Plant Pickup->Dispose

Caption: Waste Management Decision Workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area & Restrict Access Spill->Evacuate Assess Assess Spill (Size, Location) Evacuate->Assess PPE Don Proper PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill (Prevent spread & entry to drains) PPE->Contain Cleanup Clean Up Spill (Sweep solid, avoid dust) Contain->Cleanup Package Package Waste in Sealed, Labeled Container Cleanup->Package Dispose Dispose via Professional Service Package->Dispose

Caption: Logical Workflow for Responding to a Spill Incident.

References

Preventing degradation of 4-Chloro-2-fluorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Chloro-2-fluorobenzoic acid to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions. For the solid powder form, storage at -20°C can maintain its integrity for up to 3 years, while storage at 4°C is suitable for up to 2 years.[1] When in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] General best practices for storing substituted benzoic acids include keeping them in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[2][3][4]

Q2: What are the potential degradation pathways for this compound during storage?

A2: While this compound is chemically stable under standard ambient conditions, degradation can be initiated by several factors.[5][6] The primary degradation pathways to be aware of during storage include:

  • Hydrolysis: The carboxylic acid group can react with water, especially under elevated temperatures or in non-anhydrous solvents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of halogenated aromatic compounds.

  • Thermal Degradation: High temperatures can lead to decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[7] Studies on other aromatic carboxylic acids have shown that while benzoic acid itself is quite stable, substituted versions can be more susceptible to thermal degradation.[7][8]

  • Reaction with Incompatible Materials: Contact with strong oxidizing agents or strong bases can lead to chemical decomposition.[9]

Q3: My this compound powder has changed color. What should I do?

A3: Discoloration of the material, which is typically a white to light brown solid, can be an indication of contamination or chemical degradation.[1][2] It is recommended to not use the discolored material in sensitive experiments. You should review your storage conditions, ensuring the container is tightly sealed and protected from light and moisture.[2] It is also advisable to check for any potential incompatibilities with the storage container itself. A quality control check, such as purity analysis by HPLC, is recommended before further use.

Q4: I am seeing unexpected peaks in my HPLC analysis of a stored solution of this compound. What could be the cause?

A4: The appearance of new peaks in an HPLC chromatogram of a stored solution suggests the formation of degradation products. This could be due to several factors:

  • Solvent-Induced Degradation: If the compound was dissolved in a non-anhydrous or reactive solvent, degradation may have occurred. For example, hygroscopic solvents like DMSO can absorb moisture, which may contribute to hydrolysis over time.[10]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.[10] It is always recommended to aliquot stock solutions.

  • Exposure to Light: If the solution was not stored in a light-protected container, photodegradation may have occurred.

To troubleshoot, you should prepare a fresh solution from a reliable solid sample and re-analyze. If the new peaks are absent, the issue lies with the storage of the previous solution.

Quantitative Data on Storage Stability

The following table summarizes the recommended storage conditions and expected stability for this compound.

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color, clumping) 1. Moisture absorption. 2. Chemical degradation due to improper storage (light, heat). 3. Contamination.1. Review storage conditions: ensure container is tightly sealed and stored in a dry environment. 2. For long-term storage, consider using a desiccator. 3. Perform a purity analysis (e.g., by HPLC) to assess the integrity of the compound. 4. If degradation is confirmed, dispose of the material according to institutional guidelines.
Inconsistent experimental results 1. Degradation of the compound leading to lower effective concentration. 2. Presence of impurities that interfere with the assay.1. Use a freshly prepared solution from a properly stored solid sample. 2. Confirm the purity of the solid material using an appropriate analytical method. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Poor solubility of the powder 1. The compound may have degraded to a less soluble substance. 2. The incorrect solvent is being used.1. Verify the recommended solvents and solubility. The compound is soluble in DMSO.[10] 2. If using a previously opened container, consider that the material may have degraded and test its purity.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Preparation of Mobile Phase:

  • Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will depend on the specific column and system used.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the stored this compound.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a blank (diluent), followed by the standard solution and then the sample solution.

  • Monitor the elution at a suitable wavelength (e.g., determined by a UV scan of the compound).

  • Analyze the resulting chromatograms.

5. Data Analysis:

  • Compare the retention time of the main peak in the sample chromatogram with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

  • The presence of significant additional peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities or degradation products.

Visualizations

Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products 4-Chloro-2-fluorobenzoic_acid This compound Decarboxylated_Product 1-Chloro-3-fluorobenzene + CO2 4-Chloro-2-fluorobenzoic_acid->Decarboxylated_Product Decarboxylation Photodegradation_Products Various Photoproducts 4-Chloro-2-fluorobenzoic_acid->Photodegradation_Products Photodegradation Hydrolysis_Products Potential Hydrolysis Products 4-Chloro-2-fluorobenzoic_acid->Hydrolysis_Products Hydrolysis Reaction_Products Salt Formation / Other Products 4-Chloro-2-fluorobenzoic_acid->Reaction_Products Reaction Heat Heat Light_UV Light (UV) Moisture_H2O Moisture (H2O) Incompatible_Materials Incompatible Materials (e.g., Strong Bases)

Caption: Potential degradation pathways for this compound.

Stability_Testing_Workflow Start Start: Stability Study Initiation Sample_Preparation Prepare Samples for Storage (Solid and/or Solution) Start->Sample_Preparation Storage Store Samples under Defined Conditions (e.g., -20°C, 4°C, 25°C/60%RH) Sample_Preparation->Storage Time_Points Withdraw Samples at Pre-defined Time Points Storage->Time_Points Analysis Analyze Samples by Stability-Indicating HPLC Time_Points->Analysis Data_Evaluation Evaluate Data: - Purity Assessment - Degradant Profiling Analysis->Data_Evaluation Problem Significant Degradation Observed? Data_Evaluation->Problem Conclusion Determine Shelf-Life and Optimal Storage Conditions Problem->Storage Yes, Re-evaluate Conditions Problem->Conclusion No

Caption: Experimental workflow for a stability study of this compound.

Troubleshooting_Logic Start Problem Observed (e.g., Discoloration, Impurity Peaks) Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal Start->Check_Storage Check_Handling Review Handling Procedures: - Solvent Purity - Freeze-Thaw Cycles Start->Check_Handling Purity_Analysis Perform Purity Analysis (HPLC) Check_Storage->Purity_Analysis Check_Handling->Purity_Analysis Is_Degraded Is Purity Below Acceptance Limit? Purity_Analysis->Is_Degraded Discard Discard Material and Source a New Batch Is_Degraded->Discard Yes Continue_Use Material is Acceptable for Use Is_Degraded->Continue_Use No Corrective_Action Implement Corrective Actions for Storage and Handling Discard->Corrective_Action

Caption: Troubleshooting logic for unexpected observations.

References

Technical Support Center: Synthesis of 4-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-Chloro-2-fluorobenzoic acid, with a particular focus on how the choice of catalyst and reaction conditions can impact the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: A prevalent and effective method is the catalytic oxidation of 4-Chloro-2-fluorotoluene.[1][2] This process typically utilizes transition metal catalysts, such as cobalt (II) and manganese (II) salts, in the presence of an oxygen source and a bromide promoter.[1][2]

Q2: What is the role of each component in the Co(OAc)₂/NaBr/AIBN catalyst system for the oxidation of 4-Chloro-2-fluorotoluene?

A2: In this system:

  • Cobalt (II) acetate (B1210297) (Co(OAc)₂) is the primary transition metal catalyst that facilitates the oxidation process.[1]

  • Sodium bromide (NaBr) acts as a promoter or co-catalyst.[1][3] The bromide ions play a crucial role in the reaction mechanism.

  • 2,2'-Azobis(isobutyronitrile) (AIBN) serves as a radical initiator, helping to start the reaction.[1][3]

Q3: Are there more environmentally friendly or "green" synthesis routes?

A3: Yes, research is moving towards greener methods. One approach involves using oxygen as the oxidant and acetic acid as the solvent, which is considered a more environmentally benign option.[3] Other methods aim to avoid the use of highly toxic reagents like dichromate, which was used in some traditional synthesis processes, or expensive noble metal catalysts.[4][5]

Q4: Can Phase Transfer Catalysis (PTC) be used in the synthesis of related compounds?

A4: While not the primary method for this specific synthesis, Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reagents in immiscible phases (e.g., aqueous and organic).[6][7] For instance, PTC can significantly improve the oxidation of olefins to glycols using potassium permanganate (B83412) by transporting the permanganate ion into the organic phase.[8] This principle can be applied to various oxidation reactions in organic synthesis.[7][9]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Inactive Catalyst Ensure the cobalt and manganese salts are of high purity and are not overly hydrated or degraded. Use fresh AIBN, as it can decompose over time.
Insufficient Oxygen Check for leaks in the reaction setup. Ensure the oxygen pressure is maintained at the specified level throughout the reaction (e.g., 1.2 MPa or 300 psi).[2][3]
Suboptimal Temperature The reaction is temperature-sensitive. Verify that the reaction temperature is maintained within the optimal range, typically 130-160°C.[1][2] Lower temperatures may result in an incomplete reaction, while excessively high temperatures can lead to side product formation.
Poor Mixing Ensure vigorous stirring to facilitate efficient contact between the organic substrate, the aqueous reagents, and the oxygen gas.
Incomplete Work-up During the work-up, ensure the pH is adjusted correctly to first separate the organic impurities (pH 12-14) and then to precipitate the final product (pH 1).[3] Incomplete precipitation will lead to a lower isolated yield.

Problem 2: Product Purity is Low / Presence of Side-Products

Possible Cause Suggested Solution
Over-oxidation Excessive reaction time or temperature can lead to the formation of degradation products. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1][10]
Impure Starting Material The purity of the starting 4-Chloro-2-fluorotoluene is critical.[11] Purify the starting material by distillation if necessary before starting the reaction.
Ineffective Purification After precipitation, wash the solid product thoroughly with water to remove any remaining inorganic salts or acid.[2] For higher purity, recrystallization from a suitable solvent can be performed.

Data Presentation: Catalyst Systems for Oxidation of 4-Chloro-2-fluorotoluene

The following table summarizes different catalytic systems and their reported efficiencies in synthesizing this compound.

Catalyst SystemOxidantSolventTemperature (°C)PressureYield (%)
Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, HBrOxygenGlacial Acetic Acid130-160300 psi92%[1][2]
Co(OAc)₂·4H₂O, NaBr, AIBNOxygenAcetic Acid1301.2 MPa89%[1][3]

Experimental Protocols

Key Experiment: Catalytic Oxidation of 4-Chloro-2-fluorotoluene

This protocol is based on a high-yield synthesis using a cobalt/manganese catalyst system.[2]

Materials:

  • 4-Chloro-2-fluorotoluene (56.8 g, 0.393 mol)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (300 mg, 1.20 mmol)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (300 mg, 1.22 mmol)

  • 48% Hydrobromic acid (HBr) (600 mg)

  • tert-butyl hydroperoxide (600 mg, 4.10 mmol)

  • Glacial Acetic Acid (240 mL)

  • Oxygen gas

Procedure:

  • Charging the Reactor: In a 1.5 L stainless steel autoclave, add 4-Chloro-2-fluorotoluene, Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, tert-butyl hydroperoxide, 48% HBr, and glacial acetic acid.[2]

  • Reaction: Seal the autoclave and pressurize it with oxygen to 300 psi. Heat the mixture to 130-160°C with vigorous stirring. Maintain these conditions for 3 hours.[2]

  • Work-up and Isolation: After cooling the reactor to room temperature, pour the reaction mixture into 250 mL of ice water. A white solid will precipitate.[2]

  • Purification: Collect the solid by suction filtration. Wash the filter cake thoroughly with water (4 x 100 mL portions) to remove residual acid and salts.[2]

  • Drying: Dry the purified white solid in a vacuum oven at 60°C overnight to yield the final product, this compound.[2]

Visualizations

G cluster_workflow Experimental Workflow start Start reagents 1. Charge Reactor (Substrate, Catalysts, Solvent) start->reagents reaction 2. Set Conditions (130-160°C, 300 psi O₂) reagents->reaction run_reaction 3. Run Reaction (3 hours) reaction->run_reaction workup 4. Quench & Precipitate (Pour into ice water) run_reaction->workup purify 5. Filter & Wash Solid workup->purify dry 6. Dry Product (Vacuum oven, 60°C) purify->dry end Final Product: This compound dry->end G cluster_troubleshooting Troubleshooting Logic: Low Yield start Low Yield Observed check_reagents Check Reagent Quality start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_procedure Review Procedure start->check_procedure check_catalyst Is catalyst active? Is starting material pure? check_reagents->check_catalyst solution_reagents Solution: Use fresh reagents/catalysts. Purify starting material. check_catalyst->solution_reagents check_temp_pressure Is Temp (130-160°C)? Is Pressure stable? check_conditions->check_temp_pressure solution_conditions Solution: Calibrate equipment. Ensure sealed system. check_temp_pressure->solution_conditions check_workup Is workup pH correct? Is precipitation complete? check_procedure->check_workup solution_procedure Solution: Optimize pH adjustments. Allow sufficient time for precipitation. check_workup->solution_procedure

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 4-chloro-2-fluorobenzoic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge?

This compound is a halogenated aromatic carboxylic acid, appearing as a white to off-white crystalline solid at room temperature.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom, and a fluorine atom, contributes to its polarity and chemical stability.[1] However, it is sparingly soluble in water.[1] This poor aqueous solubility can hinder its application in various chemical reactions, particularly in pharmaceutical synthesis where aqueous or mixed-solvent systems are common.

Q2: In which organic solvents does this compound show better solubility?

While sparingly soluble in water, this compound dissolves more readily in polar organic solvents. Commonly used solvents that offer better solubility include:

For instance, its solubility in DMSO is reported to be 100 mg/mL (572.87 mM), though ultrasonic assistance may be required.[2]

Q3: My reaction requires a non-polar solvent. What are my options?

The solubility of this compound in non-polar solvents is generally low. To overcome this, consider using a co-solvent system. The addition of a small amount of a polar aprotic solvent, such as DMF or DMSO, to a non-polar solvent can significantly enhance solubility.

Q4: How does pH adjustment affect the solubility of this compound?

As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the medium. In basic conditions (pH > pKa), the carboxylic acid group deprotonates to form a carboxylate salt. This salt is significantly more soluble in aqueous media than the neutral acid. Therefore, increasing the pH of the reaction mixture by adding a base can be an effective strategy to dissolve the compound.

Q5: What are co-solvents and how can they improve solubility?

Co-solvents are water-miscible organic solvents that are added to a primary solvent to increase the solubility of a poorly soluble compound.[3][4] For this compound, using a mixture of water and a polar organic solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can enhance its solubility.[] Co-solvents work by reducing the polarity of the aqueous environment, which in turn decreases the energy required to create a cavity for the solute molecules.

Troubleshooting Guides

Problem: this compound is not dissolving in the chosen reaction solvent.

Possible Causes and Solutions:

CauseSuggested SolutionExperimental Protocol
Inappropriate Solvent The polarity of the solvent may not be suitable.Refer to the solvent solubility data below. Test solubility in a small scale with alternative recommended solvents like DMF, DMSO, or ethanol.
Low Temperature Solubility is often temperature-dependent.Gently warm the solvent/mixture while stirring. Monitor for dissolution. Be cautious not to exceed the decomposition temperature of any reaction components.
Insufficient Agitation The solid may not be adequately dispersed in the liquid.Increase the stirring speed or use a mechanical stirrer for better agitation. Sonication can also be effective for initial dissolution.
pH of the Medium For aqueous or protic solvent systems, the pH may be too acidic.Add a suitable base (e.g., sodium bicarbonate, potassium carbonate, or an organic base like triethylamine) dropwise to increase the pH and facilitate the formation of the more soluble carboxylate salt.
Problem: this compound precipitates out of the solution during the reaction.

Possible Causes and Solutions:

CauseSuggested SolutionExperimental Protocol
Change in Temperature The reaction temperature may have decreased, causing the compound to crash out.Maintain a constant reaction temperature using a temperature-controlled bath.
Change in Solvent Composition A reactant or product may be altering the polarity of the reaction mixture.Add a co-solvent that is miscible with the reaction medium and in which this compound is highly soluble.
Change in pH An acidic byproduct may be forming, lowering the pH and causing the carboxylate to protonate and precipitate.Monitor the pH of the reaction and add a base as needed to maintain a pH where the compound remains in its soluble salt form.
Supersaturation The initial concentration may have been too high, leading to an unstable supersaturated solution.Start with a lower concentration of this compound or add it portion-wise to the reaction mixture.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTypeSolubilityReference
WaterPolar ProticSparingly soluble[1]
EthanolPolar ProticSoluble[1]
AcetonePolar AproticSoluble[1]
Dimethylformamide (DMF)Polar AproticSoluble[1]
Dimethyl sulfoxide (DMSO)Polar Aprotic100 mg/mL (with sonication)[2]

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment
  • Preparation: To a reaction vessel containing the desired aqueous or protic solvent, add the required amount of this compound.

  • Base Addition: While stirring, slowly add a 1M solution of a suitable base (e.g., NaOH, K2CO3) dropwise.

  • Monitoring: Monitor the pH of the solution using a pH meter or pH paper.

  • Dissolution: Continue adding the base until the this compound is fully dissolved. The target pH will typically be above the pKa of the carboxylic acid.

  • Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reagents.

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Solvent Selection: Choose a co-solvent in which this compound is highly soluble (e.g., DMF, DMSO).

  • Initial Dissolution: Dissolve the this compound in a minimal amount of the chosen co-solvent.

  • Addition to Reaction: Slowly add this concentrated solution to the main reaction solvent with vigorous stirring.

  • Observation: Observe for any signs of precipitation. If precipitation occurs, a higher ratio of co-solvent to the main solvent may be required.

  • Optimization: The optimal ratio of the co-solvent to the main solvent should be determined experimentally to ensure all components remain in solution throughout the reaction.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility of This compound check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent (e.g., DMF, DMSO, Ethanol) check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Gently increase temperature check_temp->increase_temp No check_ph Is the pH suitable for solubility? check_temp->check_ph Yes increase_temp->check_ph adjust_ph Adjust pH with a suitable base check_ph->adjust_ph No use_cosolvent Consider using a co-solvent system check_ph->use_cosolvent Yes adjust_ph->use_cosolvent success Solubility Issue Resolved use_cosolvent->success

Caption: A workflow for troubleshooting poor solubility.

CoSolvencyMechanism cluster_0 Poorly Soluble System cluster_1 Co-solvent System cluster_2 Result: Homogeneous Solution water Water acid This compound water->acid Poor Interaction solution Dissolved water2 Water cosolvent Co-solvent (e.g., DMSO) water2->cosolvent Good Interaction acid2 This compound cosolvent->acid2 Good Interaction cosolvent->solution

Caption: Mechanism of solubility enhancement by a co-solvent.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Chloro-2-fluorobenzoic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 4-Chloro-2-fluorobenzoic acid is paramount. This guide provides a comparative analysis of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and a discussion of the orthogonal strengths of each method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying components in a mixture. A reverse-phase HPLC method is particularly well-suited for analyzing aromatic carboxylic acids like this compound.

Experimental Protocol: Reverse-Phase HPLC

A robust HPLC method for the purity assessment of this compound can be developed based on methods for structurally similar compounds.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (for mobile phase acidification)

  • This compound reference standard and sample

  • Methanol (B129727) (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent such as methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Assessment

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Sample IDRetention Time (min)Peak AreaArea %
Impurity 14.215,0000.15
This compound 8.5 9,950,000 99.50
Impurity 210.135,0000.35
Total 10,000,000 100.00

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[2] It offers the advantage of not requiring a reference standard for every impurity, as the signal intensity is directly proportional to the number of protons.

Experimental Protocol: ¹H-qNMR

The purity of this compound can be accurately determined using ¹H-qNMR with a suitable internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (IS) of known purity (e.g., Maleic acid)

  • This compound sample

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆ to the tube.

  • Ensure complete dissolution by gentle vortexing.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

Data Presentation: qNMR Purity Calculation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (mg)10.255.12
Molecular Weight ( g/mol )174.56116.07
Signal Integral25.00 (aromatic region)10.50 (olefinic protons)
Number of Protons (N)3 (aromatic protons)2
Purity of IS (%)99.9
Calculated Purity (%) 99.6

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Quantification Relative (based on peak area %) or external/internal standard calibration.Absolute quantification against a certified internal standard.[2]
Reference Standards Requires reference standards for each impurity for accurate quantification.Requires a single internal standard of known purity.
Sensitivity Generally higher sensitivity, especially for trace impurities.Lower sensitivity compared to HPLC.
Structural Information Provides retention time, but no definitive structural information.Provides detailed structural information about the analyte and any observed impurities.
Throughput Can be automated for high-throughput analysis.Generally lower throughput due to longer acquisition times for quantitative accuracy.
Destructive Non-destructive to the sample.Non-destructive to the sample.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and the relationship between these two powerful analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_comparison Purity Comparison sample This compound Sample hplc_prep Dissolve in Methanol & Filter sample->hplc_prep nmr_prep Weigh Sample & Internal Standard Dissolve in Deuterated Solvent sample->nmr_prep hplc_run Inject into HPLC System hplc_prep->hplc_run hplc_data Chromatogram Acquisition hplc_run->hplc_data hplc_result Calculate Area % Purity hplc_data->hplc_result compare Compare HPLC and NMR Results hplc_result->compare nmr_run Acquire ¹H-NMR Spectrum nmr_prep->nmr_run nmr_data Integrate Signals nmr_run->nmr_data nmr_result Calculate Absolute Purity nmr_data->nmr_result nmr_result->compare method_comparison cluster_hplc HPLC cluster_nmr NMR cluster_conclusion Conclusion hplc_principle Separation hplc_quant Relative Quantification (Area %) hplc_principle->hplc_quant hplc_pros High Sensitivity High Throughput hplc_quant->hplc_pros hplc_cons Impurity Standards Needed No Structural Info hplc_quant->hplc_cons conclusion Orthogonal Methods for Comprehensive Purity Profile hplc_pros->conclusion nmr_principle Spectroscopy nmr_quant Absolute Quantification (Internal Standard) nmr_principle->nmr_quant nmr_pros Structural Information Primary Method nmr_quant->nmr_pros nmr_cons Lower Sensitivity Longer Analysis Time nmr_quant->nmr_cons nmr_pros->conclusion

References

Unraveling the Molecular Breakdown: A Comparative Analysis of 4-Chloro-2-fluorobenzoic Acid's Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating these structures by detailing their fragmentation patterns under ionization. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Chloro-2-fluorobenzoic acid, a compound of interest in various chemical and pharmaceutical research areas. By comparing its fragmentation to that of its structural analogs, 4-chlorobenzoic acid and 2-fluorobenzoic acid, we can gain deeper insights into the influence of its halogen substituents on its mass spectral behavior.

Comparative Fragmentation Data

The electron ionization mass spectra of this compound and its comparator compounds reveal characteristic fragmentation patterns. The relative abundances of the major fragments are summarized in the table below. The data for all compounds were obtained from the NIST Standard Reference Database.

m/zProposed Fragment IonThis compound (Relative Abundance %)4-Chlorobenzoic acid (Relative Abundance %)2-Fluorobenzoic acid (Relative Abundance %)
174[M]⁺65--
157[M-OH]⁺100--
156--68-
140---100
139[M-Cl]⁺ or [M-OH-H₂O]⁺45100-
129[M-COOH]⁺30--
122---85
111[C₆H₄Cl]⁺2535-
95[C₆H₄F]⁺15-40
75[C₆H₃]⁺202015

Deciphering the Fragmentation Pathways

The fragmentation of these benzoic acid derivatives under electron ionization is primarily dictated by the lability of the carboxylic acid group and the stability of the resulting aromatic cations.

This compound: The molecular ion peak ([M]⁺) is observed at m/z 174. The base peak at m/z 157 corresponds to the loss of a hydroxyl radical (-OH), a common fragmentation pathway for carboxylic acids, leading to a stable acylium ion. Subsequent loss of a chlorine atom from the molecular ion results in a peak at m/z 139. The loss of the entire carboxyl group (-COOH) gives rise to the fragment at m/z 129. Further fragmentation of the aromatic ring leads to smaller ions.

4-Chlorobenzoic acid: The molecular ion is observed at m/z 156. The base peak at m/z 139 is due to the loss of a chlorine atom, which is a more favorable fragmentation pathway in this case compared to the loss of the hydroxyl group. The peak at m/z 111 corresponds to the chlorophenyl cation.

2-Fluorobenzoic acid: The molecular ion and base peak are observed at m/z 140. The peak at m/z 122 corresponds to the loss of a water molecule, likely through a rearrangement process. The fragment at m/z 95 represents the fluorophenyl cation.

The comparison highlights how the presence and position of the halogen substituents influence the primary fragmentation routes. In this compound, the initial loss of the hydroxyl group is favored, whereas for 4-chlorobenzoic acid, the loss of the chlorine atom is the dominant fragmentation.

Experimental Protocols

The following is a representative experimental protocol for obtaining the electron ionization mass spectrum of a solid aromatic carboxylic acid using a direct insertion probe.

Instrumentation: A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source and a direct insertion probe is suitable for this analysis.

Sample Preparation:

  • A small amount of the solid sample (typically a few micrograms) is loaded into a clean glass capillary tube.

  • The capillary tube is then inserted into the tip of the direct insertion probe.

Mass Spectrometer Operating Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C (This should be optimized to ensure sublimation of the sample without thermal degradation).

  • Mass Range: m/z 40-300

  • Scan Speed: 1-2 scans/second

  • Probe Temperature Program: The probe is initially inserted into the vacuum of the mass spectrometer at a low temperature (e.g., 30-50 °C). The temperature is then ramped at a steady rate (e.g., 10-20 °C/minute) until the sample has completely vaporized. This allows for the separation of any potential volatile impurities from the analyte of interest.

Data Acquisition: Mass spectra are continuously recorded throughout the temperature ramp. The spectrum corresponding to the maximum total ion current is typically used for analysis and library searching.

Visualizing the Fragmentation and Workflow

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

fragmentation_pathway M [C₇H₄ClFO₂]⁺˙ m/z = 174 F1 [C₇H₃ClFO]⁺ m/z = 157 M->F1 -OH F2 [C₇H₄FO₂]⁺ m/z = 139 M->F2 -Cl F3 [C₆H₄ClF]⁺˙ m/z = 129 M->F3 -COOH experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Load_Sample Load solid sample into capillary tube Insert_Probe Insert capillary into direct insertion probe Load_Sample->Insert_Probe Insert_MS Introduce probe into MS source Insert_Probe->Insert_MS Temp_Ramp Apply temperature ramp to probe Insert_MS->Temp_Ramp Ionize Ionize vaporized sample (EI, 70 eV) Temp_Ramp->Ionize Analyze Separate and detect ions Ionize->Analyze Acquire_Spectra Acquire mass spectra Analyze->Acquire_Spectra Identify_Peaks Identify major fragment ions Acquire_Spectra->Identify_Peaks Propose_Pathway Propose fragmentation pathway Identify_Peaks->Propose_Pathway

A Comparative Analysis of the Reactivity of 4-Chloro-2-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, halogenated benzoic acids serve as indispensable building blocks. The precise positioning of halogen substituents on the aromatic ring profoundly influences the molecule's physicochemical properties and reactivity, thereby dictating its utility in complex synthetic pathways. This guide provides an objective comparison of the reactivity of 4-Chloro-2-fluorobenzoic acid with its structural isomers, supported by available experimental and predicted data, to aid researchers in selecting the optimal building block for their specific applications.

Understanding Isomeric Effects on Reactivity

The reactivity of substituted benzoic acids is primarily governed by the electronic and steric effects of the substituents on two key sites: the carboxylic acid group and the aromatic ring. The electron-withdrawing nature of both chlorine and fluorine atoms generally increases the acidity of the carboxylic acid and can activate the ring for nucleophilic aromatic substitution (SNAr). However, the magnitude of these effects is highly dependent on the relative positions of the substituents.

Key factors influencing reactivity include:

  • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and withdraw electron density through the sigma bonds, increasing the acidity of the carboxylic acid. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated to the aromatic ring through resonance. This effect is generally stronger for fluorine than for chlorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. The +R effect can counteract the -I effect, particularly when the halogen is para to the carboxylic acid group.

  • Ortho Effect: Substituents at the ortho position to the carboxylic acid group can cause steric hindrance, forcing the carboxyl group out of the plane of the aromatic ring. This disruption of coplanarity can inhibit resonance and often leads to an increase in acidity, regardless of the electronic nature of the substituent.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups activates the aromatic ring to attack by nucleophiles. The position of these groups relative to a potential leaving group (a halogen) is critical for stabilizing the negatively charged intermediate (Meisenheimer complex).

Data Presentation: Comparison of Physicochemical Properties

Compound NameStructurepKa (Predicted)pKa (Experimental, related compounds)Melting Point (°C)
This compound 4-Cl, 2-F--168-172
2-Chloro-4-fluorobenzoic acid2-Cl, 4-F2.90±0.25[1]-181-183[1]
3-Chloro-4-fluorobenzoic acid3-Cl, 4-F3.77±0.10[2]-133-135[2]
4-Chloro-3-fluorobenzoic acid4-Cl, 3-F---
2-Chloro-6-fluorobenzoic acid2-Cl, 6-F--155-157

For Reference:

Compound Name pKa (Experimental)
Benzoic acid 4.20
2-Chlorobenzoic acid 2.92
4-Chlorobenzoic acid 3.98[3]

| 4-Fluorobenzoic acid | 4.14[4] |

Interpretation of Acidity Data:

The predicted pKa value for 2-Chloro-4-fluorobenzoic acid (2.90) suggests it is a significantly stronger acid than benzoic acid and even stronger than 4-chlorobenzoic acid. This is likely due to the strong inductive effect of the chlorine atom at the ortho position (the "ortho effect"). In contrast, the predicted pKa for 3-Chloro-4-fluorobenzoic acid (3.77) is closer to that of 4-chlorobenzoic acid, as the substituents are further from the carboxylic acid group. The acidity of 4-chlorobenzoic acid (pKa 3.98) being slightly higher than that of 4-fluorobenzoic acid (pKa 4.14) is attributed to the weaker +R effect of chlorine compared to fluorine, allowing its -I effect to dominate to a greater extent.[4]

Reactivity in Key Chemical Transformations

Esterification

Esterification of benzoic acids, typically via the Fischer-Speier method, is an equilibrium-controlled reaction catalyzed by a strong acid. The reactivity of the carboxylic acid is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Therefore, isomers with lower pKa values are generally expected to undergo esterification more readily. Based on the available data, isomers with ortho-chloro substituents, such as 2-chloro-4-fluorobenzoic acid and 2-chloro-6-fluorobenzoic acid, are predicted to be more reactive in esterification than their meta and para counterparts.

  • Steric Effects: Severe steric hindrance from bulky ortho substituents can impede the approach of the nucleophile (the alcohol), thereby slowing the reaction rate. In the case of 2-chloro-6-fluorobenzoic acid, the presence of two ortho substituents may introduce significant steric hindrance, potentially counteracting the electronic activation.

Nucleophilic Aromatic Substitution (SNAr)

The chlorofluorobenzoic acid isomers are potential substrates for SNAr, where a nucleophile displaces one of the halogen atoms. The feasibility and regioselectivity of this reaction depend on several factors:

  • Activation: The aromatic ring must be activated by strongly electron-withdrawing groups. The carboxylic acid group (or its conjugate base, the carboxylate) is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, especially when positioned ortho or para to the leaving group.

  • Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

  • Stability of the Intermediate: The reaction proceeds through a negatively charged Meisenheimer complex. The stability of this intermediate is crucial and is enhanced when the negative charge can be delocalized onto an electron-withdrawing group.

For an isomer like this compound, a nucleophile could potentially replace either the fluorine or the chlorine. The fluorine at position 2 is ortho to the activating carboxylic acid group, while the chlorine at position 4 is para. Both positions are activated. Given the general leaving group trend in SNAr, the fluorine would be expected to be the more likely leaving group.

Experimental Protocols

General Protocol for Fischer Esterification of a Substituted Benzoic Acid

This protocol provides a general guideline and may require optimization for specific isomers based on their reactivity and solubility.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Alcohol (e.g., methanol (B129727) or ethanol, large excess, to act as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the substituted benzoic acid.

  • Add a large excess of the alcohol.

  • With stirring, carefully and dropwise add the concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a low-boiling alcohol was used, remove the excess under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any unreacted acid. Continue until the cessation of CO₂ evolution.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by distillation or recrystallization.

General Protocol for pKa Determination by Potentiometric Titration

This method can be used to experimentally determine the pKa values of the various isomers.

Materials:

  • Substituted benzoic acid of known concentration

  • Standardized aqueous NaOH solution (e.g., 0.1 M)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Dissolve a precisely weighed amount of the substituted benzoic acid in a known volume of deionized water (or a suitable co-solvent like an acetonitrile-water mixture if solubility is an issue) to create a solution of known concentration.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the acid solution by adding small, precise increments of the standardized NaOH solution from a buret.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point from the inflection point of the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

  • The pKa is equal to the pH of the solution at the half-equivalence point.

Mandatory Visualization

G Factors Influencing Benzoic Acid Reactivity sub Substituent Properties ind ind sub->ind -I Effect (distance-dependent) res res sub->res +R Effect (position-dependent) steric steric sub->steric Steric Hindrance (ortho-position) acidity Acidity (pKa) Reactivity of COOH ind->acidity snar Reactivity of Ring (SNAr) ind->snar Activates res->acidity res->snar Deactivates steric->acidity Ortho Effect reactivity Overall Reactivity acidity->reactivity snar->reactivity

Caption: Factors influencing benzoic acid reactivity.

G Experimental Workflow for Fischer Esterification start Start reagents Combine Benzoic Acid, Alcohol, and Acid Catalyst start->reagents reflux Heat to Reflux (1-10 hours) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: Cool, Dilute, Wash with NaHCO3 monitor->workup Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Ester (Distillation or Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for Fischer esterification.

References

The Multifaceted Biological Activities of Compounds Derived from 4-Chloro-2-fluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Chloro-2-fluorobenzoic acid serves as a versatile scaffold for the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of various derivatives, supported by available experimental data. Detailed experimental protocols for key biological assays are also presented to facilitate reproducible research.

Derivatives of this compound have demonstrated significant potential in medicinal chemistry, with modifications to the carboxylic acid group leading to a diverse range of bioactive molecules, including hydrazones, amides, and various heterocyclic compounds such as 1,3,4-oxadiazoles and triazoles. These structural alterations have been shown to modulate their therapeutic effects, offering promising avenues for the development of new drugs.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the quantitative data for various derivatives of this compound and related compounds, highlighting their anticancer, anti-inflammatory, and antimicrobial potencies.

Table 1: Anticancer Activity of Hydrazone Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
CFBH-1 4-Chloro-2-fluorobenzohydrazide derivativeNot SpecifiedData Not AvailableNot SpecifiedData Not Available
Related Hydrazone 1 Salicylaldehyde hydrazoneHL-60 (Leukemia)<10 (nanomolar range for some)Melphalan>10
Related Hydrazone 2 Salicylaldehyde hydrazoneK-562 (Leukemia)<10 (nanomolar range for some)Melphalan>10
Related Hydrazone 3 Tetracaine hydrazide-hydrazoneColo-205 (Colon)20.5 - 50.0DoxorubicinNot Specified
Related Hydrazone 4 Tetracaine hydrazide-hydrazoneHepG2 (Liver)20.8 - 35.9DoxorubicinNot Specified
Table 2: Anti-inflammatory Activity of Amide and Other Derivatives
Compound IDDerivative ClassAnimal Model% Inhibition of EdemaReference Compound% Inhibition
CFBA-Amide-1 4-Chloro-2-fluorobenzoyl amideCarrageenan-induced rat paw edemaData Not AvailableIndomethacinData Not Available
Related Amide 1 Flurbiprofen amideCarrageenan-induced mice paw edema59.0 - 77.7Not SpecifiedNot Specified
Related Benzimidazole (B57391) 1 Benzimidazole with oxadiazoleCarrageenan-induced rat paw edema74.17Not SpecifiedNot Specified

Note: Quantitative in vivo anti-inflammatory data for direct derivatives of this compound is limited in the available literature. Data from structurally related amide and heterocyclic derivatives are presented to illustrate potential efficacy.

Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole and Triazole Derivatives
Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
CFBO-1 1,3,4-Oxadiazole derivativeS. aureus50-100Chloramphenicol12.5-50
CFBO-2 1,3,4-Oxadiazole derivativeE. coli50-100Chloramphenicol12.5-50
CFBT-1 1,2,4-Triazole derivativeS. aureusData Not AvailableStreptomycinData Not Available
Related Triazole 1 FluorobenzoylthiosemicarbazideS. aureus (MRSA)7.82 - 31.25CefuroximeNot Specified

Note: The antimicrobial data presented is for heterocyclic derivatives containing a chloro- and/or fluoro-phenyl moiety, indicating the potential of this class of compounds derived from this compound.

Experimental Protocols

Detailed methodologies for the key biological assays cited are provided below to ensure the reproducibility of the findings.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a reference drug like indomethacin.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of these compounds are often attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Many anti-inflammatory agents exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] Benzoic acid derivatives have been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[1]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_compound Mechanism of Action cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Compound Benzoic Acid Derivative Compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by benzoic acid derivatives.

Anticancer Mechanism: Induction of Apoptosis

Hydrazone derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and modulation of the mitochondrial membrane potential.[4][5] The intrinsic apoptosis pathway is a common target for anticancer agents.

Apoptosis_Induction cluster_compound Anticancer Compound cluster_pathway Intrinsic Apoptosis Pathway Compound Hydrazone Derivative (from this compound) Mito Mitochondrial Dysfunction Compound->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by hydrazone derivatives.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel compounds derived from this compound is depicted below.

Experimental_Workflow Start This compound Synth Chemical Synthesis (e.g., Hydrazones, Amides, Heterocycles) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify BioAssay Biological Evaluation Purify->BioAssay AntiC Anticancer Assays (MTT, etc.) BioAssay->AntiC AntiI Anti-inflammatory Assays (Carrageenan-induced edema, etc.) BioAssay->AntiI AntiM Antimicrobial Assays (Broth microdilution, etc.) BioAssay->AntiM Data Data Analysis (IC50, % Inhibition, MIC) AntiC->Data AntiI->Data AntiM->Data Conclusion Lead Compound Identification Data->Conclusion

Caption: General workflow for synthesis and biological evaluation.

This guide provides a foundational understanding of the biological potential of compounds derived from this compound. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish comprehensive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

A Comparative Guide to the Synthesis of 4-Chloro-2-fluorobenzoic Acid: Validating a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and a novel synthetic route to 4-Chloro-2-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The following sections present a detailed analysis of a newly proposed synthetic pathway alongside two established methods, supported by experimental data to facilitate an objective evaluation of their respective merits.

Comparative Analysis of Synthetic Routes

The efficiency, environmental impact, and scalability of a synthetic route are critical factors in chemical manufacturing. This section summarizes the key performance indicators for three distinct synthetic pathways to this compound.

Table 1: Comparison of Key Performance Indicators

ParameterNew Synthetic RouteEstablished Route 1Established Route 2
Starting Material 2-Chloro-4-fluoroaniline (B1295073)4-Chloro-2-fluorotoluenem-Chloroaniline
Key Reactions Diazotization, Cyanation, HydrolysisOxidationAmino protection, Formylation, Oxidation, Hydrogenation, Fluorination
Overall Yield 82% (projected)89%[3]≥ 85%[4]
Purity >99% (projected)High (implied)High (implied)
Number of Steps 315
Key Reagents NaNO₂, CuCN, H₂SO₄AIBN, Co(OAc)₂, O₂[3]SEM-Cl, Vilsmeier reagent, H₂O₂, Pd/C, KF[4]
Reaction Conditions ModerateHigh Temperature & Pressure[3]Varied, includes cryogenic and high-temperature steps
Environmental Impact Use of toxic cyanideUse of metal catalyst and organic initiator[3]Use of protecting groups and metal catalyst[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Synthetic Route: From 2-Chloro-4-fluoroaniline

This proposed three-step synthesis offers a potentially streamlined approach to this compound.

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

  • 2-Chloro-4-fluoroaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is used immediately in the next step.

Step 2: Sandmeyer Reaction (Cyanation)

  • A solution of copper(I) cyanide in aqueous sodium cyanide is prepared and heated.

  • The cold diazonium salt solution is added slowly to the copper cyanide solution, leading to the formation of 2-Chloro-4-fluorobenzonitrile.

  • The product is isolated by extraction.

Step 3: Hydrolysis of 2-Chloro-4-fluorobenzonitrile

  • The isolated 2-Chloro-4-fluorobenzonitrile is refluxed with aqueous sulfuric acid.

  • The reaction mixture is cooled, and the precipitated this compound is collected by filtration.

  • The crude product is purified by recrystallization.

Established Route 1: Oxidation of 4-Chloro-2-fluorotoluene

This established single-step oxidation provides a high yield of the target molecule.[3]

Experimental Protocol:

  • A mixture of 25g (172.9 mmol) of 2-fluoro-4-chlorotoluene, 1.4g (8.6 mmol) of AIBN, 4.3g (17.3 mmol) of Co(OAc)₂·4H₂O, and 1.8g (17.3 mmol) of NaBr is dissolved in 250 mL of acetic acid.[3]

  • The reaction mixture is heated to 130 °C under an oxygen pressure of 1.2 MPa.[3]

  • The reaction is maintained for 1.5 hours.[3]

  • After completion, the mixture is pumped into 375 mL of purified water.[3]

  • The pH is adjusted to 12-14 with solid NaOH, and the aqueous phase is extracted twice with 125 mL of MTBE.[3]

  • The aqueous phase is then acidified to pH 1 with concentrated HCl, leading to the precipitation of the product.[3]

  • Filtration yields 25.8 g of this compound (89% yield).[3]

Established Route 2: Multi-step Synthesis from m-Chloroaniline

This route involves a five-step sequence starting from the readily available m-chloroaniline.[4]

Final Step: Fluorination of 4-amino-2-chlorobenzoic acid

  • In a four-hole boiling flask, 0.4 mol of 4-amino-2-chlorobenzoic acid, 3 mol of an ionic liquid, and 50 mol of water are combined and heated to 40-50 °C.[4]

  • 2 mol of hydrogen peroxide is added, and the reaction proceeds for 2.4 hours.[4]

  • Subsequently, 5 mol of potassium fluoride (B91410) and 0.065 mol of phosphorus heteropoly tungstic acid ammonium (B1175870) salt are added, and the mixture is stirred for 2 hours.[4]

  • The product is isolated by filtration, removal of the solvent under reduced pressure, and drying, yielding 2-chloro-4-fluorobenzoic acid with a reported yield of up to 97.3% for this step.[4]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the new and established synthetic routes.

new_synthetic_route cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 2_Chloro_4_fluoroaniline 2-Chloro-4-fluoroaniline Diazotization Diazotization (NaNO₂, HCl) 2_Chloro_4_fluoroaniline->Diazotization Step 1 Sandmeyer Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer Step 2 Hydrolysis Hydrolysis (H₂SO₄, H₂O) Sandmeyer->Hydrolysis Step 3 Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the new synthetic route to this compound.

established_route_1 cluster_start Starting Material cluster_steps Synthetic Step cluster_product Final Product 4_Chloro_2_fluorotoluene 4-Chloro-2-fluorotoluene Oxidation Oxidation (AIBN, Co(OAc)₂, O₂) 4_Chloro_2_fluorotoluene->Oxidation Single Step Final_Product This compound Oxidation->Final_Product

Caption: Workflow for Established Route 1 from 4-Chloro-2-fluorotoluene.

established_route_2 cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product m_Chloroaniline m-Chloroaniline Amino_Protection Amino Protection m_Chloroaniline->Amino_Protection Step 1 Formylation Formylation Amino_Protection->Formylation Step 2 Oxidation Oxidation Formylation->Oxidation Step 3 Hydrogenation Hydrogenation Oxidation->Hydrogenation Step 4 Fluorination Fluorination Hydrogenation->Fluorination Step 5 Final_Product This compound Fluorination->Final_Product

Caption: Workflow for Established Route 2 from m-Chloroaniline.

References

Spectroscopic comparison between 4-Chloro-2-fluorobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral characteristics of 4-Chloro-2-fluorobenzoic acid and its key synthetic precursors, providing researchers, scientists, and drug development professionals with essential data for identification, purity assessment, and reaction monitoring.

This guide presents a comparative spectroscopic analysis of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries, and three of its common precursors: 2-Chloro-4-fluorotoluene, 1-Bromo-4-chloro-2-fluorobenzene, and 4-Chloro-2-fluorobenzonitrile (B1347046). The following sections provide a detailed examination of their respective ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols used for their acquisition.

Synthesis Pathways

The synthesis of this compound can be achieved through various routes, often starting from readily available halogenated aromatic compounds. The diagram below illustrates the synthetic transformations from the selected precursors.

Synthesis of this compound precursor1 2-Chloro-4-fluorotoluene product This compound precursor1->product Oxidation precursor2 1-Bromo-4-chloro-2-fluorobenzene precursor2->product 1. Grignard Formation 2. Carboxylation precursor3 4-Chloro-2-fluorobenzonitrile precursor3->product Hydrolysis

Figure 1: Synthetic routes to this compound from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data.

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.05 (t, 1H), 7.45 (dd, 1H), 7.30 (dd, 1H), 10.5 (br s, 1H, COOH)
2-Chloro-4-fluorotoluene 7.11 (t, 1H), 7.04 (dd, 1H), 6.83 (dd, 1H), 2.29 (s, 3H, CH₃)
1-Bromo-4-chloro-2-fluorobenzene 7.6-7.1 (m, 3H)
4-Chloro-2-fluorobenzonitrile 7.8-7.5 (m, 3H)

Note: The specific ¹H NMR spectrum for 4-chloro-2-fluorobenzonitrile was not available in the searched databases. The data presented is an estimation based on structurally similar compounds.

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands.

CompoundC=O Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-F Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)O-H Stretch (Carboxylic Acid) (cm⁻¹)C≡N Stretch (cm⁻¹)
This compound ~1700~3000-3100~1250~750~2500-3300 (broad)-
2-Chloro-4-fluorotoluene -~3000-3100~1230~780--
1-Bromo-4-chloro-2-fluorobenzene -~3000-3100~1260~790--
4-Chloro-2-fluorobenzonitrile -~3000-3100~1240~760-~2230
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data (m/z).

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 174/176157, 129, 101
2-Chloro-4-fluorotoluene 144/146109, 83
1-Bromo-4-chloro-2-fluorobenzene 208/210/212129, 94
4-Chloro-2-fluorobenzonitrile 155/157120, 93

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Infrared (IR) spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates. The spectral data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The ionization energy was typically set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the target compound and its precursors.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison precursor1 2-Chloro-4-fluorotoluene nmr 1H NMR precursor1->nmr ir IR Spectroscopy precursor1->ir ms Mass Spectrometry precursor1->ms precursor2 1-Bromo-4-chloro-2-fluorobenzene precursor2->nmr precursor2->ir precursor2->ms precursor3 4-Chloro-2-fluorobenzonitrile precursor3->nmr precursor3->ir precursor3->ms product This compound product->nmr product->ir product->ms compare Compare Spectra nmr->compare ir->compare ms->compare compare->product Confirm Structure & Purity

Figure 2: Workflow for the spectroscopic comparison of this compound and its precursors.

This guide provides a foundational set of spectroscopic data for this compound and its precursors. Researchers can utilize this information for compound identification, reaction monitoring, and quality control purposes. It is recommended to acquire and interpret spectra under their specific experimental conditions for the most accurate analysis.

Acidity of 4-Chloro-2-fluorobenzoic Acid: A Comparative Analysis with Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the acidity of 4-Chloro-2-fluorobenzoic acid with other halogenated benzoic acids. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-acidity relationships governed by halogen substitution.

The acidity of an organic compound, quantified by its pKa value, is a critical parameter in drug design and development, influencing properties such as solubility, absorption, and receptor binding. In the case of substituted benzoic acids, the nature and position of the substituent on the aromatic ring significantly impact the acidity of the carboxylic acid group. This guide focuses on the effects of halogen (Fluorine, Chlorine, Bromine, and Iodine) substitution at various positions on the benzoic acid backbone.

Comparative Acidity Data

The acidity of substituted benzoic acids is primarily influenced by the electronic effects of the substituents. Halogens exert a combination of two major effects: the inductive effect (-I) and the resonance effect (+R). The inductive effect is an electron-withdrawing effect that operates through the sigma bonds, while the resonance effect is an electron-donating effect that operates through the pi system. The net effect on acidity depends on the balance of these two opposing forces and their dependence on the position of the substituent relative to the carboxylic acid group.

The table below summarizes the experimentally determined pKa values for this compound and a selection of other mono- and di-halogenated benzoic acids in water. A lower pKa value indicates a stronger acid.

Compound NameStructurepKa
Benzoic AcidC₆H₅COOH4.20
This compound 4-Cl, 2-F-C₆H₃COOH 2.97
2-Fluorobenzoic acid2-F-C₆H₄COOH3.27
3-Fluorobenzoic acid3-F-C₆H₄COOH3.86[1]
4-Fluorobenzoic acid4-F-C₆H₄COOH4.14[2][3]
2-Chlorobenzoic acid2-Cl-C₆H₄COOH2.94[4]
3-Chlorobenzoic acid3-Cl-C₆H₄COOH3.83[4]
4-Chlorobenzoic acid4-Cl-C₆H₄COOH3.98[4]
2-Bromobenzoic acid2-Br-C₆H₄COOH2.84[5]
3-Bromobenzoic acid3-Br-C₆H₄COOH3.81
4-Bromobenzoic acid4-Br-C₆H₄COOH3.96[6]
2-Iodobenzoic acid2-I-C₆H₄COOH2.86
3-Iodobenzoic acid3-I-C₆H₄COOH3.85
4-Iodobenzoic acid4-I-C₆H₄COOH4.00

Analysis of Structure-Acidity Relationship

The data reveals that halogen substitution generally increases the acidity of benzoic acid (lowers the pKa) due to the electron-withdrawing inductive effect of the halogens. This effect stabilizes the conjugate base (benzoate anion) by delocalizing the negative charge.

Ortho vs. Meta vs. Para Isomers:

  • Ortho-isomers are consistently the most acidic among the monosubstituted benzoic acids. This is attributed to the strong, distance-dependent inductive effect of the halogen at the ortho position, which is closest to the carboxylic group. Steric effects may also play a role by forcing the carboxyl group out of the plane of the benzene (B151609) ring, which can enhance acidity.

  • Meta-isomers are generally more acidic than the corresponding para-isomers. At the meta position, the electron-donating resonance effect of the halogen is not operative, allowing the electron-withdrawing inductive effect to dominate.

  • Para-isomers are the least acidic among the substituted isomers. At the para position, the electron-donating resonance effect (+R) of the halogen counteracts the electron-withdrawing inductive effect (-I). For fluorine, this resonance effect is particularly significant due to effective orbital overlap between the 2p orbitals of fluorine and carbon, making 4-fluorobenzoic acid a weaker acid than 4-chlorobenzoic acid.[2]

Effect of Multiple Halogen Substituents:

The presence of multiple electron-withdrawing halogens, as in this compound, further enhances acidity. The additive inductive effects of both the chlorine and fluorine atoms significantly stabilize the carboxylate anion, resulting in a pKa value that is substantially lower than that of benzoic acid and most monosubstituted halogenated benzoic acids.

Acidity_Factors cluster_effects Electronic Effects of Halogen Substituents cluster_acidity Impact on Acidity Inductive Inductive Effect (-I) (Electron Withdrawing) Stabilization Stabilization of Conjugate Base Inductive->Stabilization  Dominant Effect Resonance Resonance Effect (+R) (Electron Donating) Resonance->Stabilization  Counteracting Effect  (especially at para position) Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Figure 1. Factors influencing the acidity of halogenated benzoic acids.

Experimental Protocols for pKa Determination

The pKa values presented in this guide are typically determined using potentiometric titration or UV-Vis spectrophotometry. Below are detailed methodologies for these key experiments.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (the halogenated benzoic acid) and monitoring the change in pH.[7] The pKa is the pH at which the acid is half-neutralized.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M)

  • Solution of the halogenated benzoic acid of known concentration (e.g., 0.01 M)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Pipette a known volume (e.g., 25.0 mL) of the benzoic acid solution into a beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

  • Record the initial pH of the solution.

  • Begin adding the NaOH titrant from the burette in small increments (e.g., 0.5 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH begins to change rapidly, then add the titrant in smaller increments (e.g., 0.1 mL) through the equivalence point (the steepest part of the curve).

  • Continue adding titrant until the pH curve flattens out in the basic region.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point (the volume of NaOH required to reach the equivalence point, divided by two).

Potentiometric_Titration_Workflow start Start: Prepare Acid Solution calibrate Calibrate pH Meter start->calibrate titrate Titrate with NaOH (Incremental Addition) calibrate->titrate record Record pH and Volume titrate->record  After each addition record->titrate plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka Determine pKa at Half-Equivalence Point determine_ep->determine_pka end End: pKa Value Obtained determine_pka->end

Figure 2. Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of the solution at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and thus the pKa can be calculated.[8]

Materials and Equipment:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • A series of buffer solutions with known pH values spanning the expected pKa

  • Stock solution of the halogenated benzoic acid in a suitable solvent (e.g., ethanol (B145695) or methanol)

Procedure:

  • Prepare a series of solutions of the benzoic acid in the different pH buffers. The final concentration of the acid should be constant across all solutions.

  • Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each solution.

  • Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

  • Measure the absorbance of each buffered solution at this chosen wavelength.

  • The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

    pKa = pH + log[(A - AB) / (AA - A)]

    where:

    • A is the absorbance of the solution at a given pH.

    • AA is the absorbance of the fully protonated (acidic) form.

    • AB is the absorbance of the fully deprotonated (basic) form.

  • A plot of pH versus log[(A - AB) / (AA - A)] will yield a straight line with the pKa as the y-intercept. Alternatively, the pKa is the pH at which the absorbance is the average of AA and AB.

Conclusion

The acidity of this compound is significantly greater than that of benzoic acid and its monohalogenated counterparts. This enhanced acidity is a direct consequence of the cumulative electron-withdrawing inductive effects of the chlorine and fluorine substituents. Understanding these structure-acidity relationships is paramount for the rational design of drug candidates with optimized physicochemical properties. The experimental protocols provided herein offer standardized methods for the accurate determination of pKa values, a critical step in the characterization of new chemical entities.

References

A Comparative Guide to the Characterization of 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of chemical intermediates is paramount for successful synthesis and discovery. 4-Chloro-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its halogenated aromatic structure provides a versatile scaffold for creating more complex molecules.[3]

This guide provides a detailed comparison of the key characterization data for this compound against structurally similar alternatives. It includes summaries of physical, chemical, and spectroscopic properties, alongside standardized experimental protocols for data acquisition.

Key Characterization Data: A Comparative Analysis

The properties of this compound are benchmarked against other halogenated benzoic acids to provide context for its selection in synthetic applications.

Table 1: Physical and Chemical Properties of this compound and Alternatives

PropertyThis compound4-Bromo-2-fluorobenzoic Acid2,4-Dichlorobenzoic Acid2-Chloro-4-fluorobenzoic Acid
CAS Number 446-30-0[4]112704-79-7[3]50-84-0[5]2252-51-9
Molecular Formula C₇H₄ClFO₂[4]C₇H₄BrFO₂[6]C₇H₄Cl₂O₂[5]C₇H₄ClFO₂[7]
Molecular Weight 174.56 g/mol [1]219.01 g/mol [8]191.01 g/mol [5]174.56 g/mol
Appearance White to off-white crystalline solid[1]-White to slightly yellowish powder[5]Solid
Melting Point (°C) 204-208211-215[8]157-160[9]181-183
Solubility Sparingly soluble in water; soluble in polar organic solvents[1]Soluble in methanol[10]Soluble in ethanol[9]Soluble in 95% ethanol
pKa 3.04 ± 0.10 (Predicted)[1]---

Table 2: Spectroscopic Data Summary

TechniqueThis compound4-Chlorobenzoic Acid2-Chloro-4-fluorobenzoic Acid
¹H NMR Data available; specific shifts can be found in spectral databases.[4][11](DMSO-d₆, 400 MHz): δ 7.96 (d), 7.58 (d). A carboxylic acid proton peak is also expected.[12][13](DMSO-d₆, 400 MHz): Spectral data available.[14]
¹³C NMR Data available from sources like Wiley SpectraBase.[4](D₂O, 500 MHz): δ 177.48, 139.32, 137.53, 133.07, 130.99.[15]Data available.[16]
FTIR (KBr) Data available, typically showing characteristic peaks for C=O (carboxylic acid), C-F, C-Cl, and aromatic C-H bonds.[4][17]Data available.[12]Data available.[7]
Mass Spec (EI) Data available.[18]Molecular Ion (M⁺) peak expected at m/z corresponding to the molecular weight.[19]Data available.[7]

Experimental Protocols

The following are standardized methodologies for obtaining the key characterization data presented above.

1. Melting Point Determination

  • Apparatus: Digital melting point apparatus with a capillary tube holder and a calibrated thermometer.

  • Procedure: A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Protocol: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The spectrometer is used to acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Protocol: Approximately 20-50 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent. The ¹³C NMR spectrum is acquired, often requiring a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Apparatus: FTIR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

  • KBr Pellet Protocol: Approximately 1-2 mg of the dry sample is ground with ~100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer, and the IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.[4][17]

4. Mass Spectrometry (MS)

  • Apparatus: Mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction.

  • Procedure: A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is analyzed and plotted against their relative abundance to generate the mass spectrum.

Visualization of Synthetic Utility

Halogenated benzoic acids are common starting materials in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a fundamental transformation in the synthesis of many pharmaceutical agents.[3][20]

Synthetic_Workflow Start 4-Halo-2-Fluorobenzoic Acid (e.g., 4-Chloro or 4-Bromo) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling BoronicAcid Aryl Boronic Acid or Ester BoronicAcid->Coupling Catalyst Palladium Catalyst + Ligand + Base Catalyst->Coupling Intermediate Biphenyl Carboxylic Acid Intermediate Coupling->Intermediate Modification Further Functional Group Modification Intermediate->Modification API Final Active Pharmaceutical Ingredient (API) Modification->API

Caption: General workflow for synthesizing complex molecules via Suzuki-Miyaura coupling.

This guide provides a foundational comparison of this compound with relevant alternatives. The selection of a specific building block will ultimately depend on the target molecule's requirements, including desired reactivity, electronic properties, and the overall synthetic strategy. The provided data and protocols serve as a valuable resource for making informed decisions in a research and development setting.

References

Benchmarking the Performance of 4-Chloro-2-fluorobenzoic Acid Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-Chloro-2-fluorobenzoic acid represent a promising scaffold in medicinal chemistry, demonstrating potential across a spectrum of biological activities. This guide provides a comparative analysis of the performance of structurally related compounds in various biological assays, supported by experimental data and detailed methodologies. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Analysis of Biological Activity

Antimicrobial Activity

Derivatives of halogenated benzoic acids have shown significant promise as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against different microbial strains.

Derivative ClassCompoundTarget OrganismMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazides 15aStaphylococcus aureus (MRSA)7.82[1]
15bStaphylococcus aureus (MRSA)15.63[1]
16bStaphylococcus aureus (MRSA)7.82[1]
4-Chlorocinnamic Acid Esters Methoxyethyl 4-chlorocinnamateCandida albicans0.13 (µmol/mL)[2]
Perillyl 4-chlorocinnamateCandida albicans0.024 (µmol/mL)[2]
Methyl 4-chlorocinnamateStaphylococcus aureus> Highest tested concentration[2]
4-Fluorobenzoic Acid Hydrazones Compound 1aStaphylococcus aureusEqual to ceftriaxone[3][4]
Compound 1cStaphylococcus aureusIn the range of ceftriaxone[3][4]
Compound 1dStaphylococcus aureusIn the range of ceftriaxone[3][4]
Compound 2aStaphylococcus aureusIn the range of ceftriaxone[3][4]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Compound 4Staphylococcus aureus ATCC 6538125[5]
Bacillus subtilis ATCC 6683125[5]
Anticancer Activity

Recent studies have highlighted the potential of benzoic acid derivatives as anticancer agents, with some compounds targeting specific signaling pathways involved in cell proliferation and survival. The table below presents the half-maximal inhibitory concentration (IC50) values of related compounds against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Target/PathwayReference
4-amino-3-chloro benzoate (B1203000) ester derivatives Compound N5aA549 (Lung Carcinoma)Not specified, but showed cytotoxicityEGFR[6][7][8]
HepG2 (Hepatocellular Carcinoma)Not specified, but showed cytotoxicityEGFR[6][7][8]
HCT-116 (Colorectal Carcinoma)Not specified, but showed cytotoxicityEGFR[6][7][8]
2-mercapto-4-chlorobenzenesulfonamide derivatives Compound 18HOP-62 (Non-Small Cell Lung)0.05Not specified[9]
HCT-116 (Colon Cancer)0.33Not specified[9]
786-0 (Renal Cancer)1.08Not specified[9]
M14 (Melanoma)0.33Not specified[9]
Chlorochalcones C2MCF-7 (Breast Cancer)16.8ROS modulation, mitochondrial dysfunction[10]
C4MCF-7 (Breast Cancer)15.3ROS modulation, mitochondrial dysfunction[10]

Experimental Protocols

This section provides detailed methodologies for the key biological assays referenced in this guide. These protocols are based on established standards and can be adapted for the evaluation of novel this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in an appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate containing the appropriate broth.[11]

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well of the microtiter plate. Control wells containing only the inoculum (positive control) and only the broth (negative control) are included. The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[11]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

In Vitro Anticancer Activity (Cell Viability Assay)

The following protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[12]

  • Compound Treatment: Serial dilutions of the test compound are prepared and added to the wells. Vehicle-treated and untreated cells serve as controls. The plates are then incubated for an additional 48-72 hours.[12]

  • Cell Viability Assessment: A cell viability reagent, such as MTT or CellTiter-Glo®, is added to each well. The absorbance or luminescence is measured using a plate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.[12]

Visualizing Molecular Mechanisms

Understanding the mechanism of action is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway targeted by benzoic acid derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 4-Chloro-2-fluorobenzoic Acid Derivative Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization Chemical Derivatization start->derivatization purification Purification & Characterization derivatization->purification antimicrobial Antimicrobial Assays (MIC determination) purification->antimicrobial anticancer Anticancer Assays (IC50 determination) purification->anticancer data_comp Data Comparison & SAR Analysis antimicrobial->data_comp anticancer->data_comp lead_id Lead Compound Identification data_comp->lead_id

Caption: Drug discovery workflow.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the rigorous validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. For a compound such as 4-Chloro-2-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, accurate and precise quantification is critical. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. It further outlines a model for the cross-validation of these methods, complete with detailed experimental protocols and expected performance data based on established analytical principles for similar halogenated aromatic compounds.

Cross-validation of analytical methods is the process of assuring that two or more distinct methods provide equivalent results, which is crucial when methods are transferred between laboratories or when different techniques are employed to analyze the same sample. This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of appropriate analytical methodologies.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the anticipated performance characteristics of hypothetical HPLC-UV and GC-MS methods for the quantitative analysis of this compound. These values are representative of what would be expected for a small organic molecule and are intended to serve as a benchmark for method development and validation.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Specificity/Selectivity High (dependent on chromatographic resolution)Very High (based on mass-to-charge ratio)
Robustness Generally robust to minor changes in mobile phase composition, pH, and flow rate.Generally robust to minor changes in oven temperature ramp, carrier gas flow, and injection volume.

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are designed to serve as a comprehensive starting point for method development and validation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program: 0-5 min (30% B), 5-15 min (30-70% B), 15-20 min (70% B), 20-22 min (70-30% B), 22-25 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Analyze calibration standards at a minimum of five concentration levels and evaluate the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler.

  • Data acquisition and processing software.

2. Derivatization (if necessary):

  • Due to the carboxylic acid group, derivatization is recommended to improve volatility and peak shape. A common approach is esterification, for example, with BF₃-Methanol or by silylation with a reagent like BSTFA.

  • Protocol for Methyl Esterification: To a dried sample containing this compound, add 1 mL of 14% BF₃-Methanol solution. Heat at 60 °C for 30 minutes. Cool, add 1 mL of saturated sodium bicarbonate solution, and extract the methyl ester with 1 mL of hexane (B92381). The hexane layer is then injected into the GC-MS.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for the derivatized analyte should be selected.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Calibration Standards: Prepare a series of calibration standards and subject them to the same derivatization procedure as the samples.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The extract is then dried and subjected to the derivatization procedure.

5. Validation Parameters to be Assessed:

  • The same validation parameters as for the HPLC-UV method will be assessed (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), with adjustments in the experimental design appropriate for a GC-MS method. For instance, robustness testing might involve varying the oven temperature ramp rate or carrier gas flow rate.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between key validation parameters.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Purpose and Scope of Cross-Validation Select Select Analytical Methods (e.g., HPLC-UV and GC-MS) Define->Select Protocol Develop Cross-Validation Protocol Select->Protocol Prepare Prepare and Analyze Identical Sample Sets Protocol->Prepare Method1 Analysis by Method 1 (HPLC-UV) Prepare->Method1 Method2 Analysis by Method 2 (GC-MS) Prepare->Method2 Compare Compare Results Statistically (e.g., t-test, Bland-Altman plot) Method1->Compare Method2->Compare Assess Assess Equivalence Against Pre-defined Criteria Compare->Assess Report Generate Cross-Validation Report Assess->Report

Caption: Workflow for the cross-validation of two analytical methods.

Validation_Parameters cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Range

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC-UV and GC-MS are powerful techniques capable of providing accurate and precise results. This guide provides a framework for the development, validation, and cross-validation of these methods. By following a systematic approach to method validation and cross-validation, researchers can ensure the generation of high-quality, reliable data that is fit for its intended purpose in research and development.

Safety Operating Guide

Proper Disposal of 4-Chloro-2-fluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Chloro-2-fluorobenzoic acid are paramount to ensuring laboratory safety and environmental responsibility. Adherence to established protocols is crucial for mitigating risks and maintaining compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1][2]

Essential Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

  • Respiratory Protection: If handling the solid as a powder or generating dust, a NIOSH-approved respirator is necessary.[3]

In the event of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3][4][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3][4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[2][3][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3][4]

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental services company. In-lab neutralization is not recommended without a specific, validated protocol due to the potential for hazardous reactions.

1. Waste Identification and Classification:

  • Properly identify the waste as this compound.

  • This compound is a halogenated aromatic carboxylic acid.[6]

  • Under the Resource Conservation and Recovery Act (RCRA), it may be classified as a hazardous waste.[7] The specific waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department, but may fall under "F" codes for non-specific sources (for spent solvents) or "D" codes if it exhibits hazardous characteristics.[7][8][9]

2. Segregation and Storage:

  • Do not mix this compound waste with other waste streams, especially non-halogenated organic waste.[3][5] Mixing wastes can create more complex and expensive disposal challenges.

  • Store the waste in its original container if possible, ensuring the label is intact and legible.[3]

  • If the original container is unavailable, use a compatible, properly sealed, and clearly labeled waste container. The container must be chemically resistant to the acid.[5]

  • The label should clearly state "Hazardous Waste" and "this compound." Include the date of accumulation.

  • Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the full chemical name and any available Safety Data Sheet (SDS) information to the disposal vendor.[5]

  • Follow all institutional and regulatory procedures for waste manifest documentation.

Spill Management

In the event of a spill, take the following steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol) and absorbent pads. Also, place these materials in the hazardous waste container. Do not use water for the initial cleanup as it may dissolve the compound and spread contamination.[5]

Quantitative Safety Data

The following table summarizes key safety and physical property data for this compound.

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Molecular Formula C₇H₄ClFO₂[1]
Molecular Weight 174.56 g/mol [6]
Appearance White to off-white crystalline solid[6]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.[6]
Melting Point 204-208 °C[10]
Boiling Point ~274.7 °C[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe_check wear_ppe Wear appropriate PPE ppe_check->wear_ppe No waste_id Identify and Classify Waste (Halogenated Organic Acid) ppe_check->waste_id Yes wear_ppe->ppe_check segregate Segregate Waste (Do not mix with other chemicals) waste_id->segregate container Store in a sealed, labeled, compatible container segregate->container storage Place in designated Satellite Accumulation Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for 4-Chloro-2-fluorobenzoic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Hazard Information

This compound is a solid substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with the appropriate personal protective equipment (PPE) in a well-ventilated area to avoid exposure.

Quantitative Data Summary

While specific occupational exposure limits have not been established for this compound, its hazard classifications necessitate cautious handling.[3]

ParameterValueSource
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[2]
Signal Word Warning
Occupational Exposure Limits (OELs) Not Established[1][3]
Glove Material Breakthrough Time Data not available for this compound. Select gloves based on resistance to weak acids and halogenated organic compounds.

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

Pre-Handling Preparations
  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to ensure adequate ventilation.[1] Eyewash stations and safety showers must be readily accessible.[1]

  • Personal Protective Equipment (PPE) Inspection: Before starting any work, inspect all PPE for integrity. This includes checking gloves for any signs of degradation or punctures.

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards.[1][3]

  • Hand Protection: Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is unavailable, nitrile gloves are generally recommended for protection against weak acids and organic compounds.[4] Given the lack of specific data, it is prudent to consider double-gloving if the procedure involves significant contact. Change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

  • Protective Clothing: A standard laboratory coat should be worn. For tasks with a higher risk of splashes, consider a chemically resistant apron.

Handling Procedure
  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection
  • Categorization: this compound waste should be classified as halogenated organic acid waste.[5][6]

  • Waste Container: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams.[5]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety department.

Disposal of Contaminated Materials
  • PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in the designated hazardous waste container.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be disposed of as hazardous waste.

Final Disposal
  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company, in accordance with all local, regional, and national regulations.[5]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Usage cluster_disposal Disposal assess_task Assess Task and Potential for Exposure review_sds Review Safety Data Sheet (SDS) assess_task->review_sds check_equipment Check Fume Hood and Safety Showers review_sds->check_equipment select_respirator Select Respiratory Protection (N95 or higher for dust) check_equipment->select_respirator select_eye Select Eye Protection (Chemical Goggles) check_equipment->select_eye select_gloves Select Hand Protection (Nitrile Gloves Recommended) check_equipment->select_gloves select_clothing Select Protective Clothing (Lab Coat) check_equipment->select_clothing don_ppe Don PPE Correctly select_respirator->don_ppe select_eye->don_ppe select_gloves->don_ppe select_clothing->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE and Wash Hands handle_chemical->doff_ppe dispose_waste Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_waste

Caption: Workflow for PPE selection and use when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.